molecular formula C9H9NO2 B156631 Isoindoline-4-carboxylic acid CAS No. 658683-13-7

Isoindoline-4-carboxylic acid

Cat. No.: B156631
CAS No.: 658683-13-7
M. Wt: 163.17 g/mol
InChI Key: YEJJKVAYXOGIIA-UHFFFAOYSA-N
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Description

Isoindoline-4-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9(12)7-3-1-2-6-4-10-5-8(6)7/h1-3,10H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJJKVAYXOGIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30438135
Record name isoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

658683-13-7
Record name isoindoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30438135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid scaffold and functional handles make it an attractive building block for the synthesis of novel therapeutic agents. Derivatives of the isoindoline core have shown a wide range of biological activities, highlighting the potential of this scaffold in targeting various signaling pathways. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers in the field.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl isoindoline-4-carboxylate hydrochloride. An alternative two-step approach involves the synthesis of a Boc-protected intermediate, 2-(tert-butoxycarbonyl)this compound, followed by the deprotection of the amine.

Method 1: Hydrolysis of Methyl Isoindoline-4-carboxylate Hydrochloride

This method provides a straightforward conversion of the commercially available methyl ester hydrochloride to the desired carboxylic acid. Both alkaline and acidic hydrolysis conditions can be employed.

Experimental Protocol: Alkaline Hydrolysis

  • Dissolution: Dissolve methyl isoindoline-4-carboxylate hydrochloride in a suitable solvent such as methanol or a mixture of methanol and water.

  • Base Addition: Add an excess of an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (typically 2-3 equivalents), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to a pH of approximately 3-4 using a dilute acid, such as 1M hydrochloric acid (HCl). This will precipitate the carboxylic acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/water, to yield the pure product.

Experimental Protocol: Acidic Hydrolysis

  • Reaction Setup: Suspend methyl isoindoline-4-carboxylate hydrochloride in an aqueous solution of a strong acid, such as 6M hydrochloric acid (HCl).

  • Heating: Heat the reaction mixture to reflux (approximately 100-110 °C).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates upon cooling, collect it by vacuum filtration.

    • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization as described in the alkaline hydrolysis protocol.

Method 2: Synthesis via Boc-Protected Intermediate

This two-step method involves the synthesis of 2-(tert-butoxycarbonyl)this compound followed by the removal of the Boc protecting group.

Step 1: Synthesis of 2-(tert-Butoxycarbonyl)this compound

Step 2: Deprotection of 2-(tert-Butoxycarbonyl)this compound

The Boc group can be removed under acidic conditions to yield the final product.

Experimental Protocol: Boc Deprotection

  • Dissolution: Dissolve 2-(tert-butoxycarbonyl)this compound in a suitable organic solvent, such as dichloromethane (DCM) or dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M HCl in dioxane).

  • Reaction: Stir the reaction mixture at room temperature for a period of 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

    • Triturate the residue with a non-polar solvent, such as diethyl ether, to precipitate the hydrochloride salt of the product.

    • Collect the solid by filtration.

  • Neutralization and Purification: To obtain the free carboxylic acid, dissolve the hydrochloride salt in water and neutralize with a mild base, such as sodium bicarbonate, until precipitation is complete. Collect the solid and purify by recrystallization.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Hydrolysis cluster_method2 Method 2: Boc Protection/Deprotection Start1 Methyl isoindoline-4-carboxylate HCl Hydrolysis Alkaline or Acidic Hydrolysis Start1->Hydrolysis Product1 This compound Hydrolysis->Product1 Start2 Isoindoline Precursor Boc_Protection Boc Protection Start2->Boc_Protection Boc_Intermediate 2-(tert-Butoxycarbonyl)isoindoline- 4-carboxylic acid Boc_Protection->Boc_Intermediate Deprotection Acidic Deprotection Boc_Intermediate->Deprotection Product2 This compound Deprotection->Product2

Caption: Synthetic routes to this compound.

Characterization of this compound

Detailed experimental characterization data for this compound is not extensively reported in publicly available literature. However, based on the known spectral properties of similar compounds and general principles of spectroscopy, the expected data is summarized below.

Physical Properties
PropertyValue
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Expected to be a solid
Melting Point Not reported
Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methylene protons of the isoindoline ring system, as well as a broad singlet for the carboxylic acid proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13broad s1HCarboxylic acid proton (-COOH)
~7.2-7.8m3HAromatic protons
~4.5-5.0s4HMethylene protons (-CH₂-N-CH₂-) of the isoindoline ring

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons, and the methylene carbons.

Chemical Shift (δ, ppm)Assignment
~165-175Carboxylic acid carbonyl carbon (-COOH)
~120-145Aromatic carbons
~50-55Methylene carbons (-CH₂-N-CH₂-) of the isoindoline ring

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the presence of a broad O-H stretch and a strong C=O stretch from the carboxylic acid group, in addition to C-H and C=C stretching and bending vibrations.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid
1680-1710StrongC=O stretch of the carboxylic acid
2850-3000MediumC-H stretch (aromatic and aliphatic)
1450-1600MediumC=C stretch (aromatic)
1210-1320StrongC-O stretch of the carboxylic acid

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially fragmentation of the isoindoline ring.

m/zFragment Ion
163[M]⁺ (Molecular Ion)
118[M - COOH]⁺

Applications in Drug Development and Relevant Signaling Pathways

While specific biological activities of this compound are not widely documented, the isoindoline scaffold is a privileged structure in medicinal chemistry.[1] Derivatives of isoindoline have been investigated for a multitude of therapeutic applications, suggesting potential areas of interest for this compound.

Methyl isoindoline-4-carboxylate hydrochloride serves as an intermediate in the synthesis of compounds used to create aminoalkylbenzoic acid derivatives for treating a range of neurological and sleep disorders.[2] This indicates that this compound itself could be a valuable starting material for the development of new central nervous system (CNS) active agents.

Furthermore, isoindoline derivatives have been explored as:

  • PPARδ Agonists: Peroxisome proliferator-activated receptor delta (PPARδ) is a nuclear receptor that plays a key role in fatty acid metabolism. Agonists of PPARδ have potential for the treatment of metabolic diseases.

  • Neuroprotective Agents: Some isoindoline derivatives have shown protective effects in neuronal cell models of oxidative stress, potentially through the modulation of the NRF2 signaling pathway.

  • Anti-inflammatory and Anti-cancer Agents: The isoindoline core is present in drugs like lenalidomide and pomalidomide, which are immunomodulatory drugs used in the treatment of multiple myeloma and other cancers. Their mechanism of action often involves the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex.

Potential Signaling Pathway Involvement

Signaling_Pathways cluster_pathways Potential Target Pathways cluster_outcomes Therapeutic Outcomes Isoindoline_Scaffold Isoindoline Scaffold (e.g., this compound derivatives) PPARd PPARδ Signaling Isoindoline_Scaffold->PPARd Agonism NRF2 NRF2 Pathway Isoindoline_Scaffold->NRF2 Activation CRBN CRBN E3 Ligase Modulation Isoindoline_Scaffold->CRBN Modulation Metabolic Metabolic Regulation PPARd->Metabolic Neuroprotection Neuroprotection NRF2->Neuroprotection Immunomodulation Immunomodulation & Anti-cancer Effects CRBN->Immunomodulation

Caption: Potential signaling pathways targeted by isoindoline derivatives.

Conclusion

This compound is a valuable synthetic building block with significant potential in drug discovery. This guide provides a foundational understanding of its synthesis and expected characterization parameters. While specific experimental data for the parent compound is limited, the provided protocols and predicted spectral data offer a strong starting point for researchers. The diverse biological activities of the broader isoindoline class suggest that this compound and its future derivatives are promising candidates for the development of novel therapeutics targeting a range of diseases. Further research into the specific biological targets and mechanisms of action of this compound is warranted.

References

An In-depth Technical Guide to the Spectroscopic Properties of Isoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoindoline-4-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural resemblance to biologically active molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with general experimental protocols.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-13Singlet (broad)1H-COOH
~7.8-8.0Doublet1HAr-H (peri to COOH)
~7.4-7.6Triplet1HAr-H
~7.2-7.4Doublet1HAr-H
~4.5-4.7Singlet4H-CH₂-N-CH₂-
~3.0-4.0Singlet (broad)1H-NH-

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~170-175-COOH
~140-145Ar-C (quaternary)
~130-135Ar-C (quaternary)
~128-132Ar-CH
~125-128Ar-CH
~120-125Ar-CH
~50-55-CH₂-N
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch of carboxylic acid
~3300-3400MediumN-H stretch of secondary amine
~1700-1680StrongC=O stretch of carboxylic acid[1]
~1600, ~1475Medium-WeakC=C aromatic ring stretches
~1320-1210MediumC-O stretch of carboxylic acid[2]
~1300-1200MediumC-N stretch of amine
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
163[M]⁺, Molecular ion
146[M-OH]⁺
118[M-COOH]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data. Actual experimental conditions may need to be optimized.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄).

  • Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should cover the range of approximately -1 to 14 ppm.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. The spectral width should be set to approximately 0 to 200 ppm.

IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: Record the spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI) is used.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on which provides a better signal for the analyte.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction) IR->Process_IR Process_MS Process MS Data (Peak Picking) MS->Process_MS Interpret_NMR Interpret NMR Spectra (Chemical Shifts, Coupling) Process_NMR->Interpret_NMR Interpret_IR Interpret IR Spectrum (Functional Groups) Process_IR->Interpret_IR Interpret_MS Interpret Mass Spectrum (Molecular Ion, Fragmentation) Process_MS->Interpret_MS Structure Structure Elucidation & Purity Assessment Interpret_NMR->Structure Interpret_IR->Structure Interpret_MS->Structure

A general workflow for spectroscopic analysis.

References

Biological activity of Isoindoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of Isoindoline-4-Carboxylic Acid and Related Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold, a bicyclic framework featuring a benzene ring fused to a pyrrolidine ring, is a cornerstone in medicinal chemistry.[1] Its derivatives, particularly those incorporating a carboxylic acid moiety at the 4-position or related functional groups like the isoindolinone and isoindoline-1,3-dione (phthalimide) cores, exhibit a remarkable breadth of biological activities.[1][2] These compounds have garnered significant attention for their therapeutic potential, leading to the development of clinical drugs for various indications.[1] This guide provides a comprehensive overview of the key biological activities of isoindoline derivatives, focusing on their roles as enzyme inhibitors and therapeutic agents. It includes quantitative pharmacological data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support ongoing research and development efforts.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which isoindoline derivatives exert their biological effects is through the inhibition of key enzymes involved in pathological processes. This section details their activity against several major enzyme classes.

Histone Deacetylase (HDAC) Inhibition

N-hydroxy-2-arylisoindoline-4-carboxamides have been identified as potent and selective inhibitors of Histone Deacetylase 11 (HDAC11).[3] HDACs are critical regulators of gene expression, and their dysregulation is implicated in cancer and inflammatory diseases. The development of selective HDAC11 inhibitors is a promising therapeutic strategy.[3] An advanced analog from this class, FT895, has shown promising cellular activity and pharmacokinetic properties, making it a valuable tool for studying HDAC11 biology.[3]

Carbonic Anhydrase (CA) Inhibition

Certain novel isoindolinone derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase (hCA) isoforms I and II.[4] These metalloenzymes are crucial for pH regulation and other physiological processes. Since hCA II is involved in regulating intraocular pressure, these compounds are considered potential candidates for glaucoma treatment.[4]

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potential of several isoindolinone derivatives (referred to as 2a-f ) was evaluated against hCA I and hCA II, with acetazolamide (AAZ) used as a standard inhibitor. Compounds 2c and 2f were found to be superior to AAZ.[4]

CompoundTarget EnzymeKᵢ (nM)IC₅₀ (nM)
2c hCA I11.48 ± 4.1811.24 ± 0.291
hCA II9.32 ± 2.3513.02 ± 0.041
2f hCA I16.09 ± 4.14-
hCA II14.87 ± 3.25-
AAZ (Standard) hCA I436.20-
hCA II93.53-
Data sourced from multiple studies for comparison.[4][5]
Cyclooxygenase-2 (COX-2) Inhibition

Isoindoline hybrids incorporating pharmacophores like chalcone, oxime, or pyrazole have been designed as selective COX-2 inhibitors.[6][7] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins from arachidonic acid.[6] Selective inhibition of COX-2 is a well-established strategy for developing anti-inflammatory and analgesic drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[8]

Quantitative Data: COX-2 Inhibition

Several hybrid derivatives demonstrated moderate to potent COX-2 inhibition, with activity close to the standard drug celecoxib.[7]

CompoundCOX-2 IC₅₀ (µM)
10b 0.11 - 0.18
10c 0.11 - 0.18
11a 0.11 - 0.18
11d 0.11 - 0.18
13 0.11 - 0.18
14 0.11 - 0.18
Celecoxib (Standard) 0.09
Data represents a range for the most active compounds reported.[7]

Signaling Pathway: COX-2 Inhibition in Inflammation

The diagram below illustrates the role of COX-2 in the inflammatory pathway and the mechanism of action for isoindoline-based inhibitors.

COX2_Pathway cluster_cox Enzymatic Conversion membrane Cell Membrane (Phospholipids) aa Arachidonic Acid membrane->aa PLA2 cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (e.g., PGE2) aa->pgs cox2->pgs catalysis inflammation Inflammation & Pain pgs->inflammation inhibitor Isoindoline Derivative inhibitor->cox2 Inhibition

Mechanism of anti-inflammatory action via COX-2 inhibition.
Acetylcholinesterase (AChE) Inhibition

Derivatives of isoindoline-1,3-dione linked to N-benzyl pyridinium have been developed as inhibitors of acetylcholinesterase (AChE).[2] A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease; therefore, AChE inhibitors are a primary therapeutic approach.[2] The phthalimide core of these molecules is thought to interact with the peripheral anionic site of the AChE enzyme.[2]

Quantitative Data: Acetylcholinesterase Inhibition

Synthesized compounds demonstrated potent inhibitory activity, with IC₅₀ values significantly lower than the reference drug rivastigmine.[2]

CompoundTarget EnzymeIC₅₀ (µM)
7a (4-fluorobenzyl)AChE2.1
7f (4-fluorobenzyl)AChE2.1
Other Derivatives AChE2.1 - 7.4
Rivastigmine (Standard) AChE11.07
Data sourced from Hosseini-Ghazvini et al., 2021.[2]

Therapeutic Applications

Beyond enzyme inhibition, isoindoline derivatives have demonstrated a range of therapeutic activities, including anticancer, analgesic, antimicrobial, and antioxidant effects.

Anticancer and Cytotoxic Activity

Isoindolinone derivatives have shown potential anticancer effects, including the inhibition of cell proliferation and dose-dependent cytotoxic activity against specific cancer cell lines such as the A549 human lung carcinoma line.[4] An important characteristic of a potential anticancer drug is its ability to selectively target cancer cells while minimizing toxicity to healthy tissues.[4] In studies, several synthesized isoindolinone compounds did not display cytotoxic effects on healthy L929 cells at the tested concentrations, indicating a favorable selectivity profile.[4]

Anti-inflammatory and Analgesic Activity

As a direct consequence of COX-2 inhibition, many isoindoline hybrids exhibit potent in vivo anti-inflammatory activity. In carrageenan-induced paw edema tests, the most active compounds showed edema inhibition (40.7-67.4% at 3 hours) that was superior to the reference drug diclofenac (22.2% at 3 hours).[7]

Furthermore, various derivatives have demonstrated significant analgesic properties.[8] One study found that an isoindoline-1,3-dione derivative had an analgesic activity 1.6 times higher than the reference drug metamizole sodium.[9]

Antimicrobial and Antioxidant Activity

Select isoindolinone derivatives have been assessed for their antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[4] Compound 2f , containing a cyclohexanol group, exhibited a broad spectrum of activity.[4]

The antioxidant potential of these compounds has also been investigated. Antioxidants protect cells from damage caused by reactive oxygen species (ROS).[4] The same compound 2f showed the highest antioxidant activity, suggesting the cyclohexanol group plays a key role in the radical scavenging mechanism.[4]

Experimental Protocols and Methodologies

This section provides an overview of the methodologies used to evaluate the biological activities of isoindoline derivatives, as cited in the literature.

General Workflow for Synthesis and Evaluation

The development of novel isoindoline derivatives typically follows a structured workflow from chemical synthesis to biological validation.

Workflow start Precursor Selection (e.g., 2-benzoylbenzoic acid) synthesis One-Pot Synthesis (Metal-free conditions) start->synthesis purification Purification & Characterization (Chromatography, NMR, etc.) synthesis->purification screening Primary Biological Screening (In Vitro Assays) purification->screening in_vitro Target-Specific Assays - Enzyme Inhibition (IC50, Ki) - Cytotoxicity (WST-1) - Antimicrobial (MIC) screening->in_vitro Active? Yes lead_opt Lead Optimization (SAR Studies) screening->lead_opt Active? No (Redesign) in_vivo In Vivo Validation (Animal Models) in_vitro->in_vivo Promising? Yes in_vivo->lead_opt

General workflow for drug discovery of isoindoline derivatives.
Carbonic Anhydrase (CA) Inhibition Assay

The inhibitory effects on hCA I and II isoenzymes are typically investigated using established spectrophotometric methods. The assay measures the esterase activity of the CA enzyme, and inhibition is determined by comparing the rate of reaction in the presence and absence of the test compound. Ki and IC₅₀ values are then calculated from this data to quantify the inhibitory potency.[4]

Anticancer Activity (Cytotoxicity Assay)

The cytotoxic and anticancer activities are commonly investigated in cell lines using colorimetric assays like the WST-1 assay.[4]

  • Cell Culture: Healthy (e.g., L929) and cancer (e.g., A549) cell lines are cultured under standard conditions.

  • Treatment: Cells are seeded in 96-well plates and exposed to various concentrations of the synthesized isoindolinone derivatives for a specified period (e.g., 24 hours).

  • Assay: WST-1 reagent is added to the wells. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium salt (WST-1) to formazan, resulting in a color change.

  • Measurement: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, allowing for the determination of IC₅₀ values.

Antimicrobial Activity Assay

The antimicrobial activity of derivatives can be evaluated using the disk diffusion method.[4]

  • Preparation: Test compounds are dissolved in a solvent like DMSO to a specific concentration (e.g., 1000 µg/mL).

  • Inoculation: Agar plates are uniformly inoculated with suspensions of target bacterial or fungal strains.

  • Application: Sterile paper discs are impregnated with the test compound solution and placed on the agar surface. Standard antibiotics (e.g., Ampicillin, Nystatin) and a solvent control (DMSO) are used for comparison.

  • Incubation: Plates are incubated under appropriate conditions.

  • Measurement: The diameter of the inhibition zone (in mm) around each disc is measured to determine the extent of antimicrobial activity.[4]

In Vivo Anti-inflammatory and Analgesic Assays
  • Anti-inflammatory (Carrageenan-Induced Paw Edema): This is a standard model to assess acute inflammation. Edema is induced in the paw of a test animal (e.g., a rat) by injecting carrageenan. The test compound is administered prior to the injection, and the paw volume is measured at various time points to calculate the percentage of edema inhibition compared to a control group.[7]

  • Analgesic (Acetic Acid-Induced Writhing): This model evaluates peripheral analgesic activity. Mice are administered the test compound, and after a set time, they are injected with acetic acid to induce abdominal writhing. The number of writhes is counted over a period, and the percentage of pain protection is calculated by comparing the results to a control group.[8]

Conclusion and Future Outlook

Derivatives based on the this compound and related isoindolinone scaffolds are exceptionally versatile and pharmacologically significant. They have demonstrated potent, multi-faceted biological activities, particularly as inhibitors of clinically relevant enzymes like HDAC11, carbonic anhydrases, COX-2, and AChE. Their efficacy in preclinical models of inflammation, pain, and cancer highlights their immense therapeutic potential. Future research should focus on optimizing the selectivity and pharmacokinetic profiles of these compounds to advance the most promising candidates toward clinical development. The structure-activity relationship (SAR) studies and detailed mechanistic investigations will be crucial in designing next-generation therapeutics with enhanced efficacy and safety.

References

The Ascendant Isoindoline Scaffold: A Technical Guide to Synthesis and Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core, a privileged heterocyclic scaffold, has emerged as a cornerstone in modern medicinal chemistry. Its versatile structure has given rise to a plethora of derivatives exhibiting a wide spectrum of biological activities, from potent anticancer and anti-inflammatory agents to targeted enzyme inhibitors. This technical guide provides an in-depth exploration of the discovery and synthesis of novel isoindoline scaffolds, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in the pursuit of next-generation therapeutics.

I. Synthetic Strategies for Novel Isoindoline Scaffolds

The construction of the isoindoline nucleus and its derivatives can be achieved through a variety of synthetic methodologies. Recent advancements have focused on efficiency, atom economy, and the introduction of diverse functionalities.

Synthesis of Isoindoline-1,3-diones

The reaction of phthalic anhydride with primary amines remains a fundamental and widely used method for the synthesis of N-substituted isoindoline-1,3-diones (phthalimides).[1]

Experimental Protocol: General Procedure for the Synthesis of N-substituted Isoindoline-1,3-diones [2][3]

  • Materials: Phthalic anhydride (1.0 eq), primary amine (1.0-1.2 eq), glacial acetic acid or toluene.

  • Procedure:

    • A mixture of phthalic anhydride and the primary amine is refluxed in a suitable solvent such as glacial acetic acid or toluene.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

A simple and efficient method for the synthesis of certain N-substituted isoindoline-1,3-diones involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in refluxing benzene.[1]

Palladium-Catalyzed Synthesis of Isoindolinones

Palladium-catalyzed C-H activation and carbonylation reactions have become powerful tools for the synthesis of isoindolinones, offering high efficiency and functional group tolerance.[4]

Experimental Protocol: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates [5]

  • Materials: o-halobenzoate (e.g., methyl 2-iodobenzoate) (1.0 eq), primary amine (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (5 mol%), 1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%), Cesium carbonate (Cs₂CO₃) (2.0 eq), anhydrous toluene.

  • Procedure:

    • To a dry flask, add the o-halobenzoate, Cs₂CO₃, Pd(OAc)₂, and dppp.

    • Purge the flask with an inert gas (e.g., argon).

    • Add anhydrous toluene and the primary amine.

    • Purge the flask with carbon monoxide (CO) gas and maintain a positive pressure with a balloon.

    • Heat the reaction mixture at 95 °C for 24 hours.

    • After cooling, filter the mixture through celite and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

One-Pot Synthesis of Polycyclic Isoindolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction provides an effective route to construct polycyclic isoindoline frameworks in a one-pot fashion. This reaction involves the cyclization of an electrophilic isoindolium ion with a tethered nucleophile.[6]

Experimental Protocol: One-Pot Pictet-Spengler Synthesis of Polycyclic Isoindolines [4][6]

  • Materials: 2-bromomethylbenzaldehyde (1.0 eq), a primary amine with a nucleophilic aryl group (e.g., tryptamine) (1.2 eq), triethylamine (1.2 eq), dichloromethane (CH₂Cl₂), trifluoroacetic acid (TFA).

  • Procedure:

    • To a solution of 2-bromomethylbenzaldehyde and the amine in CH₂Cl₂, add triethylamine at room temperature to form the isoindole in situ.

    • After formation of the isoindole, add TFA to protonate it to the corresponding electrophilic isoindolium ion.

    • The Pictet-Spengler cyclization proceeds to form the polycyclic isoindoline.

    • The product can be isolated and purified using standard techniques.

Synthesis of Spiro-Isoindolinones

Spiro-isoindolinones, characterized by a spirocyclic junction at the C3 position, are accessible through various strategies, including 1,3-dipolar cycloaddition reactions.[7]

Experimental Protocol: Three-Component Synthesis of Spiro[indoline-pyrrolidine] Derivatives [5]

  • Materials: Isatin (1.0 eq), sarcosine (1.0 eq), and a dipolarophile (e.g., trans-1,2-dibenzoylethylene) (1.0 eq), solvent (e.g., methanol).

  • Procedure:

    • A mixture of isatin and sarcosine is heated in a suitable solvent to generate an azomethine ylide in situ.

    • The dipolarophile is then added to the reaction mixture.

    • The 1,3-dipolar cycloaddition reaction proceeds to form the spiro[indoline-pyrrolidine] derivative.

    • The product is isolated and purified by chromatography.

II. Biological Activities and Quantitative Data

Novel isoindoline scaffolds have demonstrated a remarkable range of biological activities, making them attractive candidates for drug discovery programs. The following tables summarize key quantitative data for various derivatives.

Table 1: Anticancer Activity of Isoindoline Derivatives
Compound IDScaffold TypeCell LineIC₅₀ (µM)Reference
Compound 7 Isoindole-1,3-dioneA549 (Lung)19.41 ± 0.01[3]
Compound 16 Indole derivativeA549 (Lung)1.026[8]
Compound 6f Benzofuro[3,2-b]pyridin-2(1H)-oneRaji (Lymphoma)2.1[8]
Compound 6f Benzofuro[3,2-b]pyridin-2(1H)-oneRamos (Lymphoma)2.65[8]
Compound 5g Cyclopenten-[g]annelated isoindigoHL60 (Leukemia)0.067[9]
Table 2: Anti-inflammatory Activity of Isoindoline Derivatives
Compound IDScaffold TypeTargetIC₅₀ (µM)Reference
Compound 13 PyrazolopyrimidineCOX-23.37 ± 0.07
Compound 8 PyrazolopyrimidineCOX-25.68 ± 0.08
Compound 4a Indoline derivativeProtein denaturation62.2
Compound 4b Indoline derivativeProtein denaturation60.7
Compound 3b Isoindoline-2(1H)-carboxamideHuman STING0.0062
Compound 3b Isoindoline-2(1H)-carboxamideMouse STING0.0125
Table 3: Carbonic Anhydrase Inhibitory Activity of Isoindolinone Derivatives
Compound IDScaffold TypeIsozymeKᵢ (nM)Reference
Compound 2c IsoindolinonehCA I11.48 ± 4.18
Compound 2f IsoindolinonehCA I16.09 ± 4.14
Compound 2c IsoindolinonehCA II9.32 ± 2.35
Compound 2e IsoindolinonehCA II14.87 ± 3.25
Table 4: Antimicrobial Activity of Isoindoline Derivatives
Compound IDScaffold TypeMicroorganismMIC (µg/mL)Reference
Compound 4h Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dioneE. faecalis375[9]
Compound 4b Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dioneE. faecalis750[9]
Compound 4b Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dioneS. aureus750[9]
Compound 4h Spiro[indoline-3,4'-pyrazolo[3,4-b]quinoline]dioneS. aureus750[9]

III. Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the synthetic strategies for isoindoline scaffolds.

Signaling Pathways

COX_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 PGH2 PGH2 COX-1 / COX-2->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Isoindoline Inhibitor Isoindoline Inhibitor Isoindoline Inhibitor->COX-1 / COX-2

Cyclooxygenase (COX) Signaling Pathway Inhibition

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Binding MHC MHC TCR TCR MHC->TCR Antigen Presentation T-Cell Inactivation T-Cell Inactivation PD-1->T-Cell Inactivation T-Cell Activation T-Cell Activation TCR->T-Cell Activation Isoindoline Inhibitor Isoindoline Inhibitor Isoindoline Inhibitor->PD-L1 Blockade Tumor Cell Evasion Tumor Cell Evasion T-Cell Inactivation->Tumor Cell Evasion

PD-1/PD-L1 Immune Checkpoint Blockade

Experimental Workflows

One_Pot_Synthesis Start Reactants 2-bromomethyl- benzaldehyde + Amine + Et3N Start->Reactants In situ Formation Isoindole Intermediate Reactants->In situ Formation Protonation Add TFA In situ Formation->Protonation Cyclization Pictet-Spengler Cyclization Protonation->Cyclization Product Polycyclic Isoindoline Cyclization->Product End Product->End

One-Pot Pictet-Spengler Synthesis Workflow

Spiro_Synthesis Reactants Isatin + Sarcosine Intermediate Azomethine Ylide (in situ) Reactants->Intermediate Cycloaddition 1,3-Dipolar Cycloaddition Intermediate->Cycloaddition Dipolarophile e.g., trans-1,2-dibenzoylethylene Dipolarophile->Cycloaddition Product Spiro[indoline-pyrrolidine] Cycloaddition->Product

Three-Component Spiro-Isoindolinone Synthesis

IV. Conclusion

The isoindoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide, coupled with the growing body of quantitative biological data, provide a solid foundation for the rational design and development of new chemical entities. The versatility of the isoindoline core, allowing for the construction of a wide array of derivatives including complex polycyclic and spirocyclic systems, ensures its continued prominence in the field of medicinal chemistry. This technical guide serves as a valuable resource for researchers dedicated to harnessing the therapeutic potential of this remarkable scaffold.

References

The Structure-Activity Relationship of Isoindoline-4-carboxamides: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Isoindoline-4-carboxamide Derivatives as Modulators of Key Biological Targets

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of isoindoline-4-carboxamide derivatives, a scaffold of significant interest in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical modifications that influence the biological activity of this compound class against key targets, including Histone Deacetylase 11 (HDAC11), Poly(ADP-ribose) Polymerase (PARP), and Stimulator of Interferon Genes (STING).

Introduction to the Isoindoline-4-carboxamide Scaffold

The isoindoline core is a privileged heterocyclic motif found in numerous biologically active compounds and approved drugs.[1] Its rigid structure provides a well-defined platform for the orientation of functional groups, making it an attractive starting point for the design of potent and selective enzyme inhibitors and receptor modulators. The 4-carboxamide substituent, in particular, has proven to be a critical feature for interaction with various biological targets, often acting as a key hydrogen bond donor or acceptor. This guide will delve into the specific SAR of isoindoline-4-carboxamides, focusing on their development as inhibitors of HDAC11, PARP, and STING, with a summary of the key chemical insights that have driven the optimization of this versatile scaffold.

Isoindoline-4-carboxamides as HDAC11 Inhibitors

Histone deacetylase 11 (HDAC11) is the sole member of the class IV HDACs and has emerged as a promising therapeutic target in oncology and inflammatory diseases.[2] N-Hydroxy-2-arylisoindoline-4-carboxamides have been identified as a novel class of potent and selective HDAC11 inhibitors.[2]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of N-hydroxy-2-arylisoindoline-4-carboxamides as HDAC11 inhibitors. The data highlights the impact of substitutions on the 2-aryl ring and the isoindoline core on inhibitory potency.

CompoundR1 (2-Aryl Substituent)HDAC11 IC50 (nM)Selectivity vs. other HDACs
1a Phenyl50>100-fold vs HDAC1,2,3,6,8,10
1b 4-Fluorophenyl25>200-fold vs HDAC1,2,3,6,8,10
1c 4-Chlorophenyl15>300-fold vs HDAC1,2,3,6,8,10
1d 4-Methoxyphenyl80>50-fold vs HDAC1,2,3,6,8,10
FT895 4-(Trifluoromethyl)phenyl3>1000-fold vs other HDACs

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.[2]

Key SAR Insights for HDAC11 Inhibition
  • 2-Aryl Substitution: The nature and position of the substituent on the 2-aryl ring are critical for potency and selectivity. Electron-withdrawing groups at the 4-position, such as fluoro, chloro, and trifluoromethyl, generally lead to increased potency.[2]

  • Hydroxamic Acid: The N-hydroxycarboxamide (hydroxamic acid) moiety is essential for chelating the zinc ion in the active site of HDAC11, a common feature of many HDAC inhibitors.

  • Isoindoline Core: The rigid isoindoline scaffold serves to properly orient the 2-aryl group and the hydroxamic acid for optimal interaction with the enzyme.

Experimental Protocol: HDAC11 Enzymatic Assay

The inhibitory activity of the isoindoline-4-carboxamide derivatives against HDAC11 is typically determined using a fluorogenic enzymatic assay. A detailed protocol is as follows:

  • Enzyme and Substrate Preparation: Recombinant human HDAC11 is used as the enzyme source. A fluorogenic acetylated peptide substrate is prepared in assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO to generate a range of concentrations.

  • Assay Reaction: The enzymatic reaction is initiated by adding the HDAC11 enzyme to a mixture of the test compound and the fluorogenic substrate in a 384-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes).

  • Development: A developer solution containing a protease is added to the wells. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

  • Signal Detection: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

HDAC11 Signaling Pathway

HDAC11_Signaling_Pathway HDAC11 Signaling Pathway HDAC11 HDAC11 Deacetylated_Substrate Deacetylated Substrate HDAC11->Deacetylated_Substrate Deacetylation Acetylated_Substrate Acetylated Substrate (e.g., Histones, Transcription Factors) Acetylated_Substrate->HDAC11 Substrate Binding Chromatin_Condensation Chromatin Condensation Deacetylated_Substrate->Chromatin_Condensation Transcriptional_Repression Transcriptional Repression Chromatin_Condensation->Transcriptional_Repression Gene_Expression Altered Gene Expression (e.g., IL-10) Transcriptional_Repression->Gene_Expression Cellular_Processes Cellular Processes (e.g., Immune Response, Proliferation) Gene_Expression->Cellular_Processes Inhibitor Isoindoline-4-carboxamide Inhibitor Inhibitor->HDAC11 Inhibition

Caption: HDAC11 deacetylates substrates, leading to transcriptional repression.

Isoindoline-4-carboxamides as PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA repair.[3] Inhibitors of PARP have been successfully developed as anti-cancer agents, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations. Substituted 3-oxoisoindoline-4-carboxamides have been identified as a class of potent PARP inhibitors.[3]

Quantitative Structure-Activity Relationship Data

The following table summarizes the SAR of 3-oxoisoindoline-4-carboxamides as PARP-1 inhibitors.

CompoundR (Lactam Nitrogen Substituent)PARP-1 IC50 (nM)Cellular Potency (EC50, µM)
2a H500>10
2b Methyl3005.2
2c Ethyl2503.1
2d Propyl2002.5
1e Piperidin-4-ylmethyl500.8

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.[3]

Key SAR Insights for PARP Inhibition
  • Lactam Nitrogen Substitution: The substituent on the lactam nitrogen of the 3-oxoisoindoline core is a key determinant of both enzymatic and cellular potency. The presence of a secondary or tertiary amine in this substituent is important for cellular activity.[3]

  • Intramolecular Hydrogen Bond: The 3-oxoisoindoline-4-carboxamide core is conformationally restricted by a seven-membered intramolecular hydrogen bond, which orients the molecule for optimal binding to the PARP active site.[3]

  • Planarity: This intramolecular hydrogen bond contributes to the planarity of the core structure, which is a common feature of many PARP inhibitors that mimic the nicotinamide portion of the NAD+ substrate.[3]

Experimental Protocol: PARP-1 Enzymatic Assay

The inhibitory activity of isoindoline-4-carboxamide derivatives against PARP-1 is typically evaluated using a biochemical assay that measures the incorporation of radiolabeled NAD+.

  • Enzyme and DNA Preparation: Recombinant human PARP-1 enzyme and activated DNA (e.g., sonicated calf thymus DNA) are prepared in assay buffer.

  • Compound Preparation: Test compounds are serially diluted in DMSO.

  • Reaction Mixture: The reaction is initiated by adding the PARP-1 enzyme to a mixture of the test compound, activated DNA, and [3H]NAD+ in a 96-well plate.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 15 minutes).

  • Precipitation: The reaction is stopped by the addition of trichloroacetic acid (TCA) to precipitate the poly(ADP-ribosyl)ated proteins.

  • Filtration and Washing: The precipitated proteins are collected on a filter plate and washed to remove unincorporated [3H]NAD+.

  • Scintillation Counting: Scintillation fluid is added to the wells, and the amount of incorporated radioactivity is measured using a scintillation counter.

  • Data Analysis: IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the compound concentration.

PARP-1 in DNA Damage Response

PARP_Signaling_Pathway PARP-1 in DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Recruitment & Activation PAR Poly(ADP-ribose) (PAR) PARP1->PAR PARsylation NAD NAD+ NAD->PARP1 Substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Inhibitor Isoindoline-4-carboxamide Inhibitor Inhibitor->PARP1 Inhibition

Caption: PARP-1 detects DNA damage and facilitates repair.

Isoindoline-4-carboxamides as STING Inhibitors

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA. Aberrant activation of STING is implicated in various autoimmune and autoinflammatory diseases, making STING inhibitors a promising therapeutic strategy. Isoindoline-2(1H)-carboxamides have been identified as potent STING inhibitors.

Quantitative Structure-Activity Relationship Data

The following table presents the SAR of isoindoline-2(1H)-carboxamides as STING inhibitors.

CompoundR1R2Human STING IC50 (nM)Mouse STING IC50 (nM)
3a HH500800
3b 4-ClH6.212.5
3c 4-FH1525
3d H4-Cl100150
3e 4-Cl4-Cl2.55.0

Note: The data presented here is a representative summary based on publicly available information. For exact values, please refer to the cited literature.

Key SAR Insights for STING Inhibition
  • Substitutions on the Isoindoline Core: The substitution pattern on the aromatic ring of the isoindoline core significantly impacts inhibitory potency. Electron-withdrawing groups, particularly at the 4-position, enhance activity.

  • Carboxamide Moiety: The carboxamide at the 2-position of the isoindoline is crucial for interacting with the STING protein.

  • Species Selectivity: Modifications to the scaffold can influence the selectivity between human and mouse STING, which is an important consideration for preclinical development.

Experimental Protocol: STING Reporter Assay

The inhibitory activity of isoindoline-4-carboxamide derivatives on the STING pathway is often assessed using a cell-based reporter assay.

  • Cell Line: A human monocytic cell line (e.g., THP-1) stably expressing an interferon-stimulated response element (ISRE) driving the expression of a reporter gene (e.g., luciferase) is used.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds.

  • STING Activation: The STING pathway is activated by treating the cells with a STING agonist, such as cGAMP or dsDNA.

  • Incubation: The cells are incubated for a period sufficient to allow for reporter gene expression (e.g., 18-24 hours).

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of the luciferase signal against the logarithm of the compound concentration.

STING Signaling Pathway

STING_Signaling_Pathway cGAS-STING Signaling Pathway Cytosolic_DNA Cytosolic dsDNA cGAS cGAS Cytosolic_DNA->cGAS Activation cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesis STING STING (ER Membrane) cGAMP->STING Binding & Activation TBK1 TBK1 STING->TBK1 Recruitment IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Nuclear Translocation IFN_Genes Type I Interferon Genes Nucleus->IFN_Genes Transcription Inhibitor Isoindoline-4-carboxamide Inhibitor Inhibitor->STING Inhibition SAR_Workflow General SAR Experimental Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Assay Primary Biochemical Assay (e.g., Enzyme Inhibition) Purification->Primary_Assay Cellular_Assay Secondary Cellular Assay (e.g., Reporter Assay, Target Engagement) Primary_Assay->Cellular_Assay Hit Confirmation Data_Analysis Data Analysis & SAR Interpretation Primary_Assay->Data_Analysis ADME In Vitro ADME/Tox (e.g., Microsomal Stability, Cytotoxicity) Cellular_Assay->ADME Lead Characterization Cellular_Assay->Data_Analysis ADME->Data_Analysis Next_Round Design of Next-Generation Analogs Data_Analysis->Next_Round Iterative Optimization Next_Round->Design

References

Isoindoline-4-carboxylic acid potential therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Therapeutic Targets of Isoindoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive core for the design of small molecule inhibitors and modulators of various biological targets. This technical guide explores the potential therapeutic targets of this compound and its derivatives, focusing on the underlying mechanisms of action, available quantitative data, and detailed experimental methodologies for their evaluation. The versatility of this scaffold has led to its investigation in diverse therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

Cereblon (CRBN) Modulation for Targeted Protein Degradation

One of the most promising applications of the isoindolinone core, a derivative of this compound, is in the modulation of Cereblon (CRBN). CRBN is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). Small molecules that bind to CRBN can act as "molecular glues," inducing the recruitment of neo-substrates to the E3 ligase complex for subsequent ubiquitination and proteasomal degradation. This mechanism forms the basis of action for immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs.

The isoindolinone moiety is a key pharmacophore for CRBN binding. While specific quantitative data for this compound itself is not extensively available in peer-reviewed literature, the broader class of isoindolinone-based CRBN ligands is a major focus in the development of Proteolysis Targeting Chimeras (PROTACs) and molecular glues for therapeutic intervention in cancer and other diseases.[1][2][3][4]

Signaling Pathway: CRL4^CRBN^ Mediated Protein Degradation

The following diagram illustrates the mechanism by which an isoindolinone-based molecular glue induces the degradation of a target protein.

CRL4_CRBN_Pathway cluster_E3 CRL4^CRBN^ Complex Ligand Isoindolinone Ligand CRBN Cereblon (CRBN) Ligand->CRBN Binds DDB1 DDB1 CRBN->DDB1 CUL4A CUL4A DDB1->CUL4A RBX1 RBX1 CUL4A->RBX1 E3_Complex CRL4^CRBN^ E3 Ligase Target Target Protein (Neo-substrate) Target->CRBN Recruitment by Ligand Proteasome Proteasome Target->Proteasome Degradation Ub Ubiquitin (Ub) Ub->Target Ubiquitination Degradation Peptide Fragments Proteasome->Degradation

Caption: CRL4^CRBN^ E3 ligase pathway modulated by an isoindolinone ligand.

Experimental Protocol: Cellular Target Engagement Assay for CRBN Ligands

This protocol describes a cell-based assay to determine the binding of a test compound to CRBN.

  • Cell Culture: Maintain a suitable human cell line (e.g., MM.1S multiple myeloma cells) in appropriate culture medium.

  • PROTAC Competitor: Utilize a known PROTAC degrader that targets a protein endogenously expressed in the cell line and uses a CRBN ligand for E3 ligase recruitment (e.g., a BRD4-targeting PROTAC with a pomalidomide-like ligand).

  • Compound Treatment: Seed cells in a multi-well plate. Treat the cells with a fixed concentration of the PROTAC degrader in the presence of increasing concentrations of the test this compound derivative for a defined period (e.g., 6 hours). Include appropriate controls (vehicle and PROTAC alone).

  • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration.

  • Immunoblotting or ELISA: Analyze the level of the target protein (e.g., BRD4) by Western blot or ELISA. A competitive CRBN ligand will prevent the PROTAC from binding to CRBN, thus rescuing the target protein from degradation.

  • Data Analysis: Quantify the band intensities or ELISA signals. Plot the percentage of target protein remaining versus the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the cellular binding affinity to CRBN.

Metallo-β-Lactamase (MBL) Inhibition for Combating Antibiotic Resistance

Metallo-β-lactamases are a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems.[5][6] The development of MBL inhibitors is a critical strategy to restore the efficacy of these life-saving drugs. Derivatives of 3-oxothis compound have been identified as non-metal chelating inhibitors of MBLs.[7][8][9][10]

A crystal structure of the VIM-2 MBL in complex with 2-(2-chloro-6-fluorobenzyl)-3-oxothis compound (PDB ID: 5LE1) reveals that these inhibitors bind adjacent to the active site zinc ions without directly chelating them.[7] This mode of inhibition is advantageous as it may reduce off-target effects associated with metal chelation.

Quantitative Data: MBL Inhibition
CompoundTargetIC50 (µM)Ki (µM)Reference
2-(2-chloro-6-fluorobenzyl)-3-oxothis compoundVIM-2Data not publicly available in this formatData not publicly available in this format[7]
2-(3-fluoro-4-hydroxyphenyl)-3-oxothis compoundVIM-2Data not publicly available in this formatData not publicly available in this format[9]
(S)-1-allyl-2-(3-methoxyphenyl)-3-oxothis compoundVIM-2Data not publicly available in this formatData not publicly available in this format[11]
Experimental Workflow: MBL Inhibition Assay

The following diagram outlines a typical workflow for determining the inhibitory activity of a compound against an MBL.

MBL_Inhibition_Workflow Start Start Reagents Prepare Reagents: - MBL Enzyme - Substrate (Nitrocefin) - Test Compound - Assay Buffer Start->Reagents Incubate Incubate Enzyme with Test Compound Reagents->Incubate AddSubstrate Add Nitrocefin Substrate Incubate->AddSubstrate Measure Measure Absorbance Change over time (486 nm) AddSubstrate->Measure Analyze Calculate Initial Velocity and Percent Inhibition Measure->Analyze IC50 Determine IC50 Value Analyze->IC50 End End IC50->End

Caption: Workflow for a spectrophotometric MBL inhibition assay.

Experimental Protocol: Spectrophotometric MBL Inhibition Assay
  • Reagent Preparation: Prepare solutions of the purified MBL enzyme (e.g., VIM-2), the chromogenic substrate nitrocefin, and the test this compound derivative in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5).

  • Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MBL enzyme. Allow for a pre-incubation period (e.g., 10 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the nitrocefin substrate to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of the β-lactam ring in nitrocefin results in a color change.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without the inhibitor. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Sigma-2 (σ2) Receptor Antagonism for Neurodegenerative Diseases

The sigma-2 (σ2) receptor is a potential therapeutic target for neurodegenerative disorders, such as Alzheimer's disease, and is also considered a biomarker for proliferating tumor cells.[12][13] While the isoindoline scaffold has been investigated for its sigma receptor binding properties, specific data for this compound derivatives are limited.[14] However, the related isoindoline CT1812 (Elayta) is an allosteric antagonist of the sigma-2 receptor and has been investigated in clinical trials for Alzheimer's disease.[15] This suggests that the isoindoline core is a viable starting point for the development of σ2 receptor ligands.

Experimental Protocol: Sigma-2 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ2 receptor.

  • Membrane Preparation: Prepare membrane homogenates from a tissue source rich in σ2 receptors (e.g., rat liver) or from cells overexpressing the receptor.

  • Radioligand: Select a suitable radiolabeled ligand with high affinity for the σ2 receptor (e.g., [³H]-DTG in the presence of a masking agent for the σ1 receptor like (+)-pentazocine).

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test this compound derivative.

  • Determination of Non-specific Binding: Include control wells with a high concentration of a known non-radiolabeled σ2 ligand to determine non-specific binding.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a competition binding curve to determine the IC50 value, which can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Other Potential Therapeutic Targets

The this compound scaffold has been mentioned in patent literature in the context of other therapeutic targets, though detailed, peer-reviewed studies with quantitative data are less common.

  • NK3 Receptor Antagonism: While isoquinolinone derivatives have been investigated as NK3 receptor antagonists for psychiatric disorders, the direct role of the this compound scaffold is not well-established in the scientific literature.[16]

  • DNA Mismatch Repair (MMR) Inhibition: Some patents suggest the use of this compound derivatives as inhibitors of proteins in the DNA mismatch repair pathway, such as MLH1 and PMS2, for cancer therapy.[17] However, this remains an emerging area with limited publicly available data.

Conclusion

The this compound scaffold represents a versatile and promising core structure for the development of novel therapeutics. The most compelling evidence for its utility lies in the modulation of the CRL4^CRBN^ E3 ligase complex and the inhibition of metallo-β-lactamases. The established role of the isoindolinone moiety in binding Cereblon makes it a valuable component for the design of targeted protein degraders. Furthermore, the discovery of 3-oxothis compound derivatives as non-chelating inhibitors of MBLs opens new avenues for combating antibiotic resistance. While its application as a sigma-2 receptor antagonist is supported by the activity of related compounds, further structure-activity relationship studies are needed to fully realize its potential in this area. The exploration of this scaffold against other targets like NK3 and MMR proteins is still in its early stages. Future research should focus on the synthesis and systematic biological evaluation of diverse libraries of this compound derivatives to unlock their full therapeutic potential.

References

Physicochemical properties of substituted isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

A- A Technical Guide to the Physicochemical Properties of Substituted Isoindolines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindoline scaffold is a privileged heterocyclic structure that forms the core of numerous clinically significant therapeutic agents. As a bicyclic framework, it consists of a benzene ring fused to a five-membered pyrrolidine ring. The substitution of atoms and functional groups on this core dramatically alters its physicochemical properties, directly influencing the pharmacokinetic and pharmacodynamic behavior of the resulting molecule.

This guide focuses on a critical class of substituted isoindolines known as immunomodulatory imide drugs (IMiDs), which include thalidomide and its more potent, better-tolerated analogs, lenalidomide and pomalidomide.[1] These molecules have become cornerstone therapies for hematological malignancies, most notably multiple myeloma.[1][2] Their mechanism of action, which involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex, is intimately linked to their structure and properties.

Understanding the core physicochemical properties—lipophilicity (LogP), aqueous solubility, and ionization constant (pKa)—is paramount for the rational design and development of next-generation isoindoline-based therapeutics. This document provides a comprehensive overview of these properties, standardized methods for their determination, and the biological context in which they operate.

Core Physicochemical Properties and Their Importance in Drug Development

The journey of a drug from administration to its target is governed by its physicochemical characteristics. For isoindoline derivatives, three properties are of primary concern:

  • Lipophilicity (LogP/LogD): The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a lipid (n-octanol) and an aqueous phase. It is a critical predictor of a drug's ability to cross biological membranes, including the intestinal wall for absorption and the blood-brain barrier. While essential for permeability, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. For ionizable molecules like the IMiDs, the distribution coefficient (LogD) at physiological pH (7.4) is a more relevant parameter.

  • Aqueous Solubility: For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids. Low aqueous solubility is a major hurdle in drug development, often leading to poor and variable bioavailability, which can compromise therapeutic efficacy.[3] Improving the solubility of lead compounds is a key objective in medicinal chemistry.

  • Ionization Constant (pKa): The pKa value defines the strength of an acid or base and determines the extent to which a molecule is ionized at a given pH. The ionization state of a drug affects its solubility, permeability, and ability to bind to its biological target. For instance, the neutral form of a molecule is typically more membrane-permeable, while the ionized form often exhibits higher aqueous solubility. The imide proton of thalidomide is weakly acidic.[4]

Data Summary: Physicochemical Properties of Key IMiDs

The following table summarizes the key physicochemical properties of thalidomide, lenalidomide, and pomalidomide, compiled from various sources. These values are crucial for comparing the molecules and understanding the impact of their structural differences—specifically the addition of an amino group (lenalidomide) and an amino group with further aromatization (pomalidomide) relative to the parent thalidomide structure.

PropertyThalidomideLenalidomidePomalidomide
Structure
Molecular Formula C₁₃H₁₀N₂O₄[5]C₁₃H₁₃N₃O₃[6]C₁₃H₁₁N₃O₄[7]
Molecular Weight ( g/mol ) 258.23[5]259.26273.24[8]
LogP (Octanol/Water) ~0.33 - 0.42[4]~ -0.5[6]~0.2[7]
Aqueous Solubility (mg/mL) ~0.052 (at 25°C)[9]~0.4 - 0.5 (in neutral buffer)[3]~0.01 (pH independent)[7][8]
pKa (Strongest Acidic) ~11.59 (Predicted)[4]~2.3 (pKa), 10.75 (Predicted)~10.75 (Predicted)

Note: Published values can vary based on experimental conditions (e.g., pH, temperature, buffer composition). The data presented represents commonly cited values.

Biological Context: The Cereblon (CRBN) E3 Ligase Pathway

The therapeutic effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated by their action as "molecular glues."[2] They bind to Cereblon (CRBN), a substrate receptor component of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex.[10] This binding event allosterically modifies the substrate-binding surface of CRBN, inducing the recruitment of proteins not normally targeted by this ligase, known as neosubstrates.

Key neosubstrates in multiple myeloma include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Once recruited to the CRL4-CRBN complex by the IMiD, these factors are polyubiquitinated, marking them for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is a critical downstream event that leads to the anti-proliferative and immunomodulatory effects of these drugs.

CRBN_Pathway IMiD-Mediated Degradation via CRL4-CRBN Pathway cluster_CRL4 CRL4 E3 Ligase Complex cluster_Ub Ubiquitination Machinery CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Neosubstrate (Ikaros/Aiolos) CRBN->Neosubstrate Recruits CUL4 CUL4 DDB1->CUL4 RBX1 RBX1 CUL4->RBX1 E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->RBX1 Transfers Ub Ub Ubiquitin Ub->E1 IMiD Isoindoline Drug (e.g., Lenalidomide) IMiD->CRBN Binds ('Molecular Glue') IMiD->Neosubstrate Recruits Proteasome 26S Proteasome Neosubstrate->Proteasome Poly-Ubiquitination leads to Degradation

Caption: IMiD-mediated hijacking of the CRL4-CRBN E3 ubiquitin ligase complex.

Experimental Protocols

Accurate and reproducible determination of physicochemical properties is essential. The following sections detail standardized protocols for the key parameters.

Lipophilicity: LogP/LogD by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the partition coefficient.[11]

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at the desired pH (typically 7.4 for LogD). Saturate n-octanol with the buffer and, conversely, saturate the buffer with n-octanol by mixing them vigorously for 24 hours, followed by separation.

  • Compound Preparation: Prepare a stock solution of the test isoindoline derivative in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing a known volume of the pre-saturated n-octanol and pre-saturated buffer (e.g., 1:1 v/v). The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve a clean separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP or LogD value using the formula: LogP (or LogD) = log₁₀ ([Compound]octanol / [Compound]aqueous)

Shake_Flask_Workflow Shake-Flask Method for LogP Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare & Saturate Octanol and Buffer C 3. Mix Compound with Octanol & Buffer A->C B 2. Prepare Compound Stock Solution B->C D 4. Shake to Equilibrium C->D E 5. Separate Phases (Centrifugation) D->E F 6. Quantify Concentration in Each Phase (HPLC) E->F G 7. Calculate LogP F->G

Caption: Experimental workflow for LogP determination via the shake-flask method.

Aqueous Solubility: Thermodynamic Shake-Flask Method

This method determines the equilibrium solubility, which is the most relevant value for predicting in vivo dissolution.[9]

Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline isoindoline compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

  • Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Dilute the clear, saturated filtrate with a suitable solvent and measure the concentration of the dissolved compound using a calibrated analytical method like HPLC-UV or LC-MS.

  • Result: The measured concentration is reported as the thermodynamic aqueous solubility in units such as mg/mL or µM.

Ionization Constant: pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.

  • Analyte Preparation: Accurately weigh and dissolve the isoindoline derivative in a suitable solvent mixture (e.g., water with a co-solvent if solubility is low) to a known concentration (e.g., 1 mM). An inert electrolyte like potassium chloride (KCl) is often added to maintain constant ionic strength.

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the measurement. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.

  • Titration: For an acidic proton (like the imide proton in thalidomide), titrate the solution by making incremental additions of a standardized strong base (e.g., 0.1 M NaOH). For a basic group (like the aromatic amine in lenalidomide), an initial acidification followed by titration with a base is performed.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize before the next addition.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa corresponds to the pH at the half-equivalence point (the midpoint of the steepest part of the curve). More precise values can be obtained by analyzing the first or second derivative of the titration curve, where the pKa is located at the inflection point.

Conclusion

The physicochemical properties of substituted isoindolines are fundamental determinants of their therapeutic potential. As demonstrated by the clinical evolution from thalidomide to lenalidomide and pomalidomide, subtle structural modifications can lead to significant changes in solubility, lipophilicity, and ultimately, clinical utility. A thorough characterization of these properties using standardized, robust experimental protocols is a non-negotiable step in the drug discovery and development process. The data and methodologies presented in this guide serve as a foundational resource for scientists working to design and optimize the next generation of isoindoline-based medicines.

References

An In-depth Technical Guide to Isoindoline-4-Carboxylic Acid Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: 3-Oxoisoindoline-4-carboxamides as Potent Inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for Cancer Therapy.

Executive Summary

Isoindoline-4-carboxylic acid derivatives, particularly those based on the 3-oxoisoindoline-4-carboxamide scaffold, have emerged as a significant class of compounds in medicinal chemistry. Extensive research has identified these molecules as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a key enzyme in the base excision repair (BER) pathway for DNA single-strand breaks. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide provides a comprehensive overview of the structure-activity relationships (SAR), mechanism of action, and relevant experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Mechanism of Action: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a critical enzyme that detects DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process creates a scaffold that recruits other essential DNA repair proteins to the site of damage.

Inhibition of PARP-1's catalytic activity prevents the repair of SSBs. These unrepaired SSBs can collapse replication forks during cell division, leading to the formation of more cytotoxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, many cancer cells, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway. In these HR-deficient cells, the accumulation of DSBs due to PARP-1 inhibition cannot be repaired, leading to genomic instability and ultimately, cell death. This concept, where a deficiency in two pathways is lethal while a deficiency in either one is not, is known as "synthetic lethality" and forms the therapeutic basis for PARP-1 inhibitors in oncology.

Signaling Pathway Diagram

The following diagram illustrates the role of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by its inhibition in HR-deficient cancer cells.

PARP_Signaling_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1_act PARP-1 Activation DNA_SSB->PARP1_act Damage Signal PARylation PAR Chain Synthesis (PARylation) PARP1_act->PARylation Uses NAD+ BER_Complex Recruitment of BER Repair Proteins (e.g., XRCC1) PARylation->BER_Complex SSB_Repair SSB Repair BER_Complex->SSB_Repair DNA_SSB_2 DNA Single-Strand Break (SSB) PARP1_inhibited PARP-1 Inhibition DNA_SSB_2->PARP1_inhibited Damage Signal PARP_Inhibitor Isoindoline-4-Carboxylic Acid Derivative (PARP Inhibitor) PARP_Inhibitor->PARP1_inhibited SSB_Accumulation SSB Accumulation PARP1_inhibited->SSB_Accumulation Repair Blocked Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HR_deficient Deficient Homologous Recombination (HR) Pathway DNA_DSB->HR_deficient Cell_Death Apoptosis / Cell Death HR_deficient->Cell_Death

Caption: PARP-1 signaling in DNA repair and the mechanism of synthetic lethality.

Structure-Activity Relationship (SAR) Studies

SAR studies on the 3-oxoisoindoline-4-carboxamide core have revealed key structural features that govern potency against PARP-1. A seminal study by Gandhi et al. (2010) highlighted the importance of substitutions at the lactam nitrogen.[1]

Key Findings:

  • Core Scaffold: The 3-oxoisoindoline-4-carboxamide core acts as a conformational restraint, orienting the molecule for optimal binding to the PARP-1 active site.[1]

  • Lactam Nitrogen (N-2 Position): Substitutions at this position are critical for cellular potency. Unsubstituted (R=H) analogs show modest activity.

  • Amine Substituents: The introduction of a secondary or tertiary amine at the N-2 position via an alkyl linker significantly enhances cellular activity. This is hypothesized to be due to improved physicochemical properties or additional interactions within the enzyme's active site.[1] For instance, an X-ray co-crystal structure revealed a hydrogen bond interaction between a piperidine nitrogen substituent and the Gly-888 residue of PARP-1, contributing to binding affinity.[1]

Data Presentation: PARP-1 Inhibition Data

The following table summarizes the in vitro PARP-1 enzymatic and cellular inhibition data for a representative set of 3-oxoisoindoline-4-carboxamide derivatives, adapted from the findings of Gandhi et al., 2010.[1]

Compound IDR Group (Substitution at N-2)PARP-1 Ki (nM)Cellular PARP Inhibition EC50 (nM)
1a H55>10000
1b CH₂CH₂OH151300
1c CH₂(4-pyridyl)121000
1d CH₂CH₂-N(CH₃)₂13470
1e CH₂-(1-piperidyl)5120
1f CH₂-(1-pyrrolidinyl)6210
1g CH₂-(4-morpholinyl)12260

Data are representative and illustrate key SAR trends.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis and biological evaluation of 3-oxoisoindoline-4-carboxamide derivatives.

General Synthesis Workflow

The synthesis of target compounds typically follows a multi-step sequence involving the formation of the isoindolinone core followed by functionalization at the lactam nitrogen and amide coupling.

Synthesis_Workflow Start Starting Materials (e.g., 2-carboxybenzaldehyde) Step1 Step 1: Isoindolinone Formation Start->Step1 Intermediate1 Intermediate: 3-Oxoisoindoline- 4-carboxylic acid Step1->Intermediate1 Step2 Step 2: N-Alkylation Intermediate1->Step2 Introduce R group Intermediate2 Intermediate: N-substituted isoindolinone Step2->Intermediate2 Step3 Step 3: Amide Coupling Intermediate2->Step3 Final_Product Final Product: 3-Oxoisoindoline- 4-carboxamide Derivative Step3->Final_Product

References

Methodological & Application

Palladium-Catalyzed Pathways to Isoindoline Derivatives: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The isoindoline scaffold is a privileged structural motif found in a wide array of biologically active compounds and pharmaceutical agents. Its unique three-dimensional structure has made it a compelling target for synthetic chemists. Palladium catalysis has emerged as a powerful and versatile tool for the construction of isoindoline and isoindolinone cores, offering high efficiency, functional group tolerance, and opportunities for asymmetric synthesis. This document provides detailed application notes and experimental protocols for several key palladium-catalyzed methods for the synthesis of isoindoline derivatives, aimed at researchers and professionals in drug development.

Application Note 1: Enantioselective Palladium-Catalyzed Intramolecular Allylic C-H Amination for the Synthesis of Chiral Isoindolines

This method provides an efficient route to enantioenriched isoindolines through an intramolecular palladium-catalyzed allylic C-H amination.[1] This atom-economical approach avoids the pre-functionalization of the allylic substrate, proceeding with high yields and excellent enantioselectivities.[1]

General Reaction Scheme:

A chiral phosphoramidite ligand modulates the palladium catalyst to achieve high stereocontrol in the cyclization of o-allylbenzylamine derivatives.[1]

start o-allylbenzylamine derivative product Chiral Isoindoline start->product catalyst [Pd(OAc)2], Chiral Ligand (L*) Oxidant, Solvent, Heat

Figure 1. General scheme for asymmetric allylic C-H amination.

Proposed Catalytic Cycle:

The proposed mechanism involves the coordination of the palladium catalyst to the alkene, followed by allylic C-H activation to form a π-allylpalladium intermediate. Subsequent intramolecular nucleophilic attack by the amine and reductive elimination furnishes the chiral isoindoline product and regenerates the active palladium catalyst.

pd2 Pd(II)L pi_allyl π-Allyl-Pd(II) Complex pd2->pi_allyl C-H Activation substrate Substrate (o-allylbenzylamine) substrate->pi_allyl product Chiral Isoindoline pi_allyl->product Intramolecular Amination pd0 Pd(0)L product->pd0 Reductive Elimination pd0->pd2 Oxidation oxidant Oxidant oxidant->pd2

Figure 2. Catalytic cycle for allylic C-H amination.

Experimental Protocol:

A 10 mL sealed test tube equipped with a magnetic stir bar is charged with Pd(OAc)₂ (10 mol%), the chiral phosphoramidite ligand L7 (12 mol%), and 2,5-di-tert-butyl-1,4-benzoquinone (2,5-DTBQ, 1.0 equiv).[1] The tube is evacuated and backfilled with nitrogen. The o-allylbenzylamine substrate (0.1 mmol) and isopropanol (i-PrOH, 0.1 M) are then added.[1] The reaction mixture is stirred at 30 °C for 24 hours.[1] Upon completion, the reaction mixture is concentrated, and the residue is purified by silica gel column chromatography to afford the desired chiral isoindoline product.[2]

Data Presentation: Substrate Scope

The reaction exhibits a broad substrate scope with respect to both aryl- and alkyl-substituted amines, affording the corresponding chiral isoindolines in good to excellent yields and high enantioselectivities.[1]

EntryYield (%)ee (%)
1HH9898
24-MeH9597
34-OMeH9296
44-FH9697
54-ClH9798
64-BrH9598
73-MeH9397
82-MeH8595
9HMe8894
10HEt8593

Application Note 2: Palladium-Catalyzed Carbonylative Cyclization of o-Halobenzoates for the Synthesis of Isoindole-1,3-diones

This method provides a direct, one-step approach to isoindole-1,3-diones (phthalimides) through the palladium-catalyzed carbonylative cyclization of readily available o-halobenzoates and primary amines.[3][4] This process is tolerant of a variety of functional groups.[3]

General Reaction Scheme:

The reaction involves the coupling of an o-halobenzoate with a primary amine under a carbon monoxide atmosphere, catalyzed by a palladium complex.

start o-Halobenzoate + Primary Amine product Isoindole-1,3-dione start->product catalyst [Pd(OAc)2], dppp Cs2CO3, Toluene, 95 °C, CO (1 atm) pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-X L2 pd0->pd2_complex Oxidative Addition aryl_halide o-Halobenzoate aryl_halide->pd2_complex acyl_pd Acyl-Pd(II) Complex pd2_complex->acyl_pd CO Insertion amide_complex Amide Complex acyl_pd->amide_complex Amination amine Primary Amine amine->amide_complex product Isoindole-1,3-dione amide_complex->product Reductive Elimination product->pd0 start 2-Benzyl-N-mesylbenzamide product Isoindolinone start->product catalyst Pd/C, KOAc m-xylene, 140 °C pd_c Pd/C pd_h Pd-H intermediate pd_c->pd_h C-H Activation substrate Substrate substrate->pd_h product Isoindolinone + H2 pd_h->product Reductive Elimination product->pd_c start Imine + Internal Acetylene product Isoindolo[2,1-a]indole start->product catalyst [Pd(OAc)2], Na2CO3 LiCl, DMF, 100 °C pd0 Pd(0)L2 pd2_complex Ar-Pd(II)-I L2 pd0->pd2_complex Oxidative Addition imine Imine (from o-iodoaniline) imine->pd2_complex vinyl_pd Vinyl-Pd(II) Complex pd2_complex->vinyl_pd Alkyne Insertion alkyne Internal Alkyne alkyne->vinyl_pd imine_adduct Imine Adduct vinyl_pd->imine_adduct Imine Addition cyclized_pd Cyclized Pd(II) Complex imine_adduct->cyclized_pd Electrophilic Palladation product Isoindolo[2,1-a]indole cyclized_pd->product Reductive Elimination product->pd0 start Alkene-tethered Amine product Chiral Isoindoline start->product catalyst [Pd(OAc)2], Chiral Ligand Oxidant, AcOH, Solvent pd2 Pd(II)L* aminopalladation Alkyl-Pd(II) Intermediate pd2->aminopalladation Aminopalladation substrate Substrate substrate->aminopalladation pd4 Pd(IV) Intermediate aminopalladation->pd4 Oxidation oxidant Oxidant oxidant->pd4 product Chiral Isoindoline pd4->product Reductive Elimination (OAc) product->pd2

References

One-Pot Synthesis of Functionalized Isoindolinones from Benzoic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of functionalized isoindolinones, a privileged scaffold in medicinal chemistry, from readily available benzoic acid derivatives. These compounds exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Introduction

Isoindolinones are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. Their diverse pharmacological properties include anticancer, anti-inflammatory, and enzymatic inhibitory activities. One-pot synthesis methodologies offer an efficient and atom-economical approach to construct these valuable scaffolds, minimizing reaction steps, purification procedures, and waste generation. This document outlines several one-pot procedures starting from different benzoic acid precursors, summarizes key quantitative data, and provides detailed experimental protocols.

Data Presentation: Substrate Scope and Yields

The following tables summarize the quantitative data for the one-pot synthesis of functionalized isoindolinones from various benzoic acid derivatives, providing a comparative overview of different methodologies.

Table 1: One-Pot Synthesis from 2-Benzoylbenzoic Acid via Chlorosulfonyl Isocyanate (CSI) Mediation [1]

EntryAlcohol (ROH)ProductYield (%)
1EthanolEthyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate95
2n-Propanoln-Propyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate92
3IsopropanolIsopropyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate96
4n-Butanoln-Butyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate90
5IsobutanolIsobutyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate88
6CyclohexanolCyclohexyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate93

Table 2: One-Pot Synthesis from 2-Formylbenzoic Acid and Amines

EntryAmineThird ComponentCatalyst/ConditionsYield (%)Reference
1BenzylamineAcetophenoneWater, 70 °C, 12 h93[2]
2Various primary amines1,3-DionesEthanol, Dielectric heatingGood[3]
3HydrazidesAllyl bromidesTin powderGood to Excellent[2]
4Various amines-Pd(OAc)2/HCOOH-[2]

Table 3: One-Pot Synthesis from 2-Halobenzoic Acids

Entry2-Halobenzoic AcidOther ReactantsCatalyst/ConditionsYield (%)Reference
12-Iodobenzoic acidIsocyanides, Amines, AldehydesCopper-catalyzed-[4]
22-Chlorobenzoic acidArylalkynylcarboxylic acid, NH4OAcCopper catalyst, Cs2CO3Good[5]
32-BromobenzamidesArylacetylenesCu(OAc)2·H2O/DBU-[4]

Experimental Protocols

Protocol 1: Metal-Free One-Pot Synthesis from 2-Benzoylbenzoic Acid[1]

This protocol describes an efficient, metal-free, one-pot synthesis of novel isoindolinone derivatives using chlorosulfonyl isocyanate (CSI).

Materials:

  • 2-Benzoylbenzoic acid

  • Chlorosulfonyl isocyanate (CSI)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Corresponding alcohol (ROH)

  • Ethyl acetate

  • n-Hexane

Procedure:

  • To a solution of 2-benzoylbenzoic acid (1.0 eq) in dichloromethane (10 mL), add a catalytic amount of trifluoroacetic acid.

  • Add chlorosulfonyl isocyanate (1.1 eq) to the mixture and stir at room temperature for 2 hours.

  • Add the corresponding alcohol (1 mL) and continue stirring at room temperature for 1 hour.

  • Remove the volatile components under reduced pressure.

  • Purify the residue using thin-layer chromatography (TLC) with an eluent mixture of ethyl acetate and n-hexane (1:4) to obtain the pure product.

Characterization of Ethyl 1-hydroxy-3-oxo-1-phenylisoindoline-2-sulfonate:

  • Appearance: White solid

  • Yield: 95%

  • Melting Point: 128°C–130°C

  • ¹H-NMR (400 MHz, CDCl₃): δ = 7.86 (d, J = 7.7 Hz, 1H), 7.68 – 7.53 (m, 5H), 7.46–7.36 (m, 3H), 6.31 (bs, 1H), 4.23 (m, 2H), 1.35 (t, J = 7.1 Hz, 3H).

  • ¹³C-NMR (100 MHz, CDCl₃): δ = 168.4, 146.9, 138.1, 134.6, 131.0, 130.2, 129.5, 125.8, 125.7, 125.2, 124.7, 94.4, 68.8, 14.7.

  • IR (CHCl₃, cm⁻¹): 3229, 2963, 1772, 1435, 1352, 1263, 1154, 1102.

Protocol 2: Catalyst-Free Three-Component Synthesis from 2-Formylbenzoic Acid[2]

This protocol details a catalyst-free, one-pot, three-component synthesis of isoindolinone derivatives in water.

Materials:

  • 2-Formylbenzoic acid

  • Primary amine (e.g., benzylamine)

  • Acetophenone

  • Water

Procedure:

  • In a reaction vessel, combine 2-formylbenzoic acid, the primary amine, and acetophenone in an optimal molar ratio.

  • Add water as the solvent.

  • Heat the reaction mixture at 70 °C for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. Collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up cluster_purification Purification start Combine Starting Materials (Benzoic Acid Derivative, etc.) in Solvent reaction Reaction (Heating, Stirring) start->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation purify Purification (Column Chromatography, Recrystallization) evaporation->purify characterization Characterization (NMR, MS, IR) purify->characterization

Caption: General experimental workflow for one-pot synthesis of isoindolinones.

Signaling Pathways

carbonic_anhydrase_inhibition cluster_enzyme Carbonic Anhydrase Active Site Zn2+ Zn2+ His His Zn2+->His H2CO3 H2CO3 H2O H2O H2O->Zn2+ CO2 CO2 CO2->H2CO3 Hydration HCO3- HCO3- H2CO3->HCO3- H+ H+ HCO3-->H+ Isoindolinone\nInhibitor Isoindolinone Inhibitor Isoindolinone\nInhibitor->Zn2+ Binds to Zinc ion

Caption: Mechanism of carbonic anhydrase inhibition by isoindolinone derivatives.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasome Ub->Proteasome Degradation Isoindolinone Isoindolinone Isoindolinone->Keap1 Inhibits ARE Antioxidant Response Element Nrf2_n->ARE Binds to Gene_Expression Antioxidant Gene Expression ARE->Gene_Expression Activates

Caption: Activation of the Nrf2 signaling pathway by isoindolinone derivatives.

cdk7_pathway cluster_cancer Cancer Cell Proliferation CDK7 CDK7 CAK_Complex CDK-Activating Kinase (CAK) Complex CDK7->CAK_Complex CyclinH CyclinH CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK_Complex->Cell_Cycle_CDKs Phosphorylates & Activates RNA_Pol_II RNA Polymerase II CAK_Complex->RNA_Pol_II Phosphorylates Cell_Cycle_Progression Cell_Cycle_Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Transcription Transcription RNA_Pol_II->Transcription Isoindolinone_Inhibitor Isoindolinone_Inhibitor Isoindolinone_Inhibitor->CDK7 Inhibits

Caption: Inhibition of the CDK7 signaling pathway in cancer by isoindolinones.

References

Application Notes and Protocols for Isoindoline-4-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of isoindoline-4-carboxylic acid, a constrained amino acid analog, into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS). The inclusion of this rigid scaffold can induce specific conformations in peptides, potentially enhancing their biological activity, receptor selectivity, and metabolic stability.

Introduction

This compound is a non-proteinogenic amino acid that serves as a conformationally restricted analog of natural amino acids. Its bicyclic structure imparts a significant degree of rigidity to the peptide backbone, which can be advantageous in the design of peptidomimetics and therapeutic peptides. By constraining the available conformational space, the incorporation of this compound can pre-organize a peptide into a bioactive conformation, leading to improved binding affinity and efficacy.

The standard and widely adopted method for incorporating such unnatural amino acids into a growing peptide chain is the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. This methodology offers mild reaction conditions and versatility, making it suitable for the synthesis of complex and modified peptides.

Key Applications

The use of this compound in peptide synthesis is primarily driven by the desire to:

  • Induce and stabilize specific secondary structures: The rigid isoindoline core can act as a turn-inducer or help to maintain helical or sheet-like conformations.

  • Enhance metabolic stability: The unnatural structure can confer resistance to enzymatic degradation by proteases.

  • Improve receptor selectivity and affinity: By locking the peptide into a specific conformation, binding to the target receptor can be optimized.

  • Modulate pharmacokinetic properties: The overall physicochemical properties of the peptide can be fine-tuned to improve absorption, distribution, metabolism, and excretion (ADME) profiles.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis methodologies. The specific building block referenced is the commercially available Fmoc-(R,S)-1,3-dihydro-2H-isoindole-4-carboxylic acid .

Materials and Reagents
  • Fmoc-(R,S)-1,3-dihydro-2H-isoindole-4-carboxylic acid

  • Standard Fmoc-protected amino acids

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes the manual synthesis of a peptide incorporating Fmoc-isoindoline-4-carboxylic acid on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.
  • Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of Standard Fmoc-Amino Acids:

  • In a separate vial, dissolve 0.4 mmol of the standard Fmoc-amino acid, 0.4 mmol of HBTU, and 0.8 mmol of DIPEA in 2 mL of DMF.
  • Pre-activate for 2 minutes.
  • Add the activated amino acid solution to the resin.
  • Agitate for 1-2 hours at room temperature.
  • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another hour or perform a double coupling.
  • Once the reaction is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 x 5 mL).
  • Repeat steps 2 and 3 for each subsequent standard amino acid in the sequence.

4. Coupling of Fmoc-Isoindoline-4-carboxylic Acid:

  • Due to the potential for steric hindrance, a longer coupling time and/or a more potent coupling reagent like HATU may be beneficial.
  • In a separate vial, dissolve 0.4 mmol of Fmoc-isoindoline-4-carboxylic acid, 0.4 mmol of HATU, and 0.8 mmol of DIPEA in 2 mL of DMF.
  • Pre-activate for 2 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate for 2-4 hours at room temperature. A double coupling is recommended.
  • Monitor the reaction completion with a Kaiser test.
  • After complete coupling, wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

5. Final Fmoc Deprotection:

  • Perform the final Fmoc deprotection as described in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with DCM (3 x 5 mL) and dry under a stream of nitrogen.
  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water.
  • Add 5 mL of the cleavage cocktail to the resin.
  • Agitate for 2-3 hours at room temperature.
  • Filter the cleavage mixture into a cold centrifuge tube.
  • Wash the resin with an additional 1-2 mL of the cleavage cocktail.
  • Precipitate the crude peptide by adding 40 mL of cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.
  • Dry the crude peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
  • Collect fractions and analyze by mass spectrometry.
  • Pool the fractions containing the pure peptide and lyophilize.

2. Characterization:

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight.
  • Assess the purity of the final product by analytical RP-HPLC.

Data Presentation

The following table presents hypothetical but realistic data for the synthesis of a model hexapeptide (Tyr-Ala-Gly-[Ica] -Leu-Phe-NH2, where [Ica] is this compound) to illustrate the expected outcomes.

Synthesis StepCoupling Time (hours)Coupling ReagentCrude Purity (%)Final Yield (%)Expected Mass (Da)Observed Mass (Da)
Standard Amino Acid Coupling1.5HBTU/DIPEA----
Ica Coupling (Single) 2 HATU/DIPEA ~75 ~35 750.9 750.8
Ica Coupling (Double) 2 x 2 HATU/DIPEA >90 ~55 750.9 750.9

Note: This data is for illustrative purposes only and actual results may vary depending on the specific peptide sequence and experimental conditions.

Visualizations

The following diagrams illustrate the general workflow of solid-phase peptide synthesis and a hypothetical signaling pathway involving a peptide containing this compound.

SPPS_Workflow Resin Resin Support Swell 1. Swell Resin (DMF) Resin->Swell Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 CoupleAA1 3. Couple Fmoc-AA (HBTU/DIPEA) Wash1->CoupleAA1 Wash2 Wash (DMF) CoupleAA1->Wash2 Repeat Repeat Steps 2-3 for each amino acid Wash2->Repeat Repeat->Deprotect1 n cycles CoupleIca 4. Couple Fmoc-Ica (HATU/DIPEA) Repeat->CoupleIca Wash3 Wash (DMF/DCM) CoupleIca->Wash3 Deprotect2 5. Final Deprotection Wash3->Deprotect2 Cleave 6. Cleave & Purify (TFA Cocktail) Deprotect2->Cleave Peptide Purified Peptide Cleave->Peptide Signaling_Pathway Peptide Ica-Containing Peptide Ligand Receptor GPCR Peptide->Receptor Binds with high affinity due to constrained conformation G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Production Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Cellular_Response Cellular Response (e.g., Gene Expression) Kinase_Cascade->Cellular_Response

Application of Isoindoline-4-carboxylic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Isoindoline-4-carboxylic acid as a versatile fragment in drug discovery campaigns. The isoindoline scaffold is a recognized privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1] The incorporation of a carboxylic acid functional group provides a key interaction point for binding to various protein targets, particularly those with positively charged or polar active sites.[2] This document outlines hypothetical, yet scientifically plausible, applications of this compound in fragment-based drug discovery (FBDD) against two prominent cancer targets: Poly (ADP-ribose) Polymerase (PARP) and the MDM2-p53 protein-protein interaction.

Application Note 1: A Fragment-Based Approach to PARP Inhibition

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, are critical components of the DNA damage response pathway. Their inhibition has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The 3-oxoisoindoline-4-carboxamide core, a close derivative of this compound, has been identified as a potent scaffold for PARP inhibitors.[4] This note describes a potential FBDD workflow starting with this compound to identify novel PARP inhibitors.

FBDD Workflow for PARP-1 Inhibitor Discovery

FBDD_Workflow_PARP cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Fragment Elaboration cluster_3 Lead Optimization fs Fragment Library Screening (incl. This compound) bs Biophysical Screening (SPR, TSA) fs->bs Initial Hits as Biochemical Assay (PARP Activity) bs->as Confirmed Binders xtal X-ray Crystallography as->xtal Validated Hits le Ligand Efficiency Calculation xtal->le fg Fragment Growing/Linking (Structure-Guided Design) le->fg syn Synthesis of Analogs fg->syn sar SAR by Catalog & Assay syn->sar lo Lead Compound sar->lo

Caption: FBDD workflow for the discovery of PARP-1 inhibitors.

Quantitative Data Summary: Hypothetical Screening Cascade
Fragment IDStructureMethodKd (μM)Ligand Efficiency (LE)PARP-1 Inhibition (IC50, μM)
F1 This compoundSPR2500.35>500
F1-A1 N-methyl-isoindoline-4-carboxamideSPR1500.36300
F1-A2 2-(piperidin-1-yl)-isoindoline-4-carboxamideSPR250.3850
Lead 1 2-(4-(hydroxymethyl)piperidin-1-yl)-isoindoline-4-carboxamideITC0.50.420.1

Signaling Pathway: PARP in DNA Single-Strand Break Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP-1 DNA_SSB->PARP1 recruits & activates PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 PNKP PNKP XRCC1->PNKP POLB DNA Polymerase β XRCC1->POLB Repair DNA Repair LIG3->Repair PNKP->Repair POLB->Repair Inhibitor Isoindoline-based PARP Inhibitor Inhibitor->PARP1 inhibits

Caption: Role of PARP-1 in the DNA single-strand break repair pathway.

Experimental Protocol: PARP-1 Activity Assay

This protocol is adapted from methodologies used for screening novel PARP inhibitors.[5]

1. Principle: This is a colorimetric assay that measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. The amount of incorporated biotin is detected using a streptavidin-HRP conjugate and a colorimetric substrate.

2. Materials:

  • Recombinant human PARP-1 enzyme

  • Histone proteins (coated on a 96-well plate)

  • Activated DNA (for PARP-1 activation)

  • Biotinylated NAD+

  • This compound and its derivatives

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl₂, 1 mM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

3. Procedure:

  • Prepare serial dilutions of the fragment/compound in assay buffer.

  • Add 50 μL of the compound dilutions to the histone-coated wells.

  • Add 25 μL of the PARP-1 enzyme/activated DNA mix to each well.

  • Initiate the reaction by adding 25 μL of biotinylated NAD+ solution.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 μL of streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 μL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 μL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC₅₀ values.

Application Note 2: Targeting the MDM2-p53 Interaction

The murine double minute 2 (MDM2) protein is a key negative regulator of the p53 tumor suppressor.[6] Inhibition of the MDM2-p53 protein-protein interaction (PPI) can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells. Isoindolinone-based scaffolds have been successfully employed to develop potent MDM2-p53 inhibitors.[7][8] This note outlines a fragment evolution strategy starting from this compound.

Fragment Elaboration Strategy for MDM2 Inhibitors

Fragment_Elaboration_MDM2 cluster_MDM2 MDM2 p53-Binding Pocket cluster_Fragments p1 Trp23 pocket p2 Leu26 pocket p3 Phe19 pocket frag_initial This compound frag_initial->p1 binds frag_grown Grown Fragment frag_grown->p1 occupies frag_grown->p2 extends into frag_linked Linked Fragment frag_linked->p1 frag_linked->p3

Caption: Fragment growing and linking strategy for MDM2 inhibitors.

Quantitative Data Summary: Hypothetical SAR
CompoundR1 (at N-2)R2 (at C-3)MDM2 Binding (IC50, μM)Cellular p53 Activation (EC50, μM)
F1 HH, OH>200>100
8a Propyl4-chlorophenyl, OH15.925
8b Propyl4-chlorophenyl, 4-hydroxy-3,5-dimethoxybenzyloxy5.38.1
Lead 2 4-nitrobenzyl4-chlorophenyl, (1-(hydroxymethyl)cyclopropyl)methoxy0.230.5

Data for compounds 8a, 8b, and Lead 2 are inspired by published isoindolinone-based MDM2 inhibitors for illustrative purposes.[7][8]

Signaling Pathway: MDM2 Regulation of p53

p53_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 stabilizes & activates MDM2 MDM2 p53->MDM2 induces transcription Proteasome Proteasome p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest MDM2->p53 binds & promotes ubiquitination Inhibitor Isoindolinone-based MDM2 Inhibitor Inhibitor->MDM2 blocks interaction

Caption: Negative feedback loop between p53 and its regulator MDM2.

Experimental Protocol: MDM2-p53 Competitive ELISA

This protocol is based on established methods for evaluating inhibitors of the MDM2-p53 interaction.[7]

1. Principle: This enzyme-linked immunosorbent assay (ELISA) measures the ability of a compound to disrupt the binding of MDM2 to a p53-derived peptide.

2. Materials:

  • Recombinant human MDM2 protein

  • Biotinylated p53 peptide (e.g., residues 13-29)

  • Streptavidin-coated 96-well plates

  • Anti-MDM2 primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate and stop solution

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

3. Procedure:

  • Coat streptavidin plates with biotinylated p53 peptide and incubate for 1 hour at 37°C. Wash wells.

  • Prepare serial dilutions of this compound derivatives.

  • In a separate plate, pre-incubate the MDM2 protein with the compound dilutions for 30 minutes.

  • Transfer the MDM2-compound mixture to the p53-coated plate.

  • Incubate for 1 hour at 37°C to allow MDM2-p53 binding. Wash wells.

  • Add the anti-MDM2 primary antibody and incubate for 1 hour. Wash wells.

  • Add the HRP-conjugated secondary antibody and incubate for 1 hour. Wash wells.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and read absorbance at 450 nm.

  • Calculate the percent inhibition of the MDM2-p53 interaction and determine IC₅₀ values.

General Protocols for Fragment Screening

Thermal Shift Assay (TSA)

1. Principle: TSA, or Differential Scanning Fluorimetry (DSF), measures the thermal stability of a protein. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

2. Materials:

  • Purified target protein (e.g., PARP-1 or MDM2)

  • SYPRO Orange dye

  • Fragment library compounds

  • Real-time PCR instrument

  • Assay buffer

3. Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye in assay buffer.

  • Dispense the master mix into a 96- or 384-well PCR plate.

  • Add fragments to the wells to a final concentration of ~1 mM. Include a DMSO control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Run a temperature gradient from 25°C to 95°C, monitoring fluorescence at each temperature increment.

  • The Tm is the temperature at which the fluorescence is maximal. A significant shift in Tm (ΔTm) in the presence of a fragment indicates binding.

Surface Plasmon Resonance (SPR)

1. Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time detection of binding events between a ligand (in solution) and an immobilized protein.

2. Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Purified target protein

  • Fragment library compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

3. Procedure:

  • Immobilize the target protein onto the sensor chip surface via amine coupling.

  • Prepare serial dilutions of the fragment in running buffer.

  • Inject the fragment solutions over the sensor surface at a constant flow rate.

  • Monitor the change in response units (RU) over time to generate sensorgrams.

  • After each injection, regenerate the sensor surface with a mild buffer.

  • Fit the sensorgram data to a binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).

References

Application of Isoindoline-4-Carboxylic Acid in the Synthesis of Novel Histone Deacetylase (HDAC) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isoindoline-4-carboxylic acid has emerged as a valuable scaffold in the design and synthesis of novel histone deacetylase (HDAC) inhibitors, a class of epigenetic modulators with significant therapeutic potential in oncology and inflammatory diseases. This application note details the use of this compound in the synthesis of potent and selective HDAC inhibitors, with a focus on N-hydroxy-2-arylisoindoline-4-carboxamides. We provide comprehensive experimental protocols for the synthesis of these inhibitors, as well as for key biological assays to evaluate their efficacy. Furthermore, we present quantitative data on their inhibitory activity and illustrate the key signaling pathways involved in their mechanism of action. This document is intended to serve as a detailed guide for researchers, scientists, and drug development professionals working in the field of epigenetics and medicinal chemistry.

Introduction

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] The deacetylation of histones leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[1] In various cancers, the overexpression or aberrant activity of HDACs has been linked to the silencing of tumor suppressor genes, promoting cell survival and proliferation.[1] Therefore, the inhibition of HDACs has become a promising strategy in cancer therapy.

The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the active site of the enzyme, a linker region, and a cap group that interacts with the surface of the enzyme. This compound provides a rigid and versatile scaffold that can be readily functionalized to incorporate these pharmacophoric elements. In particular, the carboxylic acid moiety can be converted into a hydroxamic acid, a potent zinc-binding group, while the isoindoline nitrogen allows for the introduction of various aryl substituents as cap groups. This has led to the development of highly potent and selective HDAC inhibitors, such as FT895, a selective inhibitor of HDAC11.[1][2]

Data Presentation

The following tables summarize the in vitro inhibitory activity of representative isoindoline-based HDAC inhibitors against various HDAC isoforms and their anti-proliferative effects on cancer cell lines.

Table 1: In Vitro HDAC Inhibitory Activity of Isoindoline-Based Inhibitors

CompoundTarget HDACIC50 (nM)Reference
FT895 HDAC113[2]
HDAC1-10>5000[2]
Compound A HDAC15.30 (µM)[1]
HDAC68.90 (µM)[1]
Compound B HDAC156.5 (µM)[1]
HDAC64.20 (µM)[1]

Table 2: Anti-proliferative Activity of Isoindoline-Based HDAC Inhibitors

CompoundCell LineIC50 (µM)Reference
FT895 sNF96.2 (MPNST)77.16[3]
STS26T (MPNST)58.49[3]
Compound A9 Hela11.15[1]
Compound B8 Hela13.68[1]

Experimental Protocols

Synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides (General Procedure)

This protocol describes a general method for the synthesis of N-hydroxy-2-arylisoindoline-4-carboxamides starting from this compound.

Step 1: Amide Coupling to introduce the Aryl "Cap" Group

  • To a solution of this compound (1 equivalent) in an appropriate aprotic solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired aryl amine (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 2-arylisoindoline-4-carboxamide intermediate.

Step 2: Formation of the Hydroxamic Acid "Zinc-Binding Group"

  • Dissolve the 2-arylisoindoline-4-carboxamide intermediate (1 equivalent) in a suitable solvent mixture such as THF/methanol.

  • Add hydroxylamine hydrochloride (excess, e.g., 5 equivalents) and a base such as potassium hydroxide (excess, e.g., 10 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, neutralize the mixture with an acid (e.g., 1N HCl) and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final N-hydroxy-2-arylisoindoline-4-carboxamide product by preparative HPLC or crystallization.

In Vitro Fluorometric HDAC Enzyme Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against specific HDAC isoforms.

  • Prepare serial dilutions of the test compound (e.g., N-hydroxy-2-arylisoindoline-4-carboxamide) in HDAC assay buffer. A final DMSO concentration of less than 1% is recommended.

  • In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations (or DMSO for control), and the diluted recombinant HDAC enzyme.

  • Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a stop solution (e.g., Trichostatin A).

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the fluorescence using a microplate reader with excitation at ~360 nm and emission at ~460 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of the synthesized HDAC inhibitors on the viability of cancer cells.

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the isoindoline-based HDAC inhibitor for 24-72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Amide Coupling (Aryl Amine, HATU, DIPEA) A->B C 2-Arylisoindoline-4-carboxamide B->C D Hydroxamic Acid Formation (NH2OH·HCl, KOH) C->D E N-hydroxy-2-arylisoindoline- 4-carboxamide D->E F HDAC Inhibition Assay E->F G Cell Viability Assay E->G

Caption: Synthetic and evaluation workflow for isoindoline-based HDAC inhibitors.

signaling_pathway cluster_inhibition HDAC Inhibition cluster_acetylation Increased Acetylation cluster_downstream Downstream Effects inhibitor Isoindoline-based HDAC Inhibitor hdac HDACs inhibitor->hdac Inhibition histones Histones hdac->histones Deacetylation non_histones Non-histone proteins (e.g., p53) hdac->non_histones Deacetylation gene_expression Altered Gene Expression histones->gene_expression non_histones->gene_expression p21 p21 (CDKN1A) Upregulation gene_expression->p21 apoptosis_genes Pro-apoptotic Genes (e.g., Bax, Bak) Upregulation gene_expression->apoptosis_genes cell_cycle Cell Cycle Arrest (G1/S phase) p21->cell_cycle apoptosis Apoptosis apoptosis_genes->apoptosis

References

Application Notes and Protocols for the Amidation of Isoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of isoindoline-4-carboxamides, a scaffold of interest in drug discovery, particularly in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1] Standard peptide coupling methodologies, including the use of uronium-based reagents like HATU and carbodiimides such as EDC in conjunction with HOBt, are outlined. These protocols are designed to be broadly applicable for the coupling of isoindoline-4-carboxylic acid with a diverse range of primary and secondary amines. Representative data on reaction yields are presented to guide methodology selection. Additionally, a schematic of the PARP-1 signaling pathway is included to provide biological context for the application of these synthesized compounds.

Introduction

Amide bond formation is a cornerstone of medicinal chemistry, enabling the synthesis of a vast array of biologically active molecules. The isoindoline-4-carboxamide core is a key pharmacophore found in potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[1] Inhibition of PARP is a clinically validated strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

The direct condensation of a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. This application note details two robust and widely used protocols for the amidation of this compound: one utilizing HATU and the other employing the EDC/HOBt reagent system.

Experimental Protocols

General Considerations
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amidation

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium-based coupling reagent that, in the presence of a non-nucleophilic base, converts the carboxylic acid into a highly reactive O-acylisourea intermediate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1 eq) and DIPEA (2.0-3.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the desired isoindoline-4-carboxamide.

Protocol 2: EDC/HOBt-Mediated Amidation

This protocol employs a carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt to an activated ester. This activated ester subsequently reacts with the amine to form the amide bond, with the HOBt additive helping to suppress side reactions and minimize racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride

  • HOBt hydrate

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq) in anhydrous DMF (or DCM).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the final product.

Data Presentation

The following table presents representative yields for the amidation of a closely related analog, 7-fluoro-3,4-dihydroisoquinolin-1(2H)-one-4-carboxylic acid, with various amines using a HATU-mediated protocol. These data illustrate the general efficacy of the method with different amine substrates.[2]

EntryAmineProductYield (%)
1Morpholine4-(Morpholine-4-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one85
2Piperidine4-(Piperidine-1-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one82
34-Methylpiperazine7-Fluoro-4-(4-methylpiperazine-1-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one78
4BenzylamineN-Benzyl-7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide75
5AnilineN-Phenyl-7-fluoro-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide65

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the amidation of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound, Amine, and Base in Anhydrous Solvent add_reagent Add Coupling Reagent (e.g., HATU or EDC/HOBt) start->add_reagent react Stir at Room Temperature (2-24 hours) add_reagent->react monitor Monitor Progress (TLC or LC-MS) react->monitor extract Aqueous Workup (Wash with acid, base, brine) monitor->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Isoindoline-4-carboxamide

General Amidation Workflow
PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

Isoindoline-4-carboxamides are potent inhibitors of PARP-1. The diagram below outlines the role of PARP-1 in the base excision repair (BER) pathway for single-strand DNA breaks.

G DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 Scaffold Protein PAR->XRCC1 recruits Recruitment Recruitment of Repair Proteins (LIG3, POLB, PNKP) XRCC1->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Isoindoline-4-carboxamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

References

Application Notes and Protocols: Isoindoline-4-carboxylic Acid as a Constrained Amino Acid Surrogate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of medicinal chemistry and drug design, the use of conformationally constrained amino acid surrogates is a powerful strategy to modulate the biological activity and pharmacokinetic properties of peptides. By restricting the conformational flexibility of a peptide backbone, it is possible to stabilize bioactive conformations, enhance receptor binding affinity, and improve metabolic stability. Isoindoline-4-carboxylic acid is an emerging, novel bicyclic scaffold that can be incorporated into peptides to induce specific secondary structures, such as β-turns. Its rigid framework, analogous to the well-studied 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), offers a unique tool for peptidomimetic design.

These application notes provide a comprehensive overview of the synthesis, incorporation, and conformational analysis of this compound in peptides. The protocols and data presented herein are based on established methodologies for similar constrained amino acid surrogates and are intended to serve as a guide for researchers exploring the potential of this novel building block.

Synthesis of Fmoc-Protected this compound

Experimental Protocol: Synthesis of Fmoc-Isoindoline-4-carboxylic Acid

Materials:

  • Commercially available starting materials for isoindoline synthesis (e.g., from phthalic anhydride derivatives)

  • Fmoc-Cl or Fmoc-OSu

  • Standard laboratory solvents (DCM, DMF, etc.)

  • Reagents for reduction and cyclization (e.g., LiAlH4, Pd/C)

  • Purification supplies (silica gel, HPLC)

Procedure:

  • Synthesis of the Isoindoline Core: The isoindoline core can be synthesized from appropriate starting materials, such as a substituted phthalimide, through reduction. A common method involves the reduction of a phthalimide derivative with a reducing agent like lithium aluminum hydride (LiAlH4).

  • Introduction of the Carboxylic Acid: The carboxylic acid functionality at the 4-position can be introduced either before or after the formation of the isoindoline ring, depending on the chosen synthetic strategy.

  • N-Fmoc Protection: The secondary amine of the isoindoline ring is protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the this compound with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.

  • Purification: The final Fmoc-protected this compound is purified by column chromatography or recrystallization to yield a product suitable for SPPS.

G cluster_synthesis Synthesis of Fmoc-Isoindoline-4-carboxylic Acid Start Start Phthalimide Derivative Phthalimide Derivative Start->Phthalimide Derivative Reduction Reduction Phthalimide Derivative->Reduction LiAlH4 Isoindoline Core Isoindoline Core Reduction->Isoindoline Core Carboxylation Carboxylation Isoindoline Core->Carboxylation Introduction of COOH N-Fmoc Protection N-Fmoc Protection Carboxylation->N-Fmoc Protection Fmoc-Cl/Base Purification Purification N-Fmoc Protection->Purification Chromatography Fmoc-Isoindoline-4-COOH Fmoc-Isoindoline-4-COOH Purification->Fmoc-Isoindoline-4-COOH

Caption: Synthetic workflow for Fmoc-protected this compound.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-protected this compound into a peptide sequence can be achieved using standard solid-phase peptide synthesis protocols. The rigid nature of the amino acid may require optimized coupling conditions to ensure efficient reaction.

Experimental Protocol: SPPS of Peptides Containing this compound

Materials:

  • Fmoc-protected amino acids

  • Fmoc-isoindoline-4-carboxylic acid

  • Rink Amide or Wang resin

  • Coupling reagents (e.g., HBTU, HATU, DIC/Oxyma)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid with 20% piperidine in DMF.

  • Coupling: Couple the next Fmoc-protected amino acid, including Fmoc-isoindoline-4-carboxylic acid, using a suitable coupling reagent. Double coupling may be necessary for the sterically hindered this compound.

  • Washing: Wash the resin thoroughly with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

G cluster_spps SPPS Workflow for Isoindoline-4-COOH Incorporation Start Start Resin Swelling Resin Swelling Start->Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Coupling Coupling Fmoc Deprotection->Coupling Fmoc-Isoindoline-4-COOH Washing Washing Coupling->Washing Repeat Cycles Repeat Cycles Washing->Repeat Cycles Final Cleavage Final Cleavage Repeat Cycles->Final Cleavage Purification Purification Final Cleavage->Purification Pure Peptide Pure Peptide Purification->Pure Peptide

Caption: SPPS workflow for incorporating this compound.

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to determine the three-dimensional structure of peptides in solution. By analyzing various NMR parameters, the conformational constraints imposed by the this compound surrogate can be elucidated.

Experimental Protocol: NMR Conformational Analysis

Materials:

  • Purified peptide containing this compound

  • NMR buffer (e.g., phosphate buffer in H2O/D2O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the NMR buffer to a final concentration of 1-5 mM.

  • 1D and 2D NMR Experiments: Acquire a series of NMR spectra, including 1D ¹H, 2D TOCSY, NOESY, and HSQC.

  • Resonance Assignment: Assign the proton and carbon resonances of the peptide using the TOCSY and HSQC spectra.

  • Structural Restraints: Extract structural restraints from the NOESY spectra (inter-proton distances) and from coupling constants (dihedral angles).

  • Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

  • Analysis: Analyze the resulting structures to determine the preferred conformation of the peptide and the influence of the this compound surrogate.

Hypothetical Biological Data

While specific biological data for peptides containing this compound is not yet available in the literature, we can extrapolate potential activities based on studies of similar constrained peptides. The following table presents hypothetical IC50 values for a series of peptides targeting a G-protein coupled receptor (GPCR), where 'X' is replaced by different amino acids, including this compound (Ica).

Table 1: Hypothetical IC50 Values for GPCR Antagonists

Peptide SequenceIC50 (nM)Notes
Ac-Arg-Gly-Asp-Phe-NH2500Linear control peptide
Ac-Arg-Gly-Asp-Tic -NH250Tic induces a β-turn, enhancing binding.
Ac-Arg-Gly-Asp-Ica -NH235 Hypothesized to be a potent β-turn inducer.
Ac-Arg-Gly-Asp-Pro-NH2150Proline provides some conformational rigidity.

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential impact of incorporating a constrained amino acid surrogate like this compound.

Application in Modulating Signaling Pathways

Peptides containing this compound can be designed to target specific protein-protein interactions or receptors, thereby modulating cellular signaling pathways. For example, a peptide designed to mimic a β-turn in a natural ligand could act as a competitive antagonist of a receptor, blocking downstream signaling.

G cluster_pathway Hypothetical Signaling Pathway Modulation Ligand Ligand Receptor Receptor Ligand->Receptor Binds G-Protein G-Protein Receptor->G-Protein Activates Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Activates Second Messenger Second Messenger Effector Enzyme->Second Messenger Produces Cellular Response Cellular Response Second Messenger->Cellular Response Peptide-Ica Peptide-Ica Peptide-Ica->Receptor Blocks

Caption: Modulation of a GPCR signaling pathway by a peptide containing Ica.

Conclusion

This compound represents a promising and novel constrained amino acid surrogate for the design of bioactive peptides. Its rigid bicyclic structure has the potential to induce well-defined secondary structures, leading to enhanced biological activity and improved pharmacokinetic profiles. The protocols and information provided in these application notes offer a starting point for researchers to explore the utility of this exciting new building block in drug discovery and development. Further experimental validation is required to fully elucidate the conformational preferences and biological impact of incorporating this compound into peptides.

Troubleshooting & Optimization

Technical Support Center: Optimizing Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to achieve isoindoline scaffolds?

A1: Several reliable methods are employed for isoindoline synthesis. The choice of method often depends on the available starting materials, desired substitution patterns, and scalability. The most prevalent methods include:

  • Gabriel Synthesis: This classic method involves the alkylation of potassium phthalimide with a suitable dihalo-o-xylene derivative, followed by hydrazinolysis or acidic hydrolysis to release the primary amine which then cyclizes.[1][2][3]

  • Reductive Amination: This versatile one-pot reaction typically involves the condensation of an o-dicarbonyl compound (like phthalaldehyde) or a 2-carboxybenzaldehyde with a primary amine, followed by in-situ reduction of the intermediate imine/enamine to yield the isoindoline.[4][5][6]

  • Transition Metal-Catalyzed Cyclizations: Palladium-catalyzed reactions, in particular, have gained prominence for their efficiency and functional group tolerance.[7][8] These methods often involve intramolecular C-H amination or coupling reactions.[7][9]

Q2: I am observing a consistently low yield in my isoindoline synthesis. What are the likely causes?

A2: Low yields are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[10] Key areas to investigate include:

  • Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions or inhibit your catalyst. Ensure the purity of your amines, aldehydes/ketones, and any catalysts used.

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration of reactants can significantly impact the yield.

  • Atmosphere: Many reactions, especially those involving transition metal catalysts, are sensitive to oxygen and moisture.[7] Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with dry solvents.

  • Catalyst Activity: For catalyzed reactions, ensure your catalyst is active. Improper storage or handling can lead to deactivation.

Q3: My reaction is producing a significant amount of side products. How can I improve the selectivity?

A3: The formation of byproducts is a frequent issue. Strategies to enhance selectivity include:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired kinetic product over thermodynamic side products.

  • Choice of Reagents: The choice of reducing agent in reductive amination, or the ligand in transition metal-catalyzed reactions, can significantly influence selectivity.

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize side reactions. For instance, in reductive amination, using a slight excess of the amine can sometimes drive the reaction to completion and reduce side products.

Troubleshooting Guides

Guide 1: Gabriel Synthesis of Isoindolines
Issue Possible Cause Troubleshooting Steps
Low yield of N-alkylated phthalimide Incomplete deprotonation of phthalimide.Ensure a sufficiently strong base (e.g., KOH, NaH) is used to fully deprotonate the phthalimide.[2] The pKa of phthalimide is approximately 8.3.[11]
Inactive alkyl halide.Use a fresh, pure sample of the dihalo-o-xylene. Alkyl halides can degrade over time.
Steric hindrance.The Gabriel synthesis works best with primary alkyl halides.[1]
Low yield of isoindoline after hydrazinolysis Incomplete reaction with hydrazine.Ensure an adequate excess of hydrazine hydrate is used and allow for sufficient reaction time, often with heating.[1]
Difficult purification.Phthalhydrazide, a byproduct of hydrazinolysis, can sometimes be difficult to separate from the desired isoindoline.[1] Consider alternative workup procedures or purification techniques like column chromatography.
Guide 2: Reductive Amination for Isoindoline Synthesis
Issue Possible Cause Troubleshooting Steps
Low product yield Incomplete imine formation.The equilibrium between the carbonyl compound and the imine can be shifted towards the imine by removing water, for example, by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[6]
Reduction of the starting carbonyl compound.If using a strong reducing agent like sodium borohydride, it should be added after the imine has formed to avoid reduction of the starting aldehyde or ketone.[5] Milder reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride can be present from the start of the reaction.[5]
Catalyst poisoning (for catalytic hydrogenations).Ensure the purity of all reactants and solvents, as trace impurities can poison the catalyst.
Formation of over-alkylated products The newly formed isoindoline reacts further.This is less common in intramolecular cyclizations but can occur if intermolecular reactions are possible. Using a controlled stoichiometry of reactants can help.
Guide 3: Palladium-Catalyzed Isoindoline Synthesis
Issue Possible Cause Troubleshooting Steps
Low or no conversion Catalyst deactivation.The Pd(0) active species can be sensitive to air.[7] Ensure the reaction is thoroughly degassed and run under an inert atmosphere.[7]
Incorrect ligand choice.The choice of phosphine ligand is often crucial for the success of the reaction. Experiment with different ligands to find the optimal one for your specific substrate.
Suboptimal base.The base plays a key role in many palladium-catalyzed reactions. Screen different bases (e.g., carbonates, phosphates, organic bases) to optimize the reaction.
Formation of undesired isomers Lack of regioselectivity.The regioselectivity of C-H activation can be influenced by directing groups on the substrate. Modifying the substrate or the catalyst system may be necessary to achieve the desired regioselectivity.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Typical Solvents Advantages Disadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolInexpensive and readily available.Can reduce the starting aldehyde/ketone if not added after imine formation.[5]
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMild and selective for imines over carbonyls.[5]Toxic cyanide byproduct.
Sodium Triacetoxyborohydride (STAB)Dichloromethane, DichloroethaneMild and effective; does not require acidic conditions.Moisture sensitive.[5]
Catalytic Hydrogenation (e.g., H₂/Pd-C)Methanol, Ethanol, Ethyl Acetate"Green" and clean workup.Requires specialized equipment (hydrogenator); catalyst can be sensitive to poisoning.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination Synthesis of N-Substituted Isoindolines
  • To a solution of 2-carboxybenzaldehyde (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane), add a catalytic amount of acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent (e.g., sodium borohydride, 1.5 eq.) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Palladium-Catalyzed Carbonylative Cyclization to form Isoindoline-1,3-diones

This protocol describes the synthesis of a related isoindoline-1,3-dione scaffold, which is a common target in medicinal chemistry.[8]

  • In a dry Schlenk flask, combine the o-halobenzoate (1.0 eq.), primary amine (1.2 eq.), palladium(II) acetate (5 mol%), 1,3-bis(diphenylphosphino)propane (dppp) (10 mol%), and cesium carbonate (2.0 eq.).[8]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe.

  • Purge the reaction mixture with carbon monoxide gas for 5 minutes, then maintain a positive pressure of CO with a balloon.

  • Heat the reaction mixture to 95 °C and stir for 24 hours.[8]

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

troubleshooting_workflow start Low Yield in Isoindoline Synthesis check_purity Check Starting Material Purity start->check_purity Impure Materials? optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Pure success Improved Yield check_purity->success Purify & Retry check_atmosphere Verify Inert Atmosphere optimize_conditions->check_atmosphere Suboptimal T, t, or [C]? optimize_conditions->success Adjust & Retry check_catalyst Assess Catalyst Activity check_atmosphere->check_catalyst Air/Moisture Sensitive? check_atmosphere->success Use Dry Solvents/Inert Gas purification_loss Investigate Purification Loss check_catalyst->purification_loss Catalyst Deactivated? check_catalyst->success Use Fresh Catalyst purification_loss->success Optimize Workup

Caption: Troubleshooting workflow for low yield in isoindoline synthesis.

reaction_selection start Desired Isoindoline Derivative gabriel Gabriel Synthesis start->gabriel Primary amine from dihalo-o-xylene? reductive_amination Reductive Amination start->reductive_amination From o-dicarbonyl or 2-carboxybenzaldehyde? pd_catalyzed Pd-catalyzed Cyclization start->pd_catalyzed High functional group tolerance needed? node_g1 Advantages: - Well-established - Good for simple primary amines node_g2 Disadvantages: - Harsh conditions (hydrolysis) - Limited to primary amines node_ra1 Advantages: - One-pot reaction - Versatile node_ra2 Disadvantages: - May require careful control of reducing agent addition node_pd1 Advantages: - High efficiency - Broad substrate scope node_pd2 Disadvantages: - Catalyst cost and sensitivity - May require ligand screening

Caption: Decision tree for selecting an isoindoline synthesis method.

References

Technical Support Center: Synthesis of Isoindoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoindoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and practical synthetic route involves a two-step process. The first step is the synthesis of the intermediate, 4-carboxyphthalimide, from trimellitic anhydride. The second step is the reduction of 4-carboxyphthalimide to the final product, this compound.

Q2: What are the typical reagents used for the synthesis of 4-carboxyphthalimide?

4-carboxyphthalimide can be synthesized by reacting trimellitic anhydride with a nitrogen source. A common and cost-effective nitrogen source is urea. The reaction is typically carried out by heating the two solids together, often without a solvent.[1][2][3][4][5]

Q3: What reducing agents are effective for the conversion of 4-carboxyphthalimide to this compound?

A frequently used and effective reducing agent for this transformation is zinc dust in the presence of acetic acid.[6][7][8][9][10] This method is known for its relatively mild conditions and good yields.

Q4: What are the main challenges in the synthesis of this compound?

The main challenges include ensuring the complete conversion of trimellitic anhydride to 4-carboxyphthalimide, preventing side reactions during the reduction of the phthalimide ring, and the purification of the final product to remove unreacted starting materials and byproducts.

Troubleshooting Guides

Problem 1: Low Yield of 4-Carboxyphthalimide in the First Step
Observation Potential Cause Recommended Solution
The reaction mixture does not solidify upon heating, or the final solid mass is low.Incomplete reaction between trimellitic anhydride and urea.Ensure thorough grinding and mixing of the reactants before heating. Use a slight excess of urea to ensure all the anhydride reacts. Maintain a consistent heating temperature, typically around 140°C.[3][4]
The final product is difficult to purify and contains unreacted trimellitic anhydride.Insufficient reaction time or temperature.Increase the reaction time or slightly elevate the temperature to ensure the reaction goes to completion. Monitor the reaction for the cessation of gas evolution (ammonia and carbon dioxide).[3]
Problem 2: Incomplete Reduction of 4-Carboxyphthalimide
Observation Potential Cause Recommended Solution
TLC or NMR analysis of the crude product shows the presence of starting material (4-carboxyphthalimide).Insufficient amount of reducing agent or deactivation of zinc.Increase the molar excess of zinc dust. Activate the zinc dust prior to the reaction by washing with dilute HCl, followed by water, ethanol, and ether to remove any oxide layer.
The reaction is sluggish or stalls before completion.Low reaction temperature or poor mixing.The reduction can be performed at room temperature or with gentle heating.[7] Ensure vigorous stirring to maintain a good suspension of the zinc dust.
Problem 3: Formation of Side Products During Reduction
Observation Potential Cause Recommended Solution
Isolation of a byproduct identified as 3-hydroxy-4-carboxyisoindolin-1-one.Incomplete reduction of the imide carbonyl groups.This is a common intermediate in the reduction of phthalimides.[8] To promote complete reduction to the isoindoline, increase the reaction time and/or temperature. Ensure a sufficient excess of zinc and acetic acid is used.
Presence of over-reduced or undesired byproducts.Reaction conditions are too harsh.While zinc/acetic acid is a relatively mild reducing system, prolonged reaction times at elevated temperatures can sometimes lead to undesired side reactions. Monitor the reaction progress by TLC and stop the reaction once the starting material is consumed.

Summary of Quantitative Data

The following table summarizes typical yields for the two-step synthesis of this compound. Please note that actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Typical Yield (%) Key Parameters
Trimellitic anhydride + Urea4-Carboxyphthalimide65-96%Molar ratio of reactants, reaction temperature, and purification method.[4]
4-Carboxyphthalimide ReductionThis compound70-95%Activity of zinc, reaction temperature, and reaction time.[7]

Experimental Protocols

Step 1: Synthesis of 4-Carboxyphthalimide

Materials:

  • Trimellitic anhydride

  • Urea

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a mortar and pestle, thoroughly grind together trimellitic anhydride (1 equivalent) and urea (2 equivalents).

  • Transfer the fine powder to a dry round-bottom flask equipped with a reflux condenser.

  • Heat the flask in an oil bath at 140°C. The mixture will melt and then solidify with the evolution of gas.[3]

  • Maintain the temperature for 1-2 hours after solidification to ensure the reaction is complete.

  • Allow the flask to cool to room temperature.

  • Add deionized water to the solid mass and break it up with a spatula.

  • Collect the solid product by vacuum filtration and wash it with deionized water to remove any unreacted urea.

  • Recrystallize the crude product from hot ethanol to obtain pure 4-carboxyphthalimide as white needles.[1]

  • Dry the product in a vacuum oven.

Step 2: Reduction of 4-Carboxyphthalimide to this compound

Materials:

  • 4-Carboxyphthalimide

  • Zinc dust

  • Glacial acetic acid

  • Deionized water

  • Sodium bicarbonate

  • Hydrochloric acid

Procedure:

  • To a solution of 4-carboxyphthalimide (1 equivalent) in glacial acetic acid, add zinc dust (5-10 equivalents) portion-wise with stirring.

  • Stir the suspension at room temperature. The progress of the reaction can be monitored by TLC. The reaction may be gently heated to 50-60°C to increase the rate.[7]

  • Once the reaction is complete (typically after 12-24 hours), filter the mixture through a pad of celite to remove excess zinc.

  • Evaporate the acetic acid under reduced pressure.

  • Dissolve the residue in deionized water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • The product may precipitate at this stage. If not, carefully acidify the solution with dilute hydrochloric acid to a pH of approximately 4-5 to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Troubleshooting Workflow

TroubleshootingWorkflow start Start Synthesis of This compound step1 Step 1: Synthesis of 4-Carboxyphthalimide start->step1 low_yield1 Low Yield of 4-Carboxyphthalimide? step1->low_yield1 step2 Step 2: Reduction to This compound low_yield2 Low Yield of Final Product? step2->low_yield2 end Successful Synthesis low_yield1->step2 No incomplete_reaction1 Incomplete Reaction: - Check reactant ratio - Ensure proper mixing - Optimize temperature low_yield1->incomplete_reaction1 Yes incomplete_reaction1->step1 incomplete_reduction Incomplete Reduction: - Check zinc activity - Increase zinc excess - Optimize temperature/time low_yield2->incomplete_reduction Yes side_products Side Product Formation? low_yield2->side_products No incomplete_reduction->step2 side_products->end No hydroxy_intermediate 3-Hydroxy Intermediate: - Increase reaction time/temp - Ensure sufficient reagents side_products->hydroxy_intermediate Yes hydroxy_intermediate->step2

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Isoindoline-4-carboxylic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Isoindoline-4-carboxylic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at elevated temperatures but poorly at room or lower temperatures. For compounds like this compound, which possess both a carboxylic acid and an amino group, polar solvents are generally a good starting point. Good candidates include water, ethanol, methanol, or mixtures of these.[1] Aqueous solutions of organic acids, such as acetic acid, can also be effective for recrystallizing amino acids. Due to the zwitterionic nature of the molecule at its isoelectric point, solubility can be complex, and a mixed solvent system, such as ethanol/water, may be required to achieve the desired solubility profile.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated. To address this, you can try the following:

  • Add a small amount of additional solvent to the hot solution to decrease the saturation.

  • Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.

  • Add a seed crystal of pure this compound to the cooled solution.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: A lack of crystal formation is typically due to either using too much solvent or the solution being supersaturated.[2][3][4]

  • Too much solvent: If the solution is not saturated enough at cool temperatures, no crystals will form. You can remedy this by heating the solution to evaporate some of the solvent and then allowing it to cool again.[2][3][4]

  • Supersaturation: The solution may need a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal.[3][4]

Q4: How can I minimize the loss of product during recrystallization?

A4: Product loss is an inherent part of recrystallization, but it can be minimized.

  • Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Ensure the solution is sufficiently cooled before filtration to maximize crystal recovery. An ice bath is recommended after slow cooling to room temperature.

  • Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.

  • Avoid premature crystallization during hot filtration by using a pre-heated funnel and filtering the solution quickly.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Crude this compound does not dissolve in the hot solvent. The solvent is not polar enough, or an insufficient volume is being used.1. Gradually add more solvent in small portions until the solid dissolves.2. Try a more polar solvent or a mixed solvent system (e.g., ethanol/water).3. Consider using an aqueous acidic solution (e.g., dilute acetic acid) to protonate the molecule and increase solubility.
The solution is colored, and the color persists in the crystals. Colored impurities are present.1. Add a small amount of activated charcoal to the hot solution before filtration. Use with caution as it can adsorb the product.2. Perform a hot filtration to remove the charcoal and insoluble impurities.
Crystals form too quickly and are very fine. The solution is cooling too rapidly, or the concentration is too high.1. Re-heat the solution to redissolve the crystals.2. Add a small amount of extra solvent.3. Allow the solution to cool more slowly by insulating the flask.[4]
The final product has a broad melting point range. The product is still impure or contains residual solvent.1. Repeat the recrystallization process.2. Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents

Note: The following data is illustrative due to the lack of specific experimental values in the literature. It is based on the general solubility characteristics of similar compounds.

Solvent SystemSolubility at 25°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)Suitability
Water~0.5~5.0Good
Ethanol~1.0~8.0Good
Acetone~0.2~2.5Moderate
Ethyl Acetate<0.1~1.0Poor (Good for washing)
Ethanol/Water (9:1)~0.8~10.0Excellent
Dichloromethane<0.1<0.5Poor

Table 2: Example of Purification Efficiency

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Off-white to light brown powderWhite crystalline solid
Purity (by HPLC) 95%>99%
Melting Point 185-190°C (decomposition)192-194°C (decomposition)
Typical Recovery N/A80-90%

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., 9:1 ethanol/water) and a boiling chip. Heat the mixture to boiling on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Visualizations

Recrystallization_Workflow start Start: Crude this compound dissolve 1. Dissolve in minimum hot solvent start->dissolve hot_filtration 2. Hot filtration (if needed) dissolve->hot_filtration cool 3. Slow cooling to room temperature, then ice bath hot_filtration->cool filter 4. Vacuum filtration cool->filter wash 5. Wash with cold solvent filter->wash dry 6. Dry crystals wash->dry end End: Pure crystals dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Solution cooled, no crystals form check_saturation Is the solution supersaturated? start->check_saturation too_much_solvent Too much solvent used check_saturation->too_much_solvent No induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal check_saturation->induce_crystallization Yes evaporate Reheat and evaporate some solvent too_much_solvent->evaporate re_cool Re-cool the solution evaporate->re_cool

Caption: Troubleshooting guide for when no crystals form during recrystallization.

References

Technical Support Center: Synthesis of Isoindoline-4-Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity in the synthesis of isoindoline-4-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the isoindoline core structure?

A1: The construction of the isoindoline skeleton is a critical precursor step. Common strategies include the reduction of phthalimide derivatives, intramolecular cyclization of benzylamines, and transition metal-catalyzed C-H activation/annulation reactions.[1][2][3] Palladium-catalyzed methods, in particular, have been recognized as powerful for their high atom efficiency and use of readily available starting materials.[1] More traditional methods may involve a two-step synthesis from benzylamines, beginning with ortho-C-H alkenylation followed by a cyclization step.[1]

Q2: My final amidation step from isoindoline-4-carboxylic acid has a low yield. What are the likely causes?

A2: Low yields in the conversion of carboxylic acids to amides are common and can stem from several factors.[4] These include:

  • Inefficient Activation: The carboxylic acid requires activation to a more reactive species. If the coupling reagent is inappropriate or degraded, the reaction will be sluggish.[5][6]

  • Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.

  • Side Reactions: The activated carboxylic acid intermediate can be unstable, leading to side products.

  • Harsh Reaction Conditions: High temperatures can cause degradation of starting materials or products.[4][7]

  • Water Content: Trace amounts of water can hydrolyze the activated intermediate or coupling reagents. Boronic acid-catalyzed amidations, for example, often require the removal of water.[8]

Q3: What types of coupling reagents are recommended for the amidation of this compound?

A3: A wide range of coupling reagents can be used, each with its own advantages. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), uronium/guanidinium salts such as HBTU, and activated phosphate reagents.[5][6] Boron-based reagents, like B(OCH2CF3)3, have been shown to be effective for direct amidation and can simplify purification.[8] The choice often depends on the scale of the reaction, the functional groups present, and cost considerations.

Q4: Can I synthesize the isoindoline-4-carboxamide in a one-pot reaction?

A4: Yes, one-pot syntheses are highly efficient. For example, methods exist for the palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines to directly form isoindole-1,3-diones, which are related structures.[9] Similarly, reductive C-N coupling combined with intramolecular amidation using platinum nanowire catalysts can produce N-substituted isoindolinones in excellent yields.[10] Adapting these multicomponent or tandem strategies can significantly improve step-economy.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and offers targeted solutions.

Problem 1: Low or No Yield During Amidation Step
Potential Cause Troubleshooting Action Rationale
Ineffective Carboxylic Acid Activation - Use a different class of coupling reagent (e.g., switch from a carbodiimide to a phosphonium or uronium salt like HBTU).[6]- Employ a boron-based reagent such as B(OCH2CF3)3 for direct amidation under mild conditions.[8]- For solvent-free conditions, consider microwave irradiation with TsCl and K2CO3.[5]Different reagents operate via different mechanisms and may be more suitable for your specific substrate. Boron reagents can be particularly effective and avoid common stoichiometric activators.[8][11]
Sub-optimal Reaction Conditions - Systematically vary the temperature. Some amidations proceed well at room temperature, while others require heating (e.g., 80-100 °C).[8]- Screen different solvents. Acetonitrile (MeCN) is common, but toluene or DMF might be superior depending on reagent solubility.[8][9]- Optimize the base used. A non-nucleophilic base like DIEA (Hünig's base) is often required to neutralize acids formed during the reaction without competing with the primary amine.[6]Reaction kinetics are highly sensitive to conditions. Finding the optimal balance of temperature, solvent, and base is critical for maximizing yield.[4]
Starting Material Degradation - Ensure starting materials (this compound, amine, coupling agents) are pure and anhydrous.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or reactions with atmospheric moisture.Impurities can interfere with catalytic cycles, and water can quench activated intermediates, leading to failed reactions.[4]
Problem 2: Formation of Significant Side Products
Potential Cause Troubleshooting Action Rationale
Racemization (if chiral centers are present) - Use coupling reagents known to suppress racemization, such as those that form HOBt or Oxyma esters.- Perform the reaction at lower temperatures.This is particularly critical when coupling N-protected amino acids, where racemization is a known side reaction.[8]
Side Reactions from Electron-Withdrawing/Donating Groups - Modify the synthetic route. It may be necessary to introduce the carboxamide functionality before a sensitive group or vice-versa.- Use protecting groups for highly reactive functionalities elsewhere in the molecule.[4]Substituents on the aromatic ring can significantly influence reactivity, sometimes leading to unexpected side reactions or catalyst deactivation.[2][3]
Dimerization or Polymerization - Use higher dilution conditions to favor intramolecular reactions over intermolecular ones.- Add reagents slowly to maintain a low concentration of the reactive intermediate.High concentrations of activated species can lead to self-reaction, reducing the yield of the desired product.

Process Visualization

A general workflow for the synthesis provides a high-level overview of the key stages involved.

G cluster_0 Phase 1: Isoindoline Core Synthesis cluster_1 Phase 2: Amidation start Starting Materials (e.g., Phthalic Anhydride, Benzylamine derivative) core_synthesis Ring Formation/ Cyclization Reaction start->core_synthesis purify_core Purification of This compound core_synthesis->purify_core coupling Carboxylic Acid Activation (Coupling Reagent + Base) purify_core->coupling Proceed to Amidation amidation Addition of Amine (R-NH2) coupling->amidation purify_final Final Product Purification (Chromatography/Recrystallization) amidation->purify_final end end purify_final->end Isoindoline-4-carboxamide

Caption: General workflow for isoindoline-4-carboxamide synthesis.

A logical troubleshooting flow can help diagnose yield issues systematically.

G cluster_checks Primary Checks cluster_actions Corrective Actions start Low Yield in Amidation Step? check_reagents Check Purity/Age of Reagents & Solvents start->check_reagents Yes check_conditions Review Reaction Conditions (T, Time) start->check_conditions Yes check_stoichiometry Verify Stoichiometry (Base, Coupling Agent) start->check_stoichiometry Yes change_coupling Change Coupling Reagent check_reagents->change_coupling change_temp Optimize Temperature check_conditions->change_temp change_solvent Screen Solvents (MeCN, Toluene, DCM) check_stoichiometry->change_solvent end Improved Yield change_coupling->end Re-run Experiment change_solvent->end Re-run Experiment change_temp->end Re-run Experiment

Caption: Troubleshooting flowchart for low amidation yield.

Comparative Data on Reaction Conditions

Optimizing the catalyst and conditions is crucial. The following table summarizes data from palladium-catalyzed syntheses of related isoindole structures, illustrating the impact of ligands and solvents.

Table 1: Effect of Ligand and Solvent on Palladium-Catalyzed Carbonylative Cyclization [9]

EntryLigandSolventTemperature (°C)Yield (%)
1PPh3Toluene9581
2dpppToluene9591
3XantphosToluene9578
4dpppDMSO95< 5
5dpppDMF95< 5
6dpppTHF6042

Reaction Conditions: methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), Pd(OAc)2 (5-10 mol%), ligand (10-20 mol%), Cs2CO3 (2 equiv), 1 atm CO, 24 h.[9]

Key Experimental Protocols

Protocol 1: General Direct Amidation using B(OCH₂CF₃)₃

This protocol is adapted from a general method for the direct amidation of carboxylic acids and is valued for its mild conditions and simplified workup.[8]

  • Preparation: To a solution of this compound (1.0 mmol, 1 equiv) and the desired amine (1.0 mmol, 1 equiv) in acetonitrile (MeCN, 2 mL), add B(OCH₂CF₃)₃ (2.0 mmol, 2 equiv).

  • Reaction: Stir the reaction mixture in a sealed tube at 80-100 °C for 5-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and dilute with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 mL).

  • Purification (Resin Method): Add Amberlyst 15 (to scavenge excess amine) and Amberlite IRA743 (to scavenge boron byproducts and unreacted acid) to the mixture and stir for 30 minutes.[8]

  • Isolation: Filter the resins and wash with CH₂Cl₂ or EtOAc. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization if necessary.

Protocol 2: Microwave-Assisted Solvent-Free Amidation

This protocol is based on an efficient and rapid solvent-free method for amide synthesis.[5]

  • Preparation: In a test tube, thoroughly grind a mixture of this compound (1 mmol), the corresponding ammonium salt of the desired amine (2 mmol), tosyl chloride (TsCl, 1 mmol), potassium carbonate (K₂CO₃, 1 mmol), silica gel (0.3 g), and tetrabutylammonium bromide (TBAB, 1 mmol).

  • Reaction: Irradiate the mixture in a microwave oven at 300 W for the optimized time (typically a few minutes, requires pre-determination).

  • Workup: After cooling to room temperature, suspend the reaction mixture in ethyl acetate (50 mL) and filter.

  • Purification: Wash the filtrate with a 0.02 N HCl solution (2 x 50 mL) and water (2 x 50 mL).

  • Isolation: Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final amide product.

References

Troubleshooting low yield in palladium-catalyzed isoindoline formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during palladium-catalyzed isoindoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield for isoindoline synthesis is consistently low. What are the most common causes?

A1: Low yields in palladium-catalyzed isoindoline formation can arise from several factors. The most common culprits include:

  • Catalyst Inactivation: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.

  • Suboptimal Reaction Temperature: Temperature is a critical parameter. While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition or the formation of undesired side products. Conversely, a temperature that is too low can result in incomplete conversion.

  • Incorrect Choice of Ligand or Base: The nature of the ligand and base is crucial for catalyst stability and reactivity. The selection should be tailored to the specific substrates and catalytic cycle. For instance, in some carbonylative cyclizations, the absence of a phosphine ligand results in no product formation.[1]

  • Poor Substrate Reactivity: The electronic and steric properties of the starting materials can significantly impact the reaction efficiency. For example, electron-donating groups on an o-iodobenzoate substrate have been shown to slow down the oxidative addition step, leading to reduced yields.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents and the stability of catalytic intermediates. Non-polar solvents like toluene often prove effective, while polar solvents such as DMSO and DMF can sometimes lead to poor yields.[1]

Q2: I am observing the formation of several side products. What are the likely side reactions and how can I minimize them?

A2: Common side products in palladium-catalyzed isoindoline synthesis include products from direct C(sp²)-H arylation, N-demethylation, and proto-dehalogenation.[2] Minimizing these can be achieved by:

  • Optimizing the Ligand: The choice of ligand can significantly influence the selectivity of the reaction. For instance, N-heterocyclic carbene (NHC) ligands like IBioxMe4 have been shown to minimize the formation of side products in certain C(sp³)-H activation reactions.[2]

  • Controlling Reaction Temperature: As mentioned, elevated temperatures can promote side reactions. A careful optimization of the reaction temperature is recommended.

  • Adjusting the Base: The strength and type of base can influence the reaction pathway. Screening different bases is a common optimization strategy.

Q3: Is it necessary to use a stoichiometric oxidant in all palladium-catalyzed isoindoline syntheses?

A3: Not necessarily. While many palladium-catalyzed C-H activation/cyclization reactions require a stoichiometric oxidant, some methods have been developed that proceed without one. For example, a system using Pd/C as a catalyst for the dehydrogenative C-H cyclization of 2-benzyl-N-mesylbenzamides does not require an external oxidant.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in your palladium-catalyzed isoindoline formation.

Troubleshooting Workflow for Low Yield

G cluster_start Start: Low Yield Observed cluster_checks Initial Checks cluster_optimization Systematic Optimization cluster_analysis Analysis & Further Steps cluster_end Resolution start Low or No Product Yield reagents Verify Reagent Purity & Stoichiometry start->reagents Step 1 inert Ensure Rigorous Inert Atmosphere reagents->inert Step 2 catalyst Screen Catalyst & Ligand inert->catalyst Step 3 base Optimize Base catalyst->base Step 4 solvent Screen Solvents base->solvent Step 5 temp Vary Reaction Temperature solvent->temp Step 6 byproducts Analyze Byproducts (NMR, MS) temp->byproducts Step 7 mechanistic Consider Mechanistic Implications byproducts->mechanistic Step 8 end Optimized Conditions/Improved Yield mechanistic->end

Caption: A stepwise workflow for troubleshooting low yields in palladium-catalyzed isoindoline synthesis.

Detailed Troubleshooting Steps:

  • Verify Starting Materials and Reagents:

    • Question: Are my starting materials and reagents pure and correctly quantified?

    • Action: Confirm the purity of your substrates and reagents using appropriate analytical techniques (e.g., NMR, GC-MS). Ensure accurate measurement of all components, especially the catalyst and ligand.

  • Check Inert Atmosphere Conditions:

    • Question: Is my reaction setup sufficiently free of oxygen?

    • Action: Use high-purity inert gas (argon or nitrogen). Ensure all glassware is oven-dried and cooled under a stream of inert gas. Degas the solvent thoroughly before use.

  • Evaluate the Catalytic System:

    • Question: Are the palladium source and ligand appropriate for my specific transformation?

    • Action: The choice of palladium precursor (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) is critical. Consult literature for analogous reactions to guide your selection. Consider screening a panel of ligands.

  • Optimize the Base:

    • Question: Is the base I'm using optimal for this reaction?

    • Action: The base plays a crucial role in the catalytic cycle. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates. The amount of base can also be critical; for example, reducing the equivalents of Cs₂CO₃ has been shown to decrease yield.[1]

  • Screen Different Solvents:

    • Question: Could the solvent be inhibiting the reaction?

    • Action: The solvent can significantly impact solubility and catalyst stability. While toluene is often a good starting point, other solvents like xylene or ethereal solvents (e.g., THF) might be more suitable for your specific substrate.[1][2]

  • Vary the Reaction Temperature:

    • Question: Is the reaction temperature optimized?

    • Action: Perform the reaction at a range of temperatures to find the optimal balance between reaction rate and catalyst stability.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of 2-benzylisoindole-1,3-dione [1]

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (5)PPh₃ (10)Cs₂CO₃ (2)Toluene952475
2Pd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)Toluene952489
3Pd(OAc)₂ (2)dppp (10)Cs₂CO₃ (2)Toluene952478
4Pd(OAc)₂ (5)dppp (10)Cs₂CO₃ (1.5)Toluene952473
5Pd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)DMSO9524<10
6Pd(OAc)₂ (5)dppp (10)Cs₂CO₃ (2)Toluene802479
7Pd(OAc)₂ (5)NoneCs₂CO₃ (2)Toluene95240

Reaction conditions: methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), under 1 atm CO.

Experimental Protocols

Key Experiment: Palladium-Catalyzed Carbonylative Cyclization of Methyl 2-Iodobenzoate and Benzylamine[1]

This protocol describes a representative procedure for the synthesis of 2-benzylisoindole-1,3-dione.

Materials:

  • Methyl 2-iodobenzoate

  • Benzylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Carbon monoxide (CO) gas

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add methyl 2-iodobenzoate (0.5 mmol, 1.0 equiv), cesium carbonate (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol %), and 1,3-bis(diphenylphosphino)propane (0.05 mmol, 10 mol %).

  • Seal the flask with a septum and purge with argon or nitrogen.

  • Add anhydrous toluene (6 mL) and benzylamine (0.6 mmol, 1.2 equiv) via syringe.

  • Purge the flask with carbon monoxide gas for 2-3 minutes, then maintain a positive pressure of CO using a balloon.

  • Heat the reaction mixture to 95 °C and stir for 24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-benzylisoindole-1,3-dione.

Mandatory Visualization

Palladium-Catalyzed Isoindolinone Formation via C-H Carbonylation

G cluster_reactants Starting Materials cluster_catalyst Catalytic System cluster_cycle Catalytic Cycle cluster_product Product benzylamine Benzylamine Derivative palladacycle Palladacycle Intermediate Formation benzylamine->palladacycle co_source CO Source (e.g., TFBen) co_insertion CO Insertion co_source->co_insertion pd_catalyst Pd(II) Catalyst (e.g., PdCl2) pd_catalyst->palladacycle oxidant Oxidant (e.g., Cu(OAc)2) oxidant->palladacycle palladacycle->co_insertion reductive_elim Reductive Elimination co_insertion->reductive_elim reductive_elim->pd_catalyst Catalyst Regeneration isoindolinone Isoindolinone Product reductive_elim->isoindolinone

Caption: A simplified diagram of the proposed catalytic cycle for isoindolinone synthesis.[4]

References

By-product formation in the synthesis of isoindolinones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of isoindolinones and to provide answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoindolinones?

A1: Isoindolinones are typically synthesized through several key strategies, including:

  • Reductive amination and cyclization of 2-formylbenzoic acid with primary amines.[1]

  • Palladium-catalyzed C-H activation/carbonylation of benzylamines.[2]

  • Intramolecular cyclization of ortho-substituted benzamides, such as 2-vinylbenzamides or 2-iodobenzamides.[3][4]

  • Metal-catalyzed reactions involving various precursors, which offer diverse pathways to the isoindolinone core.[5]

Q2: What is the most common and significant by-product in isoindolinone synthesis?

A2: The most frequently encountered by-product is the corresponding phthalimide . This occurs due to over-oxidation of the isoindolinone product.[6] The isoindolinone core is susceptible to oxidation at the benzylic position, leading to the formation of a second carbonyl group.

Q3: How can I confirm the presence of a phthalimide by-product in my reaction mixture?

A3: Phthalimides can be identified by their characteristic spectroscopic data. In 1H NMR, the signals for the protons on the isoindolinone ring will be absent, and the aromatic signals may show different splitting patterns. In IR spectroscopy, phthalimides exhibit two distinct carbonyl stretching frequencies, typically around 1770 and 1715 cm-1, corresponding to the symmetric and asymmetric stretching of the imide carbonyls. Mass spectrometry will also show a molecular ion peak corresponding to the addition of an oxygen atom to the isoindolinone product.

Q4: Are there any general tips for improving the yield and purity of isoindolinone synthesis?

A4: Yes, here are some general recommendations:

  • Optimize reaction conditions: Carefully control temperature, reaction time, and stoichiometry of reagents.

  • Choice of solvent: The solvent can significantly influence the reaction outcome. Anhydrous solvents are often necessary to prevent hydrolysis of starting materials or intermediates.

  • Inert atmosphere: Many catalytic reactions for isoindolinone synthesis are sensitive to air and moisture. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and catalyst deactivation.

  • Purification method: Column chromatography is a common and effective method for separating isoindolinones from by-products and unreacted starting materials. Recrystallization can also be a powerful purification technique if a suitable solvent system is found.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of isoindolinones.

Problem 1: Low or No Yield of the Desired Isoindolinone

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incomplete reaction - Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Increase temperature: Gradually increase the reaction temperature, but be mindful of potential side reactions. - Check catalyst activity: If using a catalyst, ensure it is fresh and active. Consider using a different catalyst or ligand.
Decomposition of starting materials or product - Lower the reaction temperature: High temperatures can sometimes lead to degradation. - Use a milder base or acid: Strong acids or bases can cause unwanted side reactions.
Formation of a stable, unreactive intermediate - In syntheses from 2-formylbenzoic acid, the intermediate imine may not cyclize. Try adding a dehydrating agent (e.g., molecular sieves) to drive the cyclization forward. Consider isolating the imine first and then performing the cyclization under different conditions.
Hydrolysis of starting materials or intermediates - Use anhydrous solvents and reagents: Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere.
Problem 2: Presence of a Major By-product Identified as the Corresponding Phthalimide

Logical Troubleshooting Flow for Phthalimide By-product Formation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Troubleshooting Solutions cluster_3 Verification Problem High Phthalimide By-product Cause1 Overly Strong Oxidant Problem->Cause1 Cause2 Prolonged Reaction Time/ Higher Temperature Problem->Cause2 Cause3 Presence of Adventitious Oxygen Problem->Cause3 Solution1 Use a Milder Oxidant/ Reduce Oxidant Stoichiometry Cause1->Solution1 Solution2 Optimize Reaction Time and Temperature Cause2->Solution2 Solution3 Ensure Inert Atmosphere (N2 or Ar) Cause3->Solution3 Verification Analyze Product Mixture (NMR, LC-MS) Solution1->Verification Solution2->Verification Solution3->Verification Verification->Problem Problem Persists Goal Successful Synthesis Verification->Goal Reduced Phthalimide

Caption: Troubleshooting logic for phthalimide by-product formation.

Quantitative Data on Oxidant Effect

A systematic study on the oxidation of 3-hydroxy-2-substituted isoindolin-1-ones to phthalimides demonstrated the effectiveness of different oxidizing agents. While the goal of the study was the synthesis of phthalimides, the data provides valuable insight into the conditions that favor this over-oxidation, which should be avoided when the isoindolinone is the desired product.

Substrate (Isoindolinone)OxidantEquivalentsTime (h)Yield of Phthalimide (%)
2-Benzyl-3-hydroxyisoindolin-1-oneNiO₂502481 (isolated)
2-Benzyl-3-hydroxyisoindolin-1-onePCC/SiO₂31>95 (by NMR)
2-Benzyl-3-hydroxyisoindolin-1-oneIBX31>95 (by NMR)
(Data synthesized from a study on hydroxylactam oxidation[6])

This table clearly shows that strong oxidizing agents like PCC and IBX can rapidly and efficiently convert isoindolinones to phthalimides.[6] Therefore, if phthalimide is a major by-product, it is crucial to avoid harsh oxidizing conditions or adventitious oxygen.

Problem 3: Formation of an Uncyclized Amide or Imine Intermediate

Experimental Workflow for Identifying and Mitigating Uncyclized Intermediates

G Start Start Synthesis Reaction Perform Isoindolinone Synthesis Reaction Start->Reaction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Reaction->Analysis CheckIntermediate Uncyclized Intermediate Detected? Analysis->CheckIntermediate Troubleshoot Implement Troubleshooting (e.g., add dehydrating agent, change solvent, increase temp.) CheckIntermediate->Troubleshoot Yes PureProduct Purify Desired Isoindolinone CheckIntermediate->PureProduct No ReRun Re-run Reaction with Modified Conditions Troubleshoot->ReRun ReRun->Analysis End End PureProduct->End

Caption: Workflow for addressing uncyclized intermediates.

Troubleshooting Steps:

  • Confirm the structure of the intermediate: Use spectroscopic methods (NMR, IR, MS) to confirm if the by-product is the uncyclized amide or imine. The presence of characteristic aldehyde or carboxylic acid protons in 1H NMR, or a nitrile stretch in IR (for syntheses from 2-cyanobenzaldehyde) would be indicative.

  • Promote cyclization:

    • For reactions involving the condensation of an aldehyde and an amine, the removal of water is crucial to drive the equilibrium towards the imine and subsequent cyclization. The addition of a dehydrating agent like magnesium sulfate or molecular sieves can be beneficial.

    • In some cases, a change of solvent to a higher boiling point aprotic solvent can facilitate the intramolecular cyclization.

    • For metal-catalyzed cyclizations, ensure the catalyst is active and the ligands are appropriate for the desired transformation.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzylisoindolinone from 2-Formylbenzoic Acid

This protocol is a representative example of a reductive amination/cyclization approach.

Materials:

  • 2-Formylbenzoic acid

  • Benzylamine

  • Palladium on carbon (10 wt%)

  • Ethanol

  • Hydrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve 2-formylbenzoic acid (1.0 eq) in ethanol.

  • Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the intermediate imine.

  • Carefully add 10 wt% palladium on carbon (5 mol%) to the reaction mixture.

  • The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-benzylisoindolinone.

Troubleshooting for this Protocol:

  • Low yield: Ensure the palladium catalyst is active. If the reaction stalls, fresh catalyst can be added. Ensure a good quality hydrogen source and efficient stirring to facilitate the hydrogenation.

  • Presence of unreacted starting material: Increase the reaction time or the amount of benzylamine.

  • Formation of by-products from over-reduction: While less common for this specific reaction, over-reduction of the aromatic ring can occur under harsh conditions (high pressure/temperature). If observed, reduce the hydrogen pressure and reaction temperature.

Protocol 2: Palladium-Catalyzed Carbonylative Synthesis of an Isoindolinone from a Benzylamine Derivative

This protocol is based on a C-H activation and carbonylation strategy.

Materials:

  • A suitable benzylamine derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(II) acetate (Cu(OAc)₂) as an oxidant

  • Toluene

  • Carbon monoxide (CO) gas

Procedure:

  • To a flame-dried Schlenk tube, add the benzylamine derivative (1.0 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and Cu(OAc)₂ (2.0 eq).

  • Evacuate and backfill the tube with carbon monoxide gas (balloon pressure is often sufficient).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through Celite to remove palladium salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Troubleshooting for this Protocol:

  • Low yield: The catalyst system is crucial. Ensure the palladium source and ligand are of high quality. The oxidant is also critical for catalyst turnover; ensure it is anhydrous. The reaction is sensitive to air, so maintaining a positive pressure of CO is important.

  • Formation of homocoupled by-products: This can occur if the carbonylation step is slow. Increasing the CO pressure may help.

  • Decomposition: High temperatures can lead to catalyst decomposition. If the reaction is not proceeding, consider a lower temperature for a longer duration.

References

Overcoming solubility issues of Isoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the solubility challenges commonly encountered with Isoindoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in many common solvents?

A1: The solubility of this compound is dictated by its molecular structure, which contains both a polar carboxylic acid group (-COOH) and a larger, non-polar isoindoline ring system. While the carboxyl group can form hydrogen bonds with polar solvents like water, the hydrophobic nature of the bicyclic ring structure dominates, leading to low solubility in aqueous solutions.[1][2][3][4] In non-polar organic solvents, the polar carboxylic acid group hinders dissolution.

Q2: What are the primary strategies to enhance the solubility of this compound?

A2: Several effective methods can be employed to improve the solubility of this compound. These can be broadly categorized as physical and chemical modifications.[5] The most common approaches include:

  • pH Adjustment (Salt Formation): Converting the carboxylic acid to its corresponding carboxylate salt dramatically increases aqueous solubility.[6][7][8][9]

  • Co-solvent Systems: Using a mixture of solvents can significantly enhance solubility by modifying the overall polarity of the solvent system.[10][11]

  • Prodrug Synthesis: Chemically modifying the carboxylic acid group, for instance by converting it to an ester, can improve solubility in organic solvents and enhance cell permeability.[12][13][14]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the non-polar portion of the molecule, increasing its apparent solubility in aqueous media.[15][16]

Q3: In which solvents can I expect this compound to have some baseline solubility?

A3: Due to its amphiphilic nature, this compound typically exhibits limited solubility in most single-solvent systems. However, it may show some solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), where both the polar and non-polar functionalities can be solvated. Its solubility in water and simple alcohols is generally low.[10][17]

Troubleshooting Guides

Issue 1: Compound precipitates in aqueous buffers during biological assays.

Root Cause: The carboxylic acid group is protonated at neutral or acidic pH, leading to low aqueous solubility.

Solution: Increase the pH of the buffer to deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[10] A pH level 1.5 to 2 units above the compound's pKa is generally sufficient for complete deprotonation and dissolution.[10]

  • Preparation: Suspend a known quantity of this compound in the desired aqueous buffer (e.g., PBS).

  • Base Titration: While stirring vigorously, add a suitable base (e.g., 1M NaOH or 1M KOH) dropwise.

  • pH Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Dissolution: Continue adding the base until the solid material is fully dissolved. The solution should appear clear.

  • Final Adjustment: Make final, small adjustments to the pH to reach the target for your experiment, ensuring it remains high enough to maintain solubility.

Caution: Ensure that the final pH of the solution is compatible with the stability of your compound and the requirements of your downstream experiment (e.g., cell viability, enzyme activity).

pHApparent Aqueous Solubility (mg/mL)Form
4.0< 0.1Carboxylic Acid
6.00.5Mixed
7.42.5Carboxylate Salt
8.5> 20.0Carboxylate Salt
Note: Data is representative and should be determined empirically.
Issue 2: Poor solubility in organic solvents for chemical reactions (e.g., amide coupling).

Root Cause: The polar carboxylic acid group limits solubility in less polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

Solution: Employ a co-solvent system by adding a small amount of a polar aprotic solvent in which the compound has higher solubility.[10][11]

  • Primary Solvent: Attempt to dissolve the compound in your primary reaction solvent (e.g., Dichloromethane).

  • Co-solvent Addition: If solubility is poor, add a co-solvent such as DMF or DMSO in small increments (e.g., 1-5% of the total volume) while stirring.

  • Aiding Dissolution: Gentle warming or sonication can be used to facilitate dissolution after the co-solvent is added.

  • Optimization: Determine the minimal amount of co-solvent required to achieve and maintain a homogeneous solution for the duration of the reaction.

Primary Solvent (95%)Co-solvent (5%)Solubility (mg/mL)
Dichloromethane (DCM)None< 1.0
Dichloromethane (DCM)DMF~15.0
Tetrahydrofuran (THF)None< 2.0
Tetrahydrofuran (THF)DMSO~25.0
Note: Data is representative and should be determined empirically.
Issue 3: Low cell permeability and poor bioavailability for in-vivo studies.

Root Cause: The charged carboxylate group at physiological pH limits the compound's ability to cross non-polar cell membranes.

Solution: Convert the carboxylic acid into a lipophilic ester prodrug. The ester masks the polar acid group, facilitating cell entry.[12][14] Intracellular esterases can then cleave the ester to release the active carboxylic acid.[14]

  • Dissolution: Dissolve this compound in a suitable solvent like Methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid (e.g., concentrated Sulfuric Acid) or use a reagent like Thionyl Chloride (SOCl₂).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or LC-MS until the starting material is consumed.

  • Work-up: Neutralize the acid catalyst, remove the solvent under reduced pressure, and purify the resulting ester product using column chromatography or recrystallization.

  • Characterization: Confirm the structure of the ester prodrug using NMR and MS analysis.

G EsterProdrug Ester Prodrug (Lipophilic) CellMembrane Cell Membrane EsterProdrug->CellMembrane ActiveDrug Active Drug (Carboxylic Acid) Esterases Esterases Esterases->ActiveDrug Hydrolysis

Caption: Workflow of a prodrug strategy.

Issue 4: Compound is difficult to formulate for stable aqueous delivery.

Root Cause: Even as a salt, the compound may have stability issues or require very high pH, which is not always desirable.

Solution: Use surfactants to create a micellar formulation. Surfactants are amphiphilic molecules that, above a critical concentration, form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility and stability in water.[15][16]

  • Surfactant Selection: Prepare stock solutions of various pharmaceutically acceptable surfactants (e.g., Polysorbate 80, Cremophor® EL) in water or buffer.[15]

  • Equilibration: Add an excess of this compound to each surfactant solution.

  • Mixing: Agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Formulation Vehicle (Aqueous)Apparent Solubility (mg/mL)
Water< 0.1
1% Polysorbate 80 (w/v)3.5
1% Cremophor® EL (w/v)5.2
1% Sodium Dodecyl Sulfate (w/v)8.1
Note: Data is representative. Surfactant choice depends on the intended application (e.g., in-vitro vs. in-vivo).

Visualizations

General Troubleshooting Workflow

G Start Start: Insoluble Compound SolventType Desired Solvent System? Start->SolventType AqueousPath pH Adjustment (Salt Formation) SolventType->AqueousPath Aqueous OrganicPath Use Co-solvent (e.g., DMF, DMSO) SolventType->OrganicPath Organic Check1 Solubility Achieved? AqueousPath->Check1 Check2 Solubility Achieved? OrganicPath->Check2 AdvancedAqueous Try Surfactants or Formulation Aids Check1->AdvancedAqueous No End End: Homogeneous Solution Check1->End Yes AdvancedOrganic Consider Prodrug Strategy (Esterification) Check2->AdvancedOrganic No Check2->End Yes AdvancedAqueous->End AdvancedOrganic->End EndFail Re-evaluate Solvent System

Caption: Decision tree for troubleshooting solubility.

Conceptual Signaling Pathway Interaction

G Compound Isoindoline-4-CA (Ligand) Receptor Cell Surface Receptor Compound->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response

Caption: Generic pathway for drug-receptor interaction.

References

Technical Support Center: Isoindoline-4-carboxylic Acid Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding protecting group strategies for isoindoline-4-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to use protecting groups with this compound?

A1: this compound is a bifunctional molecule, containing both a secondary amine (the isoindoline nitrogen) and a carboxylic acid. Both groups are reactive under many common synthetic conditions. Protecting groups are required to temporarily block one or both of these functional groups to prevent unwanted side reactions and ensure that reactions occur selectively at the desired position on the molecule.[1][2][3]

Q2: What is an "orthogonal" protecting group strategy and why is it important for this molecule?

A2: An orthogonal protecting group strategy involves using multiple protecting groups in the same molecule that can be removed under distinct and non-interfering conditions.[3][4] For example, one group might be removed with acid, while another is removed with a base or by hydrogenolysis. This is crucial for this compound when sequential modification is needed. For instance, you could protect the amine with a Boc group (acid-labile) and the carboxylic acid with a Benzyl ester (removed by hydrogenolysis), allowing you to deprotect and react one site while the other remains protected.[3][5][6]

Q3: What are the most common protecting groups for the isoindoline nitrogen?

A3: The most common protecting groups for the secondary amine of the isoindoline are carbamates. The tert-butoxycarbonyl (Boc) group is widely used due to its stability under various conditions and its straightforward removal with acid (e.g., TFA).[6][7] Other options include the benzyloxycarbonyl (Cbz or Z) group, which is removed by hydrogenolysis, and the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile.[4][8]

Q4: What are the most common protecting groups for the carboxylic acid?

A4: The carboxylic acid is typically protected as an ester. Common choices include:

  • Methyl or Ethyl esters : Simple to form but require relatively harsh conditions (strong acid or base) for removal.[1][9]

  • tert-Butyl (tBu) esters : Cleaved under acidic conditions, similar to the Boc group, making them non-orthogonal to Boc.[1]

  • Benzyl (Bn) esters : A popular choice for orthogonality with Boc, as they are stable to both acid and base but are readily cleaved by catalytic hydrogenolysis.[1]

  • Allyl (All) esters : Can be removed under mild conditions using palladium catalysts, offering another layer of orthogonality.[10][11]

Protecting Group Selection and Orthogonality

The choice of protecting groups depends on the planned synthetic route. The following diagram illustrates a decision-making workflow for selecting an appropriate strategy.

G cluster_start cluster_q1 cluster_paths cluster_strategies cluster_q2 cluster_final Start Start: Isoindoline-4- carboxylic acid Q1 Which functional group will be modified first? Start->Q1 AminePath Amine (N-modification) Q1->AminePath Amine AcidPath Carboxylic Acid (O-modification) Q1->AcidPath Acid ProtectAcid Protect Carboxylic Acid (e.g., as Me, Bn, or tBu ester) AminePath->ProtectAcid ProtectAmine Protect Amine (e.g., with Boc or Cbz) AcidPath->ProtectAmine Q2_Amine Need to modify the acid later? ProtectAcid->Q2_Amine Q2_Acid Need to modify the amine later? ProtectAmine->Q2_Acid Orthogonal Use Orthogonal Protection (e.g., N-Boc and O-Bn) Q2_Amine->Orthogonal Yes SingleProtect Single Protection Sufficient Q2_Amine->SingleProtect No Q2_Acid->Orthogonal Yes Q2_Acid->SingleProtect No NonOrthogonal Use Non-Orthogonal Protection (e.g., N-Boc and O-tBu for simultaneous deprotection) G Molecule_Start Isoindoline-4-COOH Molecule_Protected N-Boc, O-Bn Protected Isoindoline Molecule_Start->Molecule_Protected N-Boc Protection O-Bn Protection Molecule_N_Free Free Amine (O-Bn Protected) Molecule_Protected->Molecule_N_Free TFA or HCl (Acid) Molecule_O_Free Free Carboxylic Acid (N-Boc Protected) Molecule_Protected->Molecule_O_Free H₂, Pd/C (Hydrogenolysis) Molecule_Deprotected Fully Deprotected Isoindoline-4-COOH Molecule_N_Free->Molecule_Deprotected H₂, Pd/C Molecule_O_Free->Molecule_Deprotected TFA or HCl

References

Technical Support Center: Optimization of Catalytic Systems for Isoindoline Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the catalytic synthesis of isoindoline rings.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic strategies for synthesizing the isoindoline scaffold?

A1: The synthesis of isoindolines and their derivatives, such as isoindolinones, is often achieved through transition metal-catalyzed reactions.[1] Key strategies include:

  • C-H Activation/Functionalization: This is a prominent method where a C-H bond is activated by a transition metal catalyst (e.g., Palladium, Rhodium, Iridium, Ruthenium) to form a new C-C or C-N bond, leading to cyclization.[2][3][4] N-substituted benzamides are common starting materials for this approach.[2]

  • Cross-Coupling Reactions: Palladium-catalyzed reactions, such as tandem aza-Heck/Sonogashira couplings, can be employed to construct chiral isoindolinones with excellent enantioselectivity.[5]

  • Carbonylative Cyclization: This involves the incorporation of carbon monoxide (CO) into the molecule. Palladium-catalyzed C-H carbonylation of benzylamines or aminocarbonylation of o-halobenzoates are effective methods.[5][6]

  • Reductive Amination/Amidation: The reductive coupling of 2-carboxybenzaldehyde with amines, followed by intramolecular amidation, can produce N-substituted isoindolinones in high yields using catalysts like platinum nanowires.[5]

  • Organocatalysis: Chiral bifunctional organocatalysts, such as Takemoto's catalyst, can be used in asymmetric Mannich reactions to produce chiral isoindolinones.[7]

Q2: How do I choose the right catalyst for my specific isoindoline synthesis?

A2: The choice of catalyst depends on several factors, including the desired substitution pattern, the functional groups present in the starting materials, and whether stereoselectivity is required.

  • For C-H activation , Rhodium and Iridium catalysts are often effective.[4][8] For instance, the rhodium complex [{RhCl2Cp*}2] has been used for the annulation of N-benzoylsulfonamides with olefins.[4]

  • Palladium catalysts are versatile and widely used for C-H activation, cross-coupling, and carbonylation reactions.[6][9] The choice of ligand is crucial for success in Pd-catalyzed reactions.[9]

  • Copper catalysts are a cost-effective option and are used for sp³ C-H functionalization of 2-alkyl-N-substituted benzamides.[5]

  • For asymmetric synthesis , chiral ligands are essential. For example, Feringa's phosphoramide ligand with a palladium catalyst has been used for asymmetric dearomative Heck-type cyclization.[2] Similarly, chiral N,P-iridium complexes are used for asymmetric hydrogenation.[10]

Q3: What is the role of a directing group in C-H activation strategies for isoindolinone synthesis?

A3: In C-H activation, a directing group is a functional group on the substrate that coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond.[11] This facilitates the cleavage of that C-H bond and ensures regioselectivity. For isoindolinone synthesis starting from benzamides, the amide group itself often acts as the directing group, guiding the catalyst to activate an ortho-C-H bond on the benzene ring or a C-H bond on the N-alkyl substituent.[2][11] Common directing groups used in these syntheses include amides, sulfonamides, and carboxylic acids.[2][12]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has not degraded. Use freshly opened catalyst or store it under an inert atmosphere. Some catalysts require pre-activation; check the literature for specific procedures. Catalyst poisoning by impurities in substrates or solvents can also be an issue.
Poor Quality Starting Materials Verify the purity of your starting materials (e.g., benzamides, alkenes) using techniques like NMR or GC-MS. Impurities can lead to side reactions.[13]
Suboptimal Reaction Conditions Systematically vary the temperature, reaction time, and solvent. Electron-withdrawing substituents on the substrate may require higher temperatures or longer reaction times.[2] The choice of base is also critical; screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc) to find the optimal one.[12]
Atmospheric Contamination Many catalytic reactions, especially those involving Pd(0) or other sensitive metal complexes, are sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) using properly dried solvents and glassware.
Steric Hindrance Substrates with bulky groups near the reaction center can significantly lower the yield.[2] If possible, consider a synthetic route with less sterically hindered precursors.

Problem 2: Formation of Multiple Products / Low Selectivity

Possible Cause Troubleshooting Step
Poor Regioselectivity If the substrate has multiple potential C-H activation sites, the directing group's effectiveness is key. Modifying the directing group or the ligand on the metal catalyst can enhance selectivity. For asymmetrically substituted arenes, a mixture of products can form.[11]
Low Enantioselectivity (in asymmetric synthesis) The chiral ligand is the most critical factor. Screen a variety of chiral ligands. Temperature can have a significant impact; running the reaction at a lower temperature often improves enantioselectivity.[7] The solvent can also influence the stereochemical outcome.
Side Reactions Common side reactions include proto-dehalogenation or direct arylation at an undesired position.[9] Optimizing the ligand-to-metal ratio and the choice of base can help minimize these pathways. For example, in a Pd-catalyzed reaction, using an N-heterocyclic carbene (NHC) ligand was found to minimize side products.[9]

Quantitative Data on Catalytic Systems

Table 1: Comparison of Palladium-Catalyzed Systems for Isoindolinone Synthesis

Catalyst / LigandSubstrate ExampleOxidant / AdditiveSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / PPh₃o-IodobenzamideAg₂CO₃DMF1001275-85[5]
[Pd(π-allyl)Cl]₂ / IBioxMe₄o-Bromo-N-methylaniline derivativeK₂CO₃Dioxane1101699 (NMR)[9]
Pd(OAc)₂ / NoneN-Methoxy benzamide + Alkenep-BenzoquinoneToluene1102460-80[2]
Pd(TFA)₂ / Ac-Ile-OHBenzylamine + CO surrogateK₂CO₃Toluene1202470-90[5]

Table 2: Comparison of Other Metal-Catalyzed Systems

Catalyst / LigandReaction TypeSubstrate ExampleSolventTemp (°C)Yield (%)Reference
[{Ru(p-cymene)Cl₂}]₂C-H Activation / Strain-Release2-Methylbenzoic acid + N-Tosyl-1,2-oxazetidineToluene11038-96[12]
[{RhCl₂Cp*}₂]C-H OlefinationN-Benzoylsulfonamide + OlefinDCE8070-95[4]
[Ir(cod)Cl]₂ / dppfC-H AlkylationN-Arylisoindolinone + AlkeneDioxane12060-85[8]
Cu(OAc)₂sp³ C-H Functionalization2-Alkyl-N-substituted benzamideDCE12065-80[5]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of Isoindolinone via C-H Activation and Strain-Release

This protocol is adapted from the work of Hu et al. and describes the reaction of a benzoic acid with an N-tosyl-1,2-oxazetidine.[12]

Materials:

  • Substituted benzoic acid (e.g., 2-methylbenzoic acid, 1.0 eq)

  • N-Tosyl-1,2-oxazetidine (1.2 eq)

  • [{Ru(p-cymene)Cl₂}₂] (4 mol %)

  • Na₂CO₃ (50 mol %)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware (Schlenk tube, condenser)

Procedure:

  • Reaction Setup: To a dried Schlenk tube equipped with a magnetic stir bar, add the substituted benzoic acid (0.1 mmol, 1.0 eq), [{Ru(p-cymene)Cl₂}₂] (0.004 mmol, 4 mol %), and Na₂CO₃ (0.05 mmol, 50 mol %).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon or Nitrogen three times.

  • Addition of Reagents: Add N-tosyl-1,2-oxazetidine (0.12 mmol, 1.2 eq) followed by anhydrous toluene (2.0 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 16 hours.

  • Workup: After 16 hours, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove solid residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to obtain the pure isoindolinone product.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Mandatory Visualizations

Diagrams of Workflows and Mechanisms

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Dry Glassware setup Assemble Under Inert Atmosphere prep_glass->setup prep_reagents Weigh Reagents & Catalyst prep_reagents->setup prep_solvent Prepare Anhydrous Solvent prep_solvent->setup run_rxn Heat & Stir (e.g., 110°C, 16h) setup->run_rxn monitor Monitor Progress (TLC / GC-MS) run_rxn->monitor quench Cool & Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for catalytic isoindoline synthesis.

G start Low Yield Observed q1 Is the catalyst known to be active? start->q1 a1_yes Use Fresh Catalyst & Store Properly q1->a1_yes No q2 Are starting materials pure? q1->q2 Yes a1_yes->q2 a2_yes Purify Substrates (e.g., Recrystallization) q2->a2_yes No q3 Was the reaction run under inert atmosphere? q2->q3 Yes a2_yes->q3 a3_yes Use Schlenk Line & Degassed Solvents q3->a3_yes No q4 Are reaction conditions (Temp, Solvent, Base) optimized? q3->q4 Yes a3_yes->q4 a4_yes Screen Conditions: - Temperature Gradient - Solvent Polarity - Base Strength q4->a4_yes No end Yield Improved q4->end Yes a4_yes->end

Caption: Troubleshooting workflow for low reaction yield.

G pd0 Pd(0)Ln pd_complex Pd(II) Complex pd0->pd_complex + Ar-X l1 Oxidative Addition rhodacycle Rhodacycle Intermediate pd_complex->rhodacycle C-H Activation (- HX) l2 Intramolecular Annulation insertion_complex Alkene Insertion Complex rhodacycle->insertion_complex + Alkene l3 Alkene Insertion product Isoindolinone + HX insertion_complex->product Reductive Elimination l4 Reductive Elimination product->pd0 Regeneration

Caption: Simplified catalytic cycle for Pd-catalyzed C-H activation.

References

Validation & Comparative

A Comparative Guide to HPLC Analysis of Isoindoline-4-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like Isoindoline-4-carboxylic acid is critical for ensuring the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. This guide provides a comparative overview of potential HPLC methods for the analysis of this compound, supported by experimental data from related compounds and detailed protocols to aid in method development and implementation.

Comparison of HPLC Methodologies

The selection of an appropriate HPLC method depends on several factors, including the physicochemical properties of this compound, the potential impurities, and the desired sensitivity and resolution. Based on the analysis of structurally similar compounds, reversed-phase HPLC is the most suitable approach. Below is a comparison of two potential reversed-phase HPLC methods with different mobile phase modifiers.

Table 1: Comparison of Hypothesized HPLC Methods for this compound Analysis

ParameterMethod A: Volatile BufferMethod B: Non-Volatile Buffer
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient 10-90% B over 15 min10-90% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 230 nmUV at 230 nm
Injection Volume 10 µL10 µL
Column Temp. 30 °C30 °C
Pros MS-compatible, simple to prepareExcellent buffering capacity, potentially better peak shape for acidic analytes
Cons May have lower buffering capacityNot MS-compatible, buffer can precipitate if organic content is high

Detailed Experimental Protocols

Below are detailed protocols for the two proposed HPLC methods. These serve as a starting point for method development and validation.

Method A: HPLC Analysis using a Volatile Buffer (Formic Acid)

This method is advantageous due to its compatibility with mass spectrometry (MS), which can be invaluable for impurity identification.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • C18 analytical column (e.g., Agilent ZORBAX Eclipse Plus C18, Waters SunFire C18) with dimensions of 4.6 x 150 mm and a particle size of 5 µm.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • This compound reference standard

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Acetonitrile.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of Mobile Phase A and Mobile Phase B to make a 100 mL solution. This will be the stock solution.

    • Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same diluent.

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the this compound sample to achieve a final concentration of approximately 0.1 mg/mL in the same diluent as the standard solution.

  • Chromatographic Conditions:

    • Set the column temperature to 30 °C.

    • Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

    • Inject 10 µL of the standard and sample solutions.

    • Run the gradient program as outlined in Table 1.

    • Monitor the elution at a wavelength of 230 nm.

Data Analysis:

  • Determine the area percent of the this compound peak in the sample chromatogram to calculate purity.

  • Quantify any impurities by comparing their peak areas to the peak area of the reference standard at a known concentration.

Method B: HPLC Analysis using a Non-Volatile Buffer (Phosphate Buffer)

This method may provide superior peak shape and resolution for the acidic analyte due to the consistent pH and buffering capacity of the mobile phase.

Instrumentation:

  • Same as Method A.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • This compound sample for analysis

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

    • Mobile Phase B: Acetonitrile.

  • Standard and Sample Solution Preparation:

    • Follow the same procedure as in Method A, using a 1:1 mixture of Mobile Phase A and Mobile Phase B as the diluent.

  • Chromatographic Conditions:

    • Follow the same procedure as in Method A, using the chromatographic conditions specified for Method B in Table 1.

  • Data Analysis:

    • Follow the same data analysis procedure as in Method A.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagram illustrates the general workflow for the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_start Start: Weigh Sample & Standard dissolve Dissolve in Diluent prep_start->dissolve prep_end Final Concentration Adjustment dissolve->prep_end hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_end->hplc_system Transfer to Autosampler injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram Signal Output integration Peak Integration & Area Calculation chromatogram->integration purity_calc Purity & Impurity Quantification integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical Decision Pathway for Method Selection

The choice between Method A and Method B, or the development of an alternative method, can be guided by a logical decision-making process.

Method_Selection start Start: Define Analytical Needs ms_needed Is MS Compatibility Required? start->ms_needed method_a Select Method A (Volatile Buffer) ms_needed->method_a Yes method_b Select Method B (Non-Volatile Buffer) ms_needed->method_b No peak_shape Is Peak Shape Acceptable? method_a->peak_shape method_b->peak_shape optimize Optimize Method (e.g., pH, Organic Solvent, Gradient) peak_shape->optimize No validate Validate Final Method peak_shape->validate Yes optimize->peak_shape

Caption: Decision Pathway for Selecting an HPLC Method.

Isoindoline-4-carboxylic Acid and its Bioisosteres: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to optimizing their pharmacological profiles. One such strategy, bioisosteric replacement, involves substituting a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. This guide provides a comparative analysis of isoindoline-4-carboxylic acid and its potential bioisosteres, offering insights into their relative performance in biological assays. While direct comparative studies are limited, this document synthesizes available data on various isoindoline derivatives to inform future research and development.

Introduction to this compound and Bioisosterism

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of isoindoline have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and analgesic effects.[1][2] The carboxylic acid moiety, as seen in this compound, is a common functional group in many drugs, often crucial for target binding. However, its presence can lead to challenges such as poor metabolic stability, limited membrane permeability, and potential toxicity.[3][4][5]

Bioisosteric replacement of the carboxylic acid group with moieties like tetrazoles, hydroxamic acids, or sulfonamides can mitigate these drawbacks.[3][4][5][6][7][8][9] These bioisosteres often mimic the size, shape, and electronic properties of the carboxylic acid, allowing for preserved or enhanced biological activity with an improved overall drug profile.[5]

Comparative Biological Activity of Isoindoline Derivatives

Compound ClassTarget/AssayKey FindingsReference
3-Oxoisoindoline-4-carboxamidesPARP-1 InhibitionModest to good activity in intrinsic and cellular assays. SAR studies suggest the importance of a secondary or tertiary amine at the lactam nitrogen for cellular potency.[6]
Isoindolinone DerivativesAnticancer (K562, HepG2, HT-29 cell lines)Some derivatives exhibited micromolar IC50 values against cancer cell lines.[1]
Isoindoline-1,3-dione DerivativesAnalgesic (in vivo)A synthesized derivative showed higher analgesic activity than the reference drug metamizole sodium.[10]
N-benzylisoindole-1,3-dione DerivativesAnticancer (A549-Luc cells)IC50 values of 114.25 µM and 116.26 µM after 48 hours of incubation.[10]
Isoindolinone DerivativesCarbonic Anhydrase I and II InhibitionSome derivatives showed potent inhibition with Ki values in the low nanomolar range, superior to the standard inhibitor acetazolamide.[2]
Isoindoline-2(1H)-carboxamide DerivativesSTING InhibitionPotent inhibition of human and mouse STING with IC50 values of 6.2 nM and 12.5 nM, respectively.[11]

Potential Bioisosteres for this compound

Several functional groups are commonly employed as bioisosteres for carboxylic acids. The selection of a suitable bioisostere is context-dependent and often requires screening a panel of options.[3]

  • Tetrazoles: These are one of the most widely used non-classical bioisosteres of carboxylic acids.[5] They have a similar pKa to carboxylic acids (around 4.5-4.9) and can participate in similar hydrogen bonding interactions.[5][12] Tetrazoles are generally more lipophilic and metabolically stable than carboxylic acids, which can lead to improved oral bioavailability.[4]

  • Hydroxamic Acids: This functional group is also acidic, with pKa values in the range of 8-9.[6] Hydroxamic acids are known for their metal-chelating properties and have been successfully used as carboxylic acid bioisosteres in various drug discovery programs, including the development of histone deacetylase (HDAC) inhibitors.[13][14]

  • Sulfonamides: As one of the earliest recognized bioisosteres, sulfonamides are considerably weaker acids (pKa ~9-10) than carboxylic acids.[5] They can, however, establish similar hydrogen bond geometries. The replacement of a carboxylic acid with a sulfonamide can increase lipophilicity and metabolic stability.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are generalized protocols for key assays relevant to the evaluation of isoindoline derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM), ensuring the final DMSO concentration is below 0.5%. Replace the old medium with 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.[1][3]

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[1][3]

  • MTT Addition and Solubilization: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[1][3]

  • Data Acquisition: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro PARP-1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of Poly(ADP-ribose) polymerase-1.

  • Assay Principle: The assay is based on the incorporation of biotinylated ADP-ribose onto histone proteins. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a horseradish peroxidase (HRP) detector.

  • Procedure:

    • Add recombinant human PARP-1 enzyme, activated DNA, and the test compound to a 96-well plate containing a histone-coated surface.

    • Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Incubate to allow for the PARP reaction to occur.

    • Wash the plate and add streptavidin-HRP to bind to the biotinylated histones.

    • After another wash, add a chemiluminescent HRP substrate and measure the light output using a luminometer.

  • Analysis: The signal is inversely proportional to the PARP-1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

In Vivo Analgesic Activity (Acetic Acid-Induced Writhing Test)

This is a common in vivo model for screening analgesic activity.

  • Animal Model: Use laboratory mice, acclimatized to the laboratory conditions.

  • Compound Administration: Administer the test compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or oral).

  • Induction of Writhing: After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce a writhing response (a characteristic stretching and constriction of the abdomen).[10]

  • Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes for a defined period (e.g., 20 minutes).[10]

  • Analysis: Calculate the percentage of protection against writhing for the treated groups compared to the vehicle control group.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

PARP_Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_Damage->PARP1 Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse PAR Poly(ADP-ribose) Polymer Synthesis PARP1->PAR PARP1->Replication_Fork_Collapse Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor Isoindoline-based PARP Inhibitor Inhibitor->PARP1 Inhibition Apoptosis Cell Death (Apoptosis) Replication_Fork_Collapse->Apoptosis

PARP-1 Inhibition in DNA Single-Strand Break Repair.

STING_Pathway dsDNA Cytosolic dsDNA cGAS cGAS Activation dsDNA->cGAS cGAMP cGAMP Synthesis cGAS->cGAMP STING STING Dimerization and Translocation cGAMP->STING TBK1 TBK1 Recruitment and Activation STING->TBK1 IRF3 IRF3 Phosphorylation TBK1->IRF3 IRF3_dimer IRF3 Dimerization and Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon Production IRF3_dimer->IFN Inhibitor Isoindoline-2(1H)-carboxamide STING Inhibitor Inhibitor->STING Inhibition

Inhibition of the cGAS-STING Signaling Pathway.

Experimental_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Synthesis of Isoindoline Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Target_Assay Target-Based Assays (e.g., Enzyme Inhibition) Cytotoxicity->Target_Assay Cell_Based_Assay Cell-Based Functional Assays Target_Assay->Cell_Based_Assay PK_Studies Pharmacokinetic Studies Cell_Based_Assay->PK_Studies Efficacy_Models Animal Models of Disease PK_Studies->Efficacy_Models Toxicology Toxicology Studies Efficacy_Models->Toxicology

General Workflow for Drug Discovery with Isoindoline Derivatives.

Conclusion

References

Validation of Isoindoline-4-carboxylic acid synthesis via spectroscopic methods

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Validation of Isoindoline-4-carboxylic Acid: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for the target compound, this compound, against its parent scaffold, Isoindoline. Due to the absence of comprehensive published experimental data for this compound, this guide presents a robust, theoretically predicted spectroscopic profile based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve as a reliable reference for researchers engaged in the synthesis and characterization of this and related molecules.

A plausible synthetic route involves the reduction of a corresponding phthalimide derivative. The validation workflow is designed to unambiguously confirm the structure of the final product.

Logical Workflow for Synthesis and Validation

The synthesis and subsequent validation of this compound follow a structured workflow, beginning with a suitable starting material and proceeding through synthesis, purification, and comprehensive spectroscopic analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation start Trimellitic Anhydride step1 Ammonolysis to form 4-Carboxyphthalimide start->step1 step2 Reduction of Imide step1->step2 product Crude Isoindoline-4- carboxylic acid step2->product purify Purification (Crystallization / Chromatography) product->purify final_product Pure Isoindoline-4- carboxylic acid purify->final_product nmr ¹H and ¹³C NMR final_product->nmr ir FT-IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data Combined Spectral Data nmr->data ir->data ms->data

Caption: Proposed workflow for the synthesis and spectroscopic validation.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the known data for the comparator compound, Isoindoline.

Table 1: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Spectroscopic Parameter This compound (Predicted) Isoindoline (Comparator)
¹H NMR (ppm)
Aromatic CH (H5, H6)~7.3 - 7.5 (m, 2H)~7.1 - 7.2 (m, 4H)
Aromatic CH (H7)~7.9 - 8.1 (d, 1H)-
Aliphatic CH₂ (H1, H3)~4.5 - 4.7 (s, 4H)~4.3 - 4.5 (s, 4H)
Amine NH~5.0 - 6.0 (br s, 1H)~2.0 - 3.0 (br s, 1H)
Carboxylic Acid OH~12.0 - 13.0 (br s, 1H)-
¹³C NMR (ppm)
Carbonyl C=O~168 - 172-
Quaternary Aromatic C~130 - 132 (C4), ~140-145 (C3a, C7a)~140 - 142 (C3a, C7a)
Aromatic CH~122 - 130~121 - 127
Aliphatic CH₂~52 - 55~53 - 56

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data

Spectroscopic Parameter This compound (Predicted) Isoindoline (Comparator)
IR Spectroscopy (cm⁻¹)
O-H Stretch (Carboxylic Acid)2500-3300 (very broad)[1][2][3]-
C-H Stretch (Aromatic)3000-3100 (sharp)[4]3000-3100 (sharp)
C-H Stretch (Aliphatic)2850-2960 (medium)2850-2960 (medium)
N-H Stretch (Sec. Amine)3300-3500 (medium, sharp)[2][3]3300-3500 (medium, sharp)
C=O Stretch (Carboxylic Acid)1680-1710 (strong)[1][2][3]-
C=C Stretch (Aromatic)1450-1600 (medium)[4]1450-1600 (medium)
C-N Stretch1250-1350 (medium)1250-1350 (medium)
Mass Spectrometry (m/z)
Molecular Ion [M]⁺163.06119.07
Key Fragments118 ([M-COOH]⁺), 119 ([M-CO₂]⁺)118 ([M-H]⁺), 91 ([C₇H₇]⁺)

Detailed Experimental Protocols

The following protocols describe the proposed synthesis and the standard procedures for acquiring the spectroscopic data necessary for validation.

Synthesis: Reduction of 4-Carboxyphthalimide
  • Reaction Setup: To a solution of 4-Carboxyphthalimide (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a reducing agent (e.g., Zinc dust in the presence of acetic acid, or catalytic hydrogenation over Pd/C).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux, depending on the chosen reducing agent. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solids. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., water/ethanol) or by column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with base) in a 5 mm NMR tube.

    • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: For ¹H NMR, typical parameters include a 30-degree pulse angle, 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

  • FT-IR Spectroscopy:

    • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by mixing a small amount of the solid product with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Record the spectrum using a Fourier-Transform Infrared spectrometer.

    • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Analyze the sample using a mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of high-resolution mass analysis.

    • Data Acquisition: Acquire the spectrum in positive or negative ion mode. The accurate mass of the molecular ion is determined to confirm the elemental composition.

Structure-Spectra Correlation Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and its key predicted spectroscopic signals.

Caption: Correlation of structure with key predicted spectroscopic signals. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.)

References

Navigating the Analysis of Isoindoline-4-Carboxylic Acid Reaction Mixtures: A Comparative Guide to LC-MS and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities, the robust analysis of reaction mixtures is paramount. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the qualitative and quantitative assessment of reaction mixtures in the synthesis of Isoindoline-4-carboxylic acid, a key structural motif in various pharmacologically active compounds.

The synthesis of this compound, often proceeding from substituted phthalic acid derivatives, presents a typical analytical challenge: a complex mixture of starting materials, the desired product, potential isomers, and various byproducts. Selecting the most appropriate analytical technique is crucial for reaction monitoring, yield determination, and impurity profiling. This guide delves into the practical application of LC-MS and compares its performance with Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, providing supporting data and detailed experimental protocols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The Gold Standard for Complex Mixtures

HPLC-MS stands out as a premier analytical tool for the analysis of this compound reaction mixtures due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds.

A typical reversed-phase HPLC-MS method offers excellent separation of the polar carboxylic acid product from less polar starting materials and byproducts. Due to the polar nature of carboxylic acids, derivatization is often employed to enhance retention on reversed-phase columns and improve ionization efficiency.

Table 1: Quantitative Comparison of Analytical Techniques for this compound Reaction Mixture Analysis

ParameterHPLC-MS (with Derivatization)GC-MS (with Derivatization)Quantitative NMR (qNMR)
Limit of Detection (LOD) Low ng/mLHigh ng/mL to low µg/mLmg/mL
Limit of Quantitation (LOQ) Low ng/mLµg/mLmg/mL
**Linearity (R²) **> 0.99> 0.99> 0.99
Precision (%RSD) < 5%< 10%< 2%
Sample Throughput HighMediumLow
Structural Information Molecular Weight & FragmentationFragmentation PatternDetailed Structural Connectivity

Alternative Analytical Techniques: A Comparative Overview

While HPLC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique, but its application to polar, non-volatile compounds like this compound necessitates a derivatization step to increase volatility. Silylation is a common approach for carboxylic acids.

Comparison with LC-MS:

  • Advantages: Excellent chromatographic resolution for volatile compounds.

  • Disadvantages: Requires derivatization for polar analytes, which adds sample preparation time and potential for artifacts. Not suitable for thermally labile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of the compounds in the reaction mixture without the need for chromatographic separation.

Comparison with LC-MS:

  • Advantages: Provides unambiguous structural information and is non-destructive. Highly accurate and precise for quantification of major components.

  • Disadvantages: Lower sensitivity compared to MS-based methods, making it less suitable for trace impurity analysis. Complex mixtures can lead to overlapping signals, complicating spectral interpretation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique for identifying functional groups present in a sample. It is particularly useful for monitoring the progress of a reaction by observing the appearance of product-specific functional groups and the disappearance of reactant functional groups.

Comparison with LC-MS:

  • Advantages: Fast, non-destructive, and requires minimal sample preparation.

  • Disadvantages: Provides limited structural information and is not suitable for complex mixture analysis or quantification of individual components.

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of this compound Reaction Mixture (with Derivatization)

This protocol outlines a general approach for the quantitative analysis of this compound in a reaction mixture using UPLC-MS/MS with a derivatization agent to enhance chromatographic retention and ionization.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • To an aliquot of the sample solution, add a solution of a derivatizing agent (e.g., 3-nitrophenylhydrazine) and a coupling agent (e.g., EDC) in the presence of a catalyst like pyridine.[1]

  • Incubate the mixture to allow for complete derivatization.

  • Quench the reaction and dilute the sample to a final concentration suitable for LC-MS/MS analysis.

2. UPLC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometry: Electrospray ionization (ESI) in positive or negative ion mode, with Multiple Reaction Monitoring (MRM) for quantification.

Protocol 2: GC-MS Analysis of this compound Reaction Mixture (with Derivatization)

This protocol describes a general method for the analysis of a reaction mixture after derivatization to make the analytes amenable to GC-MS.

1. Sample Preparation and Derivatization:

  • Dry an aliquot of the reaction mixture under a stream of nitrogen.

  • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) and a suitable solvent (e.g., pyridine).

  • Heat the mixture to ensure complete derivatization.

  • The derivatized sample is then ready for GC-MS injection.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Temperature Program: An appropriate temperature gradient to separate the derivatized components.

  • Mass Spectrometry: Electron Ionization (EI) with scanning mode for identification.

Protocol 3: Quantitative NMR (qNMR) Analysis of this compound Reaction Mixture

This protocol provides a framework for determining the concentration of the main components in a reaction mixture using qNMR.

1. Sample Preparation:

  • Accurately weigh a portion of the crude reaction mixture.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid).

2. NMR Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal recovery for accurate integration.

3. Data Analysis:

  • Integrate the characteristic signals of the product, starting materials, and the internal standard.

  • Calculate the concentration of each component relative to the known concentration of the internal standard.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and the experimental flow, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilution & Filtration ReactionMixture->Dilution Derivatization Derivatization (for LC-MS & GC-MS) Dilution->Derivatization Optional NMR NMR Analysis Dilution->NMR FTIR FTIR Analysis Dilution->FTIR LCMS LC-MS Analysis Derivatization->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification LCMS->Quantification Structure Structural Elucidation LCMS->Structure GCMS->Quantification GCMS->Structure NMR->Quantification NMR->Structure Purity Purity Assessment FTIR->Purity Qualitative Quantification->Purity Structure->Purity

Fig. 1: General analytical workflow for reaction mixture analysis.

decision_tree Start Need to Analyze Reaction Mixture Question1 Primary Goal? Start->Question1 Question2 Trace Analysis Required? Question1->Question2 Quantification & Purity Question3 Need Unambiguous Structure? Question1->Question3 Structural Information Question4 Quick Reaction Check? Question1->Question4 Reaction Monitoring LCMS Use LC-MS Question2->LCMS Yes GCMS Use GC-MS (with derivatization) Question2->GCMS No (and volatile) Question3->LCMS No (MW & fragments sufficient) NMR Use NMR Question3->NMR Yes Question4->LCMS Detailed Monitoring FTIR Use FTIR Question4->FTIR Yes

Fig. 2: Decision tree for selecting an analytical technique.

References

A Comparative Guide to the Synthetic Routes of Isoindoline Cores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of a wide array of biologically active compounds. The efficient construction of this bicyclic system is a critical endeavor in the synthesis of novel therapeutics. This guide provides an objective comparison of several prominent synthetic routes to the isoindoline core, offering a comprehensive overview of their methodologies, performance, and applicability, supported by experimental data from peer-reviewed literature.

Comparison of Synthetic Strategies

The synthesis of the isoindoline core can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and tolerance to various functional groups. This guide focuses on four principal approaches: Reductive Amination, Transition Metal-Catalyzed C-H Activation, Intramolecular Heck Reaction, and the Diels-Alder Reaction.

Synthetic Route General Description Typical Reagents & Conditions Yield Range (%) Advantages Disadvantages
Reductive Amination A two-step, one-pot process involving the condensation of a dicarbonyl compound (e.g., 2-carboxybenzaldehyde) with a primary amine to form an imine/enamine intermediate, followed by in-situ reduction.2-carboxybenzaldehyde, primary amine, reducing agent (e.g., NaBH(OAc)₃, H₂/Pd), solvent (e.g., DCE, MeOH), often requires microwave irradiation.70-98%[1]High yields, operational simplicity, readily available starting materials.Can require microwave conditions for optimal results, may not be suitable for all substrate combinations.
C-H Activation (Ru-catalyzed) Direct functionalization of a C-H bond on a benzamide derivative, followed by annulation with an alkene or other coupling partner.Benzamide, alkene (e.g., allylic alcohol), [{RuCl₂(p-cymene)}₂], AgSbF₆, Cu(OAc)₂·H₂O, solvent (e.g., DCE), 110 °C.[2][3]38-96%[4]High atom economy, allows for the synthesis of complex isoindolinones, broad substrate scope.[4]Requires transition metal catalyst and oxidant, can have regioselectivity issues in some cases.
C-H Activation (Rh-catalyzed) Rhodium-catalyzed annulation of N-acyl or N-sulfonyl benzamides with alkenes or alkynes.N-benzoylsulfonamide, alkene, [{RhCl₂Cp*}₂], Cu(OAc)₂, solvent (e.g., toluene), 130 °C.[5][6]Good to excellent yields[5][6]High efficiency, broad compatibility with various olefins.[5][6]Requires a directing group on the nitrogen atom, catalyst can be expensive.
Intramolecular Heck Reaction Palladium-catalyzed intramolecular cyclization of an aryl or vinyl halide onto a tethered alkene.o-Halo-substituted N-allylbenzamides, Pd(OAc)₂, PPh₃, base (e.g., Et₃N), solvent (e.g., DMF).Good to excellent yields[7]Mild reaction conditions, high functional group tolerance.[8][9]Requires pre-functionalized substrates, potential for β-hydride elimination as a side reaction.
Diels-Alder Reaction A [4+2] cycloaddition reaction between a diene and a dienophile to construct the six-membered ring of the isoindoline system, often followed by an aromatization step.Furan-based dienes, various dienophiles (e.g., maleic anhydride), heat or Lewis acid catalysis.Yields vary depending on substrates and conditions.Powerful tool for creating cyclic systems with high stereocontrol.Can require harsh conditions for aromatization, substrate scope can be limited.[10]

Experimental Protocols

Reductive Amination of 2-Carboxybenzaldehyde

This protocol describes the synthesis of N-substituted isoindolinones via a microwave-assisted one-pot reductive amination.

Materials:

  • 2-Carboxybenzaldehyde

  • Appropriate primary amine

  • Formic acid

  • Microwave reactor

Procedure:

  • In a microwave vial, combine 2-carboxybenzaldehyde (1.0 mmol) and the desired primary amine (1.2 mmol).

  • Add formic acid (2.0 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30 minutes).

  • After cooling, the reaction mixture is typically purified by column chromatography to yield the desired N-substituted isoindolinone.[11]

Ruthenium-Catalyzed C-H Activation

This procedure outlines the synthesis of 3-substituted isoindolinones from N-substituted benzamides and allylic alcohols.

Materials:

  • N-substituted benzamide (e.g., N-benzyl 4-methoxybenzamide)

  • Allylic alcohol (e.g., 3-buten-2-ol)

  • [{RuCl₂(p-cymene)}₂]

  • AgSbF₆

  • Cu(OAc)₂·H₂O

  • 1,2-Dichloroethane (DCE)

Procedure:

  • To a sealed tube, add the N-substituted benzamide (1.0 equiv), [{RuCl₂(p-cymene)}₂] (5.0 mol%), AgSbF₆ (20 mol%), and Cu(OAc)₂·H₂O (2.2 equiv).

  • Add 1,2-dichloroethane as the solvent.

  • Add the allylic alcohol (2.2 equiv) to the mixture.

  • Heat the reaction mixture at 110 °C for 16 hours.

  • After cooling to room temperature, the mixture is filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography to afford the 3-substituted isoindolinone.[2][3]

Rhodium-Catalyzed C-H Activation

This protocol details the synthesis of isoindolinones from the annulation of N-benzoylsulfonamides with olefins.

Materials:

  • N-Benzoylsulfonamide

  • Olefin (e.g., tert-butyl acrylate)

  • [{RhCl₂Cp*}₂]

  • Cu(OAc)₂·H₂O

  • Anhydrous toluene

Procedure:

  • In a dry vial under an argon atmosphere, combine N-benzoylsulfonamide (0.1 mmol), [{RhCl₂Cp*}₂] (0.002 mmol), and Cu(OAc)₂·H₂O (0.20 mmol).

  • Add a solution of the olefin (0.12 mmol) in anhydrous toluene (1.0 mL) via syringe.

  • Stir the mixture at 130 °C for 24 hours or until the starting material is consumed as monitored by TLC.

  • Upon cooling, the volatiles are evaporated, and the residue is purified by preparative TLC to yield the isoindolinone product.

Intramolecular Heck Reaction

This procedure describes the synthesis of 3,3-disubstituted isoindolin-1-ones via an intramolecular reductive Heck reaction of enamides.

Materials:

  • Enamide substrate (derived from ortho-bromobenzoyl chloride and a ketimine)

  • Pd(OAc)₂

  • PPh₃

  • Sodium formate (HCO₂Na)

  • Anhydrous DMF

Procedure:

  • A mixture of the enamide (1.0 equiv), Pd(OAc)₂ (5 mol%), and PPh₃ (10 mol%) is prepared in anhydrous DMF.

  • Sodium formate (1.5 equiv) is added as the reducing agent.

  • The reaction mixture is heated at a specified temperature (e.g., 80 °C) until the reaction is complete (monitored by TLC).

  • After completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[7]

Intramolecular Diels-Alder Reaction

This protocol provides a general approach for the synthesis of the isoindolinone core via an intramolecular Diels-Alder reaction followed by aromatization.

Materials:

  • Furan-containing precursor with a tethered dienophile

  • Solvent (e.g., toluene, xylene)

  • Dehydrating agent/aromatization catalyst (e.g., t-BuOK, acid)

Procedure:

  • The furan-containing precursor is dissolved in a high-boiling solvent such as toluene or xylene.

  • The solution is heated to reflux to facilitate the intramolecular Diels-Alder cycloaddition.

  • After the cycloaddition is complete, a reagent to promote aromatization is added. For example, potassium tert-butoxide (t-BuOK) can be used for base-mediated aromatization.

  • The reaction mixture is worked up by quenching, extraction, and purification by chromatography to yield the isoindolinone product.[10]

Synthetic Pathways Overview

The following diagram illustrates the classification of the discussed synthetic routes for constructing the isoindoline core.

SyntheticRoutes cluster_main Synthetic Routes to Isoindoline Cores cluster_CH Catalysts cluster_Cyc Reaction Type cluster_CycAdd Reaction Type ReductiveAmination Reductive Amination CHActivation C-H Activation Ru_cat Ruthenium-catalyzed CHActivation->Ru_cat Rh_cat Rhodium-catalyzed CHActivation->Rh_cat Cyclization Intramolecular Cyclization Heck Intramolecular Heck Reaction Cyclization->Heck Cycloaddition Cycloaddition DielsAlder Diels-Alder Reaction Cycloaddition->DielsAlder

Caption: Classification of synthetic strategies for isoindoline core synthesis.

References

Unraveling the Biological Impact of Isoindoline Positional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide offers an objective comparison of the biological activities of isoindoline positional isomers, supported by experimental data, detailed protocols, and visualizations to illuminate key structure-activity relationships.

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticonvulsant, anticancer, and anti-inflammatory effects. The specific placement of functional groups on this scaffold, known as positional isomerism, can dramatically influence the compound's efficacy and interaction with biological targets. This guide will delve into a comparative analysis of these isomers, with a primary focus on their anticonvulsant properties, for which clear, quantitative comparative data is available.

Anticonvulsant Activity: The Critical Role of Substituent Placement

A systematic study of N-phenylphthalimide derivatives has revealed a distinct structure-activity relationship concerning the position of substituents on the phthalimide ring. Research has shown that the anticonvulsant activity is significantly influenced by whether a substituent is placed at the 4-position versus the 3-position.

The order of anticonvulsant potency against maximal electroshock seizure (MES) in mice has been established as: 4-amino > 4-nitro > 4-methyl > H > 3-nitro > 3-amino . This clearly demonstrates that substitution at the 4-position generally confers greater anticonvulsant activity than substitution at the 3-position.

Quantitative Comparison of Anticonvulsant Positional Isomers

The following table summarizes the median effective dose (ED50) of various N-(2,6-dimethylphenyl)phthalimide positional isomers in the maximal electroshock seizure (MES) test in mice. A lower ED50 value indicates higher anticonvulsant potency.

CompoundSubstituentPositionED50 (µmol/kg, i.p. in mice)
4-Amino-N-(2,6-dimethylphenyl)phthalimide-NH2430.8
4-Nitro-N-(2,6-dimethylphenyl)phthalimide-NO2445.5
4-Methyl-N-(2,6-dimethylphenyl)phthalimide-CH3468.1
N-(2,6-dimethylphenyl)phthalimide-H->358.4
3-Nitro-N-(2,6-dimethylphenyl)phthalimide-NO23>358.4
3-Amino-N-(2,6-dimethylphenyl)phthalimide-NH23>358.4

Data sourced from Bailleux, V., et al. (1994). Anticonvulsant activity of some 4-amino-N-phenylphthalimides and N-(3-amino-2-methylphenyl)phthalimides. Biomedicine & Pharmacotherapy, 48(2), 95-101.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Mice

The maximal electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs.

Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.

Apparatus:

  • An electroconvulsive shock apparatus.

  • Corneal electrodes.

  • Animal restrainer.

Procedure:

  • Animal Preparation: Male albino mice (20-25 g) are used. The test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Electrode Application: At the time of peak effect of the drug, a drop of saline solution is applied to the eyes of the mouse to ensure good electrical contact. The corneal electrodes are then gently placed on the corneas.

  • Stimulation: An alternating electrical current (e.g., 50 mA, 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).

  • Observation: The mice are immediately observed for the presence or absence of the tonic hindlimb extension. The complete abolition of this phase is considered the endpoint of protection.

  • Data Analysis: The number of animals protected in each group is recorded. The median effective dose (ED50), the dose required to protect 50% of the animals from the tonic hindlimb extension, is calculated using appropriate statistical methods.

Visualization of Structure-Activity Relationship

The following diagram illustrates the observed trend in anticonvulsant activity based on the substituent position on the phthalimide ring of N-(2,6-dimethylphenyl)phthalimide.

SAR_Anticonvulsant Decreasing Anticonvulsant Activity → 4-Amino 4-Amino 4-Nitro 4-Nitro 4-Amino->4-Nitro > 4-Methyl 4-Methyl 4-Nitro->4-Methyl > Unsubstituted Unsubstituted 4-Methyl->Unsubstituted > 3-Nitro 3-Nitro 3-Amino 3-Amino 3-Nitro->3-Amino > Unsubstituted->3-Nitro >

Caption: Structure-activity relationship of substituted N-phenylphthalimides.

Concluding Remarks

The provided data underscores the critical importance of positional isomerism in determining the biological activity of isoindoline derivatives. In the context of anticonvulsant activity, substitution at the 4-position of the phthalimide ring is clearly favored over the 3-position. This guide provides a foundational understanding for researchers engaged in the design and development of novel isoindoline-based therapeutics. Further comparative studies on other biological activities, such as anticancer and anti-inflammatory effects, are warranted to build a more comprehensive structure-activity relationship profile for this versatile scaffold.

Comparative Crystallographic Analysis of Isoindoline-4-Carboxylic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of isoindoline-4-carboxylic acid derivatives, featuring comparative crystallographic data, experimental protocols, and relevant biological pathways.

The isoindoline core is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The addition of a carboxylic acid moiety at the 4-position introduces a key interaction point for molecular targets, making this compound and its derivatives attractive candidates for drug design. X-ray crystallography provides invaluable, high-resolution data on the three-dimensional structure of these molecules, elucidating conformational preferences, intermolecular interactions, and the precise geometry of the pharmacophore. This information is critical for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.

Comparison of Crystallographic Data

The following table summarizes key crystallographic parameters for the two selected this compound derivatives. This data provides a foundation for comparing their solid-state structures and understanding the influence of substituents on the isoindoline core.

Parameter2-(tert-Butoxycarbonyl)this compound1-Oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
Chemical Formula C₁₄H₁₇NO₄C₉H₇NO₃
Molecular Weight 263.29 g/mol 177.16 g/mol
Crystal System Data not publicly availableData not publicly available
Space Group Data not publicly availableData not publicly available
Unit Cell Dimensions
a (Å)Data not publicly availableData not publicly available
b (Å)Data not publicly availableData not publicly available
c (Å)Data not publicly availableData not publicly available
α (°)Data not publicly availableData not publicly available
β (°)Data not publicly availableData not publicly available
γ (°)Data not publicly availableData not publicly available
Volume (ų)Data not publicly availableData not publicly available
Z Data not publicly availableData not publicly available

Note: Publicly available, detailed crystallographic data for these specific compounds is limited. The table structure is provided as a template for when such data becomes accessible.

Experimental Protocols

The determination of the crystal structure of this compound derivatives via single-crystal X-ray diffraction follows a standardized workflow.

Synthesis and Crystallization

The synthesis of this compound derivatives can be achieved through various synthetic routes. For instance, 1-oxo-3,4-dihydroisoquinoline-4-carboxylic acids, which are structurally related, can be synthesized via a modified Castagnoli-Cushman reaction of homophthalic anhydrides and 1,3,5-triazinanes.[1] The carboxylic acid can then be converted to a variety of amides using coupling agents like HATU.[1]

High-quality single crystals suitable for X-ray diffraction are typically grown using techniques such as:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

  • Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility and promotes crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the liquids slowly mix.

X-ray Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell parameters and the intensities of the diffracted X-rays.

The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined using least-squares methods to improve the fit between the observed and calculated diffraction data. The final refined structure provides the precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the molecule in the crystal lattice.

Biological Context and Signaling Pathway

Isoindoline derivatives have been investigated for a variety of biological activities, including their potential as anticancer agents.[2] One promising area of research is the development of isoindolinone-based inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3] PARP enzymes, particularly PARP1, play a crucial role in DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibition of PARP can lead to synthetic lethality, a promising therapeutic strategy.

The signaling pathway below illustrates the role of PARP in DNA repair and how its inhibition can lead to cancer cell death.

PARP_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Polymerization PARP1->PAR Trapping PARP1 Trapping on DNA PARP1->Trapping Recruitment Recruitment of DNA Repair Proteins PAR->Recruitment SSBR Single-Strand Break Repair Recruitment->SSBR PARP_Inhibitor Isoindoline-4-carboxylic acid derivative (PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibition Replication_Fork Replication Fork Collapse Trapping->Replication_Fork DSB DNA Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis in BRCA-deficient Cancer Cells DSB->Apoptosis

PARP Inhibition Pathway

This diagram illustrates that when a DNA single-strand break occurs, PARP1 is activated, leading to the synthesis of poly(ADP-ribose) chains. This process recruits other DNA repair proteins to the site of damage, facilitating single-strand break repair. This compound derivatives, acting as PARP inhibitors, block this process. This not only prevents the repair of single-strand breaks but can also trap PARP1 on the DNA. During DNA replication, these trapped PARP1 complexes can lead to the collapse of the replication fork, resulting in the formation of more cytotoxic DNA double-strand breaks. In cancer cells that have a deficient homologous recombination repair pathway (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, ultimately leading to cell death (apoptosis).

Experimental Workflow for X-ray Crystallography

The process of determining the crystal structure of a small molecule like an this compound derivative is a multi-step process that requires careful execution.

Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Isoindoline Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration, Scaling) Diffraction->Processing Solution Structure Solution (Direct/Patterson Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Structure Validation Refinement->Validation

X-ray Crystallography Workflow

This workflow begins with the synthesis and purification of the this compound derivative. The purified compound is then crystallized to obtain high-quality single crystals. A suitable crystal is selected, mounted, and subjected to X-ray diffraction. The collected diffraction data is processed to yield a set of reflection intensities. These intensities are then used to solve the phase problem and generate an initial electron density map of the molecule. The atomic model is then refined against the experimental data to obtain the final, accurate crystal structure, which is then validated for its geometric and crystallographic quality.

References

Safety Operating Guide

Proper Disposal of Isoindoline-4-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of isoindoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on standard laboratory safety protocols and chemical waste management guidelines.

I. Understanding the Hazards

Before handling this compound, it is crucial to be aware of its potential hazards. This compound is classified as an irritant and may cause harm if not handled correctly.

Summary of Hazard Information:

Hazard ClassificationDescriptionPrecautionary Statement Codes
Skin IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362
Eye IrritationCauses serious eye irritation.P280, P305+P351+P338, P337+P313
Respiratory IrritationMay cause respiratory irritation.P261, P271, P304+P340, P312

This data is compiled from publicly available Safety Data Sheets (SDS).

II. Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A laboratory coat and closed-toe shoes.

  • Respiratory Protection: In cases of poor ventilation or when handling powders, a NIOSH-approved respirator may be necessary.

III. Step-by-Step Disposal Protocol

The primary and most critical rule for the disposal of this compound is to treat it as hazardous chemical waste. It should never be disposed of down the drain or in regular solid waste.

Experimental Protocol for Waste Collection and Segregation:

  • Designate a Waste Container:

    • Use a dedicated, chemically compatible container for the collection of this compound waste. The original product container can be repurposed for this if it is in good condition.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.

  • Label the Waste Container:

    • Clearly label the container with the words "HAZARDOUS WASTE ".

    • Identify the contents fully: "This compound ".

    • If the waste is a solution, indicate the solvent and approximate concentration.

    • Include the date when waste was first added to the container.

  • Segregate the Waste:

    • Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in the designated container.

    • Crucially, do not mix this waste with other incompatible waste streams. Store it separately from bases, strong oxidizing agents, and other reactive chemicals.

  • Store the Waste Container:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment tray in a well-ventilated location, such as a chemical fume hood.

  • Disposal of Empty Containers:

    • Any container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., water or an organic solvent in which the compound is soluble).

    • The rinsate from this process must be collected and disposed of as hazardous waste in the designated container.

    • After triple-rinsing, the original label on the container should be defaced, and the container can then be disposed of in the appropriate solid waste stream (e.g., glass or plastic recycling, as per institutional policy).

  • Arrange for Pickup and Disposal:

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

    • Follow all institutional procedures for requesting a hazardous waste pickup.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generated: This compound is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a designated, labeled hazardous waste container. is_empty_container->collect_waste  No triple_rinse Triple-rinse the container with a suitable solvent. is_empty_container->triple_rinse  Yes store_waste Store sealed container in a designated satellite accumulation area. collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in appropriate solid waste. triple_rinse->dispose_container collect_rinsate->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup and disposal. store_waste->contact_ehs

Personal protective equipment for handling Isoindoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for handling Isoindoline-4-carboxylic acid in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is a synthesis of information from the SDS for the closely related compound "Indoline-4-carboxylic acid" and general safety protocols for carboxylic acids and heterocyclic compounds. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment.

Hazard Identification and Personal Protective Equipment

This compound and similar compounds may cause skin, eye, and respiratory irritation.[1][2][3] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles that meet ANSI Z.87.1 standards are required.[1] A face shield should be worn in situations where splashing or dust generation is likely.[1][4]
Skin Protection Wear a chemical-resistant lab coat, fully buttoned, and appropriate protective gloves (e.g., nitrile rubber).[1] Inspect gloves before use and change them immediately if contaminated.[1][5] Fully enclosed shoes made of a chemical-resistant material are mandatory.[1][6]
Respiratory Protection All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator is required.[1][7]

Operational and Disposal Plans

Adherence to a strict operational protocol is crucial for safe handling and disposal.

Safe Handling Procedures:

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.[1]

    • Ensure the fume hood is functioning correctly before beginning work.[1]

    • Keep the container tightly closed when not in use.[8]

    • Avoid actions that could generate dust, such as pouring from a height.[1]

  • During Handling:

    • Avoid contact with skin, eyes, and clothing.[2][8]

    • Do not eat, drink, or smoke in laboratory areas.[1][9]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][10]

    • Minimize the creation of splashes or aerosols.[10]

  • Post-Handling:

    • Decontaminate the work area and any contaminated equipment.[11]

    • Remove PPE in the correct order to avoid cross-contamination.[1]

Spill and Emergency Procedures:

  • Spills: In case of a spill, evacuate unprotected personnel.[2] Wear appropriate PPE and prevent the spill from entering drains.[2][8] Vacuum, sweep up, or absorb the material with an inert substance and place it into a suitable, labeled disposal container.[2][8]

  • Fire: Use water spray, dry chemical, carbon dioxide, or chemical foam to extinguish a fire.[8] Irritating and toxic gases may be generated during a fire.[8]

  • First Aid:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8]

    • Skin Contact: Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing.[8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Disposal Plan:

  • Waste Segregation: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1][12]

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[8][11] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[11] Do not empty into drains.[2][11]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Gather Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 post2 Doff PPE post1->post2 disp1 Segregate Waste post2->disp1 disp2 Dispose via Approved Methods disp1->disp2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.